Product packaging for Cereulide(Cat. No.:CAS No. 157232-64-9)

Cereulide

Cat. No.: B3040119
CAS No.: 157232-64-9
M. Wt: 1153.4 g/mol
InChI Key: JWWAHGUHYLWQCQ-UHZBFKKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cereulide is a potent emetic toxin produced by specific strains of Bacillus cereus . This cyclic dodecadepsipeptide is a potassium-selective ionophore that dissipates the mitochondrial transmembrane potential, leading to mitochondrial dysfunction and cell damage . Its primary research applications are in food safety and toxicology, where it is used as a critical standard for the accurate quantification of this compound in food matrices via liquid chromatography-mass spectrometry (LC-MS) methods . This is essential for understanding and preventing foodborne intoxications linked to starchy foods like rice and pasta . Furthermore, this compound is a key tool for studying mitochondrial toxicity, the mechanisms of emesis (vomiting), and its potential link to organ failure . The toxin is notoriously heat- and acid-stable, surviving autoclaving and typical cooking processes, which makes its detection and study a significant public health concern . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H96N6O18 B3040119 Cereulide CAS No. 157232-64-9

Properties

IUPAC Name

(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-trimethyl-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAHGUHYLWQCQ-UHZBFKKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N6O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336059
Record name Cereulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157232-64-9
Record name Cereulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cereulide toxin structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cereulide Toxin: Structure, Properties, and Analysis

Introduction

This compound is a potent emetic toxin produced by certain strains of the bacterium Bacillus cereus.[1][2] It is the causative agent of the emetic (vomiting) form of B. cereus food poisoning, which can range from mild, self-limiting illness to severe, multi-organ failure and, in rare cases, death.[2][3] The toxin is pre-formed in contaminated food and is notorious for its exceptional stability against heat, proteolysis, and a wide range of pH values.[3][4][5] This resistance means that standard food processing and cooking methods, including autoclaving, are often insufficient to inactivate it.[1][4] Due to its small size (approximately 1.2 kDa), it also cannot be removed by common filtration techniques.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Structure

This compound is a cyclic dodecadepsipeptide, structurally similar to the well-known potassium ionophore valinomycin.[1][2][4] Its structure is composed of three repeats of a four-amino-acid sequence: (D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val)₃.[1][2] The term "depsipeptide" indicates that the cyclic structure is formed by both amide and ester bonds, which contributes to its high resistance to enzymatic degradation.[1][6] This rigid, cyclic arrangement renders the molecule highly lipophilic (fat-soluble) and hydrophobic, with extremely low solubility in water.[1][7]

The biosynthesis of this compound is not performed by ribosomes but by a dedicated non-ribosomal peptide synthetase (NRPS) system, encoded by the ces genes located on a megaplasmid.[1][3] This enzymatic machinery is also known to produce several structural isoforms, known as isocereulides, where one or more amino or hydroxy acid residues are substituted.[3][8]

Chemical and Physical Properties

The physicochemical properties of this compound are central to its stability and toxicity. Its resistance to heat, pH, and enzymes makes it a significant hazard in the food industry.[3][5]

PropertyValueReference(s)
Molecular Formula C₅₇H₉₆N₆O₁₈[1][9]
Molecular Weight 1153.4 g/mol [9][10][11]
CAS Number 157232-64-9[9][11]
Appearance Solid at room temperature[11]
Solubility Extremely low in water; Soluble in methanol, acetonitrile, ethanol, and DMSO.[1][10][12]
Thermal Stability Highly stable; withstands autoclaving (121°C for over 2 hours), baking, and frying.[1][2][4][6]
pH Stability Resistant to a wide pH range (pH 2 to 10).[2][4]
Enzymatic Stability Resistant to proteases.[5][13]
LogP 10.2[11]

Mechanism of Action and Toxicology

This compound's toxicity stems from its function as a potent potassium (K⁺) ionophore.[1][14] It selectively binds potassium ions, creating a lipophilic complex that can shuttle these ions across biological membranes, particularly the inner mitochondrial membrane.[4][14]

This action has several critical downstream effects:

  • Disruption of Membrane Potential : The transport of K⁺ into the mitochondrial matrix disrupts the electrochemical gradient (membrane potential), which is essential for cellular energy production.[2][14][15]

  • Uncoupling of Oxidative Phosphorylation : By collapsing the proton motive force, this compound uncouples the process of oxidative phosphorylation, halting the synthesis of ATP.[1]

  • Mitochondrial Swelling and Damage : The influx of ions leads to osmotic swelling of the mitochondria, loss of cristae, and ultimately, irreversible damage.[14][16][17]

  • Induction of Apoptosis : The severe mitochondrial dysfunction and increase in reactive oxygen species (ROS) trigger programmed cell death, or apoptosis.[2][17]

The emetic effect is believed to be caused by this compound binding to and activating 5-HT₃ serotonin receptors, which stimulates the afferent vagus nerve, leading to nausea and vomiting.[1][2] Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, potentially explaining cerebral effects like encephalopathy reported in severe intoxication cases.[3][5][18]

cluster_membrane Inner Mitochondrial Membrane p1 p2 p3 p4 This compound This compound Toxin Complex This compound-K+ Complex This compound->Complex Binds K_ion K+ Ion K_ion->Complex Depolarization Membrane Depolarization (Loss of ΔΨ) Complex->Depolarization Transports K+ into Matrix Uncoupling Uncoupling of Oxidative Phosphorylation Depolarization->Uncoupling Swelling Mitochondrial Swelling & Damage Depolarization->Swelling ATP_depletion ATP Depletion Uncoupling->ATP_depletion Apoptosis Cell Death (Apoptosis) ATP_depletion->Apoptosis Swelling->Apoptosis

Figure 1: this compound's signaling pathway leading to mitochondrial dysfunction and cell death.

Experimental Protocols

Extraction and Purification of this compound

The extraction of the lipophilic this compound toxin from complex matrices like food or bacterial cultures requires organic solvents. The protocol can be adapted based on the sample type.

Objective: To isolate and purify this compound for downstream analysis.

Methodology:

  • Homogenization: A known quantity of the sample (e.g., 5-10 grams of food or a centrifuged bacterial pellet) is homogenized.[19]

  • Solvent Extraction: The homogenized sample is mixed thoroughly with a high-purity organic solvent. Acetonitrile is commonly used for food matrices, while methanol is often used for bacterial biomass.[10][19] An internal standard, such as ¹³C₆-labeled this compound, is added at this stage for accurate quantification.[19]

  • Centrifugation/Filtration: The mixture is centrifuged at high speed (e.g., 1000-1500 x g for 10 minutes) to pellet solid debris.[19] The supernatant containing the toxin is carefully collected.

  • Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step using a normal-phase silica gel cartridge can be employed to remove interfering compounds.[20] The extract is loaded onto the cartridge, washed with a non-polar solvent, and this compound is then eluted with a more polar solvent mixture.

  • Solvent Evaporation and Reconstitution: The final extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol or acetonitrile/water mixture) compatible with the analytical instrument.[21]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.[13][20]

Objective: To accurately detect and quantify this compound concentrations in prepared extracts.

Methodology:

  • Chromatographic Separation:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13][19]

    • Column: A C8 or C18 reversed-phase column is typically used. For instance, an HPLC separation might use a C8 column with a mobile phase of 95% acetonitrile, 4.9% water, and 0.1% trifluoroacetic acid.[22]

    • Conditions: A gradient or isocratic elution is performed to separate this compound from other compounds in the extract. A column temperature of 40°C is common.[19]

  • Mass Spectrometric Detection:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[19]

    • Ionization: this compound is typically detected as its ammonium adduct [M+NH₄]⁺ at a mass-to-charge ratio (m/z) of 1170.7.[19][22] The ¹³C₆-cereulide internal standard is detected at m/z 1176.7.[19]

    • Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is used for high specificity. The precursor ion (m/z 1170.7) is fragmented, and specific product ions are monitored.

      • Quantitative Product Ion: m/z 314.4[19]

      • Confirmation Product Ion: m/z 499.4[19]

  • Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration in the unknown sample is calculated by comparing its peak area ratio (analyte/internal standard) to the calibration curve. The limit of detection can be as low as 0.1 ng/mL.[20]

Sample Sample (Food or Bacterial Culture) Homogenize Homogenization Sample->Homogenize Add_IS Add Internal Standard (e.g., ¹³C₆-Cereulide) Homogenize->Add_IS Extract Solvent Extraction (Acetonitrile/Methanol) Add_IS->Extract Centrifuge Centrifugation / Filtration Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Purify Optional: Solid-Phase Extraction (SPE) Supernatant->Purify Evaporate Evaporate & Reconstitute Supernatant->Evaporate If no SPE Purify->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Figure 2: General experimental workflow for the extraction and analysis of this compound.

Logical Relationships of this compound's Properties and Effects

The unique combination of this compound's structural and chemical properties directly dictates its biological function and toxicity. Its cyclic, depsipeptide nature provides a rigid backbone that is resistant to degradation, while its lipophilic side chains enable it to interact with and traverse cellular membranes. This leads to its potent ionophoric activity, which is the root cause of its cytotoxicity.

cluster_structure Structural Features cluster_properties Chemical Properties cluster_effects Toxicological Effects Structure Cyclic Dodecadepsipeptide Lipophilic Lipophilic & Hydrophobic Structure->Lipophilic results in Stability High Stability (Heat, pH, Protease) Structure->Stability confers Ionophore K+ Ionophore Activity Lipophilic->Ionophore enables Emesis Emesis (Vomiting) Stability->Emesis ensures survival in food Mito_Damage Mitochondrial Disruption Ionophore->Mito_Damage causes Ionophore->Emesis via 5-HT3 activation Cell_Death Apoptosis Mito_Damage->Cell_Death leads to

Figure 3: Logical relationship between this compound's structure, properties, and toxicity.

Conclusion

This compound remains a significant challenge for food safety due to its profound stability and potent mitochondrial toxicity. Understanding its core chemical structure—a cyclic dodecadepsipeptide—is key to appreciating its resistance to degradation and its function as a potassium ionophore. This ionophoretic activity is the primary mechanism behind its ability to disrupt cellular energy metabolism, leading to cell death and clinical symptoms. For professionals in research and drug development, the detailed analytical protocols, particularly LC-MS/MS, are crucial for the accurate detection and management of this toxin. The continued study of this compound and its biological interactions is essential for developing effective mitigation strategies and ensuring public health.

References

Cereulide Stability Under Different pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cereulide, the emetic toxin produced by Bacillus cereus, poses a significant challenge to food safety due to its exceptional stability. This technical guide provides an in-depth analysis of this compound's resistance to a wide range of pH and temperature conditions commonly encountered in food processing and human digestion. This compound, a cyclic dodecadepsipeptide, is notoriously resistant to heat, capable of withstanding temperatures up to 121°C for extended periods, as well as extreme pH levels and enzymatic degradation.[1][2][3][4][5][6] This resilience means that once formed in food, the toxin is unlikely to be inactivated by conventional cooking or processing methods.[1][4] This guide synthesizes quantitative data from various studies, details the experimental protocols for stability assessment, and provides visual workflows to aid researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this potent toxin.

Introduction to this compound

Bacillus cereus is a ubiquitous, spore-forming bacterium responsible for two distinct types of foodborne illness: a diarrheal syndrome caused by heat-labile enterotoxins and an emetic (vomiting) syndrome caused by the pre-formed, highly stable toxin, this compound.[3] The emetic illness typically has a rapid onset of 30 minutes to 5 hours after consumption of contaminated food.[4][7]

This compound is a 1.2 kDa cyclic dodecadepsipeptide with a structure consisting of three repeats of the sequence [D-O-Leu—D-Ala—L-O-Val—L-Val].[1][3] This ring-like structure is highly lipophilic and lacks easily hydrolyzable peptide bonds, contributing to its remarkable stability against heat, proteases, and a wide pH range.[3][5][7] Its stability allows it to survive not only food processing but also the enzymatic and acidic environment of the human gastrointestinal tract.[2][5][6] Given that the toxin is pre-formed in food, preventing the growth of emetic B. cereus strains is the primary control measure, as eliminating the toxin itself is exceptionally difficult.[1][8][9]

Quantitative Data on this compound Stability

The following tables summarize the quantitative findings from various studies on the stability of this compound under different thermal and pH conditions.

Table 1: Thermal Stability of this compound

Temperature (°C)DurationMatrix/ConditionsRemaining Activity/ConcentrationReference
1002 hoursFoodStable[10]
1212 hoursFoodStable[1][4][11]
10060 minutesAlkaline buffer (pH > 8.6)Inactivation observed, but reversible[8][9]
12160 minutesAlkaline buffer (pH > 8.6)Inactivation observed, but reversible[8][9]
15060 minutesAlkaline buffer (pH > 8.6)Inactivation observed, but reversible[8][9]

Table 2: pH Stability of this compound

pH RangeMatrix/ConditionsObservationsReference
2 - 10GeneralResistant to inactivation[1][4]
AcidicGeneralStable, resistant to inactivation[7][12]
AlkalineGeneralStable, resistant to inactivation[7]
Highly Alkaline (pH 8.6 - 10.6)Buffer, with heatInactivation observed, but activity recovered upon removal of alkaline buffer[8][9]

Experimental Protocols

Accurate assessment of this compound stability relies on robust analytical methodologies. The standard approach involves subjecting the toxin to specific stress conditions (heat and/or pH) followed by extraction and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Extraction

A common and effective protocol for extracting this compound from food matrices or bacterial cell pellets involves the use of an organic solvent.

  • Sample Preparation : Food samples are typically homogenized. For starch-rich matrices like rice and pasta, enzymatic treatment with amylase can improve extraction efficiency.[13]

  • Internal Standard : A known amount of a labeled internal standard, such as ¹³C₆-cereulide, is added to the sample before extraction.[14][15][16] This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

  • Extraction Solvent : Acetonitrile or methanol are commonly used for extraction.[13][14][15][17] The sample is vigorously mixed or shaken with the solvent for an extended period (e.g., overnight) to ensure complete extraction of the lipophilic this compound.[15][18]

  • Purification : After extraction, the mixture is centrifuged to separate the solid material.[15][18] The supernatant containing the this compound is then collected. Depending on the complexity of the matrix, further cleanup steps may be employed, but often, simple filtration is sufficient before LC-MS/MS analysis.[13][16][18]

This compound Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.

  • Chromatography : Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the extract. An isocratic elution with a mobile phase consisting of acetonitrile and an aqueous solution with ammonium formate and formic acid is common.[15][17]

  • Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is typically used.[15][17]

  • Detection : Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native this compound and the labeled internal standard.[15][17]

    • This compound Precursor Ion : m/z 1170.7[15][17]

    • This compound Product Ions : m/z 314.4 (quantitative) and m/z 499.4 (confirmation)[15][17]

    • ¹³C₆-Cereulide Precursor Ion : m/z 1176.7[15]

    • ¹³C₆-Cereulide Product Ion : m/z 172.2 or m/z 315.4[15]

  • Quantification : A calibration curve is generated using certified this compound standards. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17] The limit of quantification (LOQ) for modern methods is typically in the low ng/g range (e.g., 0.1 to 1.1 ng/g).[13][15]

Stability Testing Protocol

A generalized workflow for testing the stability of this compound is as follows:

  • Preparation : A solution of this compound of a known concentration (e.g., 0.5, 5, or 6 µg/mL) is prepared in a suitable buffer or food matrix.[8][9]

  • pH Adjustment : For pH stability tests, the pH of the solution is adjusted to the desired level (e.g., using HCl or NaOH).

  • Stress Application : The samples are subjected to the target temperature for a defined period (e.g., incubation at 100°C, 121°C, or 150°C for various time points).[8][9]

  • Neutralization/Cooling : After the stress period, samples are cooled to room temperature. For pH tests, the solution may be neutralized.

  • Extraction and Quantification : The remaining this compound concentration is determined using the extraction and LC-MS/MS protocols described above.

  • Data Analysis : The final concentration is compared to the initial concentration to calculate the percentage of this compound remaining, thus determining its stability under the tested conditions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound stability.

G cluster_prep Sample Preparation cluster_stress Stability Challenge cluster_extraction Extraction cluster_analysis Analysis p1 Start: This compound-containing matrix (e.g., spiked food, buffer) p2 Add Internal Standard (¹³C₆-Cereulide) p1->p2 s1 Incubate under specific conditions p2->s1 s2 Temperature Challenge (e.g., 121°C for 120 min) s3 pH Challenge (e.g., pH 2, 7, 10) e1 Add Extraction Solvent (Acetonitrile) s1->e1 e2 Homogenize / Shake e1->e2 e3 Centrifuge & Collect Supernatant e2->e3 a1 LC-MS/MS Analysis e3->a1 a2 Quantify this compound vs. Internal Standard a1->a2 a3 Calculate % Stability a2->a3

Caption: Experimental workflow for testing this compound stability.

G cluster_production Factors Influencing this compound Production cluster_stability Factors Affecting this compound Stability Temp_prod Temperature (Optimal 25-37°C) B_cereus Bacillus cereus Growth Temp_prod->B_cereus pH_prod pH (Optimal ~6.5-8) pH_prod->B_cereus aw_prod Water Activity (aw) (High aw favors) aw_prod->B_cereus Cereulide_prod This compound Production (Toxin Formation in Food) B_cereus->Cereulide_prod Heat Food Processing (Cooking, Pasteurization) Cereulide_prod->Heat Cereulide_stable Stable this compound Toxin Heat->Cereulide_stable Ineffective pH_env Environmental pH (e.g., Stomach Acid) pH_env->Cereulide_stable Ineffective Enzymes Proteolytic Enzymes (e.g., Pepsin, Trypsin) Enzymes->Cereulide_stable Ineffective

References

The Silent Threat: A Technical Guide to the Natural Occurrence of Cereulide in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cereulide, a heat-stable and highly potent emetic toxin produced by certain strains of Bacillus cereus, represents a significant and often underestimated threat to food safety. Its resilience to common food processing techniques, including pasteurization and cooking, coupled with its severe toxicological effects, necessitates a thorough understanding of its prevalence, formation, and detection. This technical guide provides an in-depth overview of the natural occurrence of this compound in food products, detailing quantitative data, experimental protocols, and the underlying biochemical pathways of its synthesis and toxicity.

Quantitative Landscape of this compound Contamination

The presence of this compound in food is intrinsically linked to the contamination with emetic strains of Bacillus cereus. While B. cereus is ubiquitous in the environment, the prevalence of this compound-producing strains varies significantly across different food categories. Starchy foods, such as rice and pasta, are historically implicated in emetic food poisoning outbreaks.[1][2] However, recent evidence indicates a broader range of food products are susceptible to contamination.

Table 1: Prevalence of Emetic Bacillus cereus in Various Food Categories
Food CategoryPrevalence of B. cereus IsolatesPrevalence of Emetic Strains among B. cereus IsolatesKey Findings & References
Cereals & Grains High (e.g., 67.6% in one study)42% of isolates from rice produced detectable this compound.[3]Rice and farinaceous foods are significant vehicles for emetic B. cereus.[3] High contamination rates (9%–50%) have been observed in raw rice.[4]
Dairy Products 4.8% - 78.5%9.0%–78.5% of B. cereus isolates from dairy in some regions were emetic.[4]Spores can survive pasteurization.[5] Emetic strains have been found in milk, ice cream, and cheese.[4]
Ready-to-Eat Foods High11% of isolates in one study.[3]Improper temperature control is a major risk factor.
Meat & Poultry 9.4% (raw) - 32.7% (cooked)Lower prevalence compared to starchy foods.Contamination can occur at various stages of processing.[3]
Seafood 32.3%1.6% of isolates in one study.[3]Varies depending on the type of seafood and handling practices.
Vegetables & Spices 5% (fresh-cut vegetables) - 28% (spices)1.7% of isolates from herbs and spices.[3]Soil is a primary source of contamination.
Pasta Filata Cheese High13% of isolates in one study.[3]A notable prevalence has been reported in this specific cheese type.
Dried Mushrooms High8% of isolates in one study.[3]Dehydration process does not eliminate spores.
Table 2: Reported Concentrations of this compound in Food Products
Food ProductThis compound Concentration (ng/g or µg/g)ContextReference(s)
Rice Dishes (Restaurant Survey)~4 ng/gRandom sampling, analysis on the day of collection.[6]
Rice Dishes (Temperature Abused)Prevalence increased to 12.9%Samples from restaurant survey stored at 25°C.[6]
Rice (Foodborne Outbreak)Up to 13,200 ng/g (13.2 µg/g)Analysis of leftovers from a family outbreak.[6]
Rice (Foodborne Outbreak)12.22 µg/gAnalysis of a food sample from a Belgian outbreak.[7]
Rice-related products3.2 µg/kg and 5.4 µg/kgDutch market food samples.[4]
Inoculated Pasta539 ng/gLaboratory study mimicking natural contamination.[8]
Inoculated Rice1,351 ng/gLaboratory study mimicking natural contamination.[8]
Soy Milk (Inoculated)320 ng/gLaboratory study.[4]
Milk (Inoculated)640 ng/gLaboratory study.[4]

Factors Influencing this compound Production

The mere presence of emetic B. cereus does not guarantee toxin production. Several intrinsic and extrinsic factors significantly influence the synthesis of this compound in food matrices.

  • Temperature: this compound production is favored at temperatures between 12°C and 40°C, with optimal production often occurring between 30-37°C.[4][9] Production is minimal below 8°C and above 40°C.[9][10]

  • pH: B. cereus grows optimally in a neutral pH environment (around 6.0-7.5). Slower this compound production is observed at lower pH values.[4]

  • Water Activity (aw): While B. cereus can grow in a wide range of water activities, optimal conditions are required for significant toxin production.

  • Oxygen Availability: Oxygen is essential for this compound production. Anoxic conditions, such as those in modified atmosphere packaging, can prevent its formation.[11][12]

  • Nutrient Availability: The presence of specific amino acids, such as L-leucine and L-valine, can dramatically increase this compound production, in some cases by 10- to 20-fold.[4][12] Glucose can also stimulate its synthesis.[4]

  • Food Matrix: The composition of the food itself plays a crucial role. Starchy matrices like rice and pasta are well-known to support high levels of this compound production. Dairy products also support intermediate production rates.[13]

Molecular Mechanisms: Biosynthesis and Toxicity

This compound Biosynthesis Pathway

This compound is a cyclic dodecadepsipeptide synthesized by a non-ribosomal peptide synthetase (NRPS) system.[14] This enzymatic machinery is encoded by the ces gene cluster located on a megaplasmid.[3][15] The synthesis is a multi-step process involving the sequential addition and modification of amino and hydroxy acids.

Cereulide_Biosynthesis cluster_ces_operon ces Gene Cluster cluster_regulation Transcriptional Regulation cluster_synthesis Non-Ribosomal Peptide Synthesis ces_genes cesH cesP cesT cesA cesB cesC cesD NRPS CesA/CesB NRPS Complex ces_genes->NRPS Translation Spo0A Spo0A AbrB AbrB Spo0A->AbrB - AbrB->ces_genes - CodY CodY CodY->ces_genes - dipeptide Dipeptide Unit (D-O-Leu-D-Ala-L-O-Val-L-Val) NRPS->dipeptide Assembly & Modification precursors D-α-ketoisocaproate L-Alanine L-α-ketoisovalerate L-Valine precursors->NRPS This compound This compound dipeptide->this compound Trimerization & Cyclization

Caption: Overview of this compound Biosynthesis and its Regulation.

The biosynthesis is regulated by several transcriptional factors, including Spo0A, AbrB, and CodY, which respond to cellular signals such as nutrient availability.[3]

Mechanism of this compound Toxicity

This compound exerts its toxic effects primarily by acting as a potassium ionophore, disrupting mitochondrial function.[5][14] This leads to a cascade of cellular events culminating in apoptosis and organ damage.

Cereulide_Toxicity_Pathway cluster_cellular Cellular Effects cluster_physiological Physiological Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets Vagus_Nerve Vagus Nerve Stimulation (via 5-HT3 Receptor) This compound->Vagus_Nerve K_ion K+ Ionophore Activity Mitochondrion->K_ion Membrane_Potential Loss of Mitochondrial Membrane Potential K_ion->Membrane_Potential Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Membrane_Potential->Oxidative_Phosphorylation ROS Increased ROS Production Membrane_Potential->ROS ATP_Depletion ATP Depletion Oxidative_Phosphorylation->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress ER_Stress->Apoptosis Organ_Damage Organ Damage (Liver, Kidney, Pancreas) Apoptosis->Organ_Damage Emesis Emesis (Vomiting) Vagus_Nerve->Emesis

Caption: Mechanism of this compound-Induced Cellular Toxicity.

In the gastrointestinal tract, this compound can bind to 5-HT3 receptors, leading to the stimulation of the vagus nerve and subsequent emesis.[3][14] Systemically, the disruption of mitochondrial function can lead to severe organ damage, particularly in the liver and kidneys.[16]

Experimental Protocols for this compound Detection

The detection and quantification of this compound in food matrices require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17]

Sample Preparation and Extraction

A robust sample preparation protocol is critical for accurate quantification. The following is a generalized workflow based on established methods.[5][7][18][19]

Cereulide_Extraction_Workflow start Start: Homogenized Food Sample (2.5-10g) add_is Add Internal Standard (¹³C₆-Cereulide) start->add_is extraction Extract with Acetonitrile or Methanol (Vortex/Shake) add_is->extraction centrifuge1 Centrifuge extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Optional: Solid Phase Extraction (SPE) (e.g., InertSep HLB FF) collect_supernatant->spe For complex matrices evaporate Evaporate to Dryness collect_supernatant->evaporate For simpler matrices spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (e.g., 0.22 µm PTFE) reconstitute->filter lcms Analyze by LC-MS/MS filter->lcms

Caption: Generalized Workflow for this compound Extraction from Food.

Key Steps:

  • Homogenization: Ensure the food sample is thoroughly homogenized.

  • Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, to correct for matrix effects and extraction losses.[7][20]

  • Extraction: Extract the toxin using an organic solvent like acetonitrile or methanol.[5][7][18] For starchy matrices, the addition of α-amylase can improve extraction efficiency.[19]

  • Purification: Centrifugation is used to separate the solid food matrix from the solvent containing the toxin.[7] For complex matrices, an additional solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[18]

  • Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) is required.[5][18]

Chromatographic Conditions (Example):

  • Column: C8 or C18 reversed-phase column.[10]

  • Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[5][10]

  • Flow Rate: Typically in the range of 0.15-0.4 mL/min.[5][10]

  • Injection Volume: 1-10 µL.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native this compound and the internal standard are monitored.

Table 3: Example MRM Transitions for this compound and ¹³C₆-Cereulide
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound (NH₄⁺ adduct)1170.8[Fragment m/z][Fragment m/z]
¹³C₆-Cereulide (NH₄⁺ adduct)1176.8[Fragment m/z][Fragment m/z]
Note: Specific fragment ions should be optimized based on the instrument and experimental conditions.

Quantification: A calibration curve is constructed using certified reference standards of this compound. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification (LOQ) for modern methods is typically in the low ng/g range (e.g., 0.5-1.1 ng/g).[7][19][21]

Conclusion and Future Perspectives

The natural occurrence of this compound in a wide array of food products, coupled with its significant toxicity, underscores the importance of vigilant monitoring and control measures in the food industry. While starchy foods remain a primary concern, the potential for contamination in dairy, meat, and other products should not be overlooked. Understanding the factors that promote B. cereus growth and this compound production is key to developing effective mitigation strategies.

For researchers and drug development professionals, the unique mode of action of this compound as a mitochondrial toxin presents both a challenge and an opportunity. Further investigation into its interaction with cellular membranes and ion channels could provide valuable insights into mitochondrial dysfunction and related pathologies. The development of rapid, on-site detection methods remains a critical area for future research to enhance food safety and public health.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cereulide from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus, poses a significant food safety concern. Its presence in various food products, particularly starchy foods like rice and pasta, as well as dairy products, can lead to foodborne illness characterized by nausea and vomiting.[1] Due to its high stability against heat, extreme pH conditions, and proteolysis, this compound cannot be inactivated by standard food processing measures.[1][2] Therefore, accurate and sensitive methods for the extraction and quantification of this compound from complex food matrices are crucial for food safety monitoring, outbreak investigations, and risk assessment.

This document provides detailed application notes and standardized protocols for the extraction of this compound from various food matrices, intended for use by researchers, scientists, and professionals in related fields. The methodologies described are based on established and validated techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following tables summarize the performance of different extraction methods for this compound in various food matrices, providing key quantitative data for easy comparison.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

Food MatrixExtraction SolventRecovery Rate (%)LOD (ng/g)LOQ (ng/g)Reference
Cooked RiceAcetonitrile87.10.10.5[3]
Fried RiceAcetonitrile99.3--[4]
Cream Pastry (Chocolate)Acetonitrile---[5]
Hotdog SausageAcetonitrile---[4]
Mini PancakesAcetonitrile96.5--[4]
Vanilla CustardAcetonitrile---[4]
Infant FormulaAcetonitrile---[4]
PastaMethanol-0.11.0[6]
CreamMethanol--1.1[7]
Milk (0.5% fat)Ethanol86.7 (in aqueous phase)--[8]
Milk (50% fat)Ethanol78.6 (in lipid phase)--[8]

Table 2: QuEChERS Method Performance Data

Food MatrixRecovery Rate (%)LOQ (µg/kg)Reference
Fried Rice88 - 892[9][10]

Table 3: Solid-Phase Extraction (SPE) Performance Data

Food MatrixSPE CartridgeRecovery Rate (%)LOD (ng/mL)LOQ (ng/mL)Reference
Diverse FoodsNormal-phase silica gel> 670.10.5[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for extracting this compound from complex food matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) using Acetonitrile

This protocol is a widely used and validated method for a variety of food matrices.[5][11][12]

Materials:

  • Homogenizer or blender

  • 50 mL conical centrifuge tubes

  • Vortex mixer

  • Horizontal shaker

  • Centrifuge

  • PTFE membrane filters (0.22 µm or 0.45 µm)

  • Glass autosampler vials

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS): ¹³C₆-cereulide solution

  • Deionized water

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample. For dry samples like pasta or rice, cooking or rehydration may be necessary before homogenization. For starch-rich matrices, the addition of amylase can improve extraction yield.[7][13]

  • Weighing and Spiking: Weigh 2.5 g (± 0.005 g) of the homogenized sample into a 50 mL conical centrifuge tube.[5] Add a known amount of ¹³C₆-cereulide internal standard solution.

  • Equilibration: Vortex the sample for 10 seconds and allow it to equilibrate for 30 minutes at room temperature.[5]

  • Extraction: Add 29.5 mL of acetonitrile to the tube.[5]

  • Shaking: Shake the tube vigorously by hand for 30 seconds, then place it on a horizontal shaker for at least 60 minutes at 1800 rpm.[5][14]

  • Centrifugation: Centrifuge the sample at 1000-1500 x g for 10 minutes at room temperature.[5]

  • Filtration/Final Centrifugation: Filter approximately 2 mL of the supernatant through a PTFE membrane filter into a glass autosampler vial.[5] Alternatively, centrifuge 2 mL of the supernatant at 10,000 to 12,000 x g for 10 minutes.[5]

  • Analysis: The extract is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Methanol-Based Extraction for Starch-Rich Foods

This method is particularly effective for starchy matrices like rice and pasta.[6][7]

Materials:

  • Homogenizer or blender

  • Sample tubes

  • Vortex mixer

  • Shaker

  • Centrifuge

  • Autosampler vials

  • Methanol (HPLC grade)

  • Internal Standard (IS): ¹³C₆-cereulide solution

  • Deionized water

Procedure:

  • Sample Homogenization: Homogenize the cooked rice or pasta sample.

  • Weighing and Spiking: Place 3 g of the homogenized sample into a sample tube and add the ¹³C₆-cereulide internal standard.[6]

  • Extraction: Add 15 mL of methanol to the tube.[6]

  • Mixing and Shaking: Vortex the sample for 30 seconds, followed by shaking for 15 minutes.[6]

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.[6]

  • Dilution: Mix 500 µL of the sample extract with 500 µL of water.[6]

  • Analysis: Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.

Protocol 3: QuEChERS-Based Extraction for Fried Rice

The QuEChERS method offers a rapid and effective cleanup for complex matrices like fried rice.[9][10]

Materials:

  • Homogenizer (e.g., stomacher)

  • Centrifuge tubes

  • Centrifuge

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Acetonitrile (HPLC grade)

  • Autosampler vials

Procedure:

  • Sample Homogenization: Homogenize 5.0 g of the fried rice sample. Using a stomacher bag can help prevent cross-contamination.[9]

  • Extraction: Transfer the homogenized sample to a centrifuge tube, add acetonitrile and the QuEChERS extraction salts.

  • Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the layers.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents. Vortex and centrifuge.

  • Analysis: The cleaned extract is then ready for LC-MS/MS analysis. This method has been shown to effectively remove matrix compounds from fried rice.[9][10]

Visualizations

The following diagrams illustrate the workflows of the described extraction protocols.

LLE_Acetonitrile_Workflow start Start homogenize Homogenize Food Sample start->homogenize weigh_spike Weigh 2.5g Sample & Spike with Internal Standard homogenize->weigh_spike equilibrate Equilibrate for 30 min weigh_spike->equilibrate add_acetonitrile Add 29.5 mL Acetonitrile equilibrate->add_acetonitrile shake Shake for 60 min add_acetonitrile->shake centrifuge1 Centrifuge (1000-1500 x g) shake->centrifuge1 filter Filter Supernatant (PTFE) centrifuge1->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for Liquid-Liquid Extraction with Acetonitrile.

Methanol_Extraction_Workflow start Start homogenize Homogenize Starch-Rich Sample start->homogenize weigh_spike Weigh 3g Sample & Spike with Internal Standard homogenize->weigh_spike add_methanol Add 15 mL Methanol weigh_spike->add_methanol vortex_shake Vortex (30s) & Shake (15 min) add_methanol->vortex_shake centrifuge Centrifuge (4000 x g) vortex_shake->centrifuge dilute Dilute Supernatant with Water (1:1) centrifuge->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Workflow for Methanol-Based Extraction.

QuEChERS_Workflow start Start homogenize Homogenize Fried Rice Sample (5g) start->homogenize add_solvent_salts Add Acetonitrile & QuEChERS Salts homogenize->add_solvent_salts shake_centrifuge1 Shake & Centrifuge add_solvent_salts->shake_centrifuge1 dspe_cleanup Dispersive SPE Cleanup of Supernatant shake_centrifuge1->dspe_cleanup centrifuge2 Centrifuge dspe_cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for QuEChERS-Based Extraction.

Discussion and Considerations

  • Choice of Extraction Method: The selection of the most appropriate extraction method depends on the food matrix. For general purposes and a wide range of food types, the acetonitrile-based LLE is a robust and well-validated choice.[5][11] For starchy foods, methanol-based extraction has shown good performance.[6][7] The QuEChERS method is particularly advantageous for complex, fatty, and pigmented matrices like fried rice due to its effective cleanup capabilities.[9][10]

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, is highly recommended for accurate quantification.[6][11] It effectively compensates for matrix effects and variations in extraction recovery.

  • Matrix Effects: Complex food matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. The described protocols, especially the QuEChERS method, are designed to minimize these effects. Matrix-matched calibration curves are also recommended to ensure accuracy.

  • Lipid-Rich Matrices: this compound exhibits a strong affinity for the hydrophobic, lipid phase in food.[8] In high-fat dairy products, a significant portion of the toxin will be present in the fat fraction. Therefore, extraction protocols for such matrices must ensure the efficient extraction from the lipid phase.

  • Validation: It is essential to validate any chosen extraction method in-house for the specific food matrices being analyzed to ensure it meets the required performance criteria for accuracy, precision, sensitivity, and robustness. The validation should be based on established guidelines, such as those from Commission Decision 2002/657/EC.[7][13]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction of this compound from a variety of complex food matrices. By selecting the appropriate method and adhering to the detailed procedures, researchers and scientists can achieve reliable and accurate quantification of this important foodborne toxin, contributing to improved food safety and public health.

References

Application Notes and Protocols for Cereulide Analysis in Rice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of rice matrices for the quantitative analysis of cereulide, the emetic toxin produced by Bacillus cereus. The described methods are based on established and validated laboratory procedures, including QuEChERS, methanolic extraction, and acetonitrile extraction, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a heat-stable dodecadepsipeptide that can cause food poisoning characterized by nausea and vomiting. Rice and rice-based products are common vehicles for this compound contamination. Accurate and sensitive quantification of this compound is crucial for food safety and outbreak investigations. The following protocols detail various approaches to extract and purify this compound from complex rice matrices prior to instrumental analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for this compound analysis in rice.

MethodAnalyteMatrixLOQ (Limit of Quantification)Recovery (%)RSD (Relative Standard Deviation) (%)
QuEChERS This compoundFried Rice2 µg/kg[1][2]88 - 89%[1][2]< 4% (repeatability and intra-laboratory reproducibility)[1][2]
Methanol Extraction This compoundRice & Pasta1 ng/g (1 µg/kg)[3][4]-3 - 7%[3][4]
Methanol Extraction with Amylase This compoundRice & Pasta1.1 ng/g (1.1 µg/kg)[5][6]-2.6 - 10%[5][6]
Acetonitrile Extraction This compoundRice0.5 µg/kg[7][8]70 - 120%[7][8]≤ 7.3% (repeatability), ≤ 8.9% (intra-laboratory reproducibility)[7][8]
Methanol Extraction with SPE Cleanup This compoundFried Rice-110.1% (at 100 ng/g spike)[9]-

Experimental Protocols

Protocol 1: QuEChERS Method

This protocol is a simplified and rapid method for the screening of this compound in fried rice.[1][10]

Materials:

  • Homogenizer (e.g., Stomacher)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Acetonitrile (ACN)

  • Water

  • Vortex mixer

  • Syringe filters (e.g., PTFE)

Procedure:

  • Homogenization: Weigh 5.0 g of the fried rice sample into a stomacher bag.

  • Extraction: Add 10 mL of acetonitrile to the bag and homogenize for a specified time.

  • Centrifugation: Transfer the homogenate to a 50 mL centrifuge tube and centrifuge.

  • Filtration: Filter the supernatant through a syringe filter.

  • Dilution: The filtered extract may require dilution with acetonitrile containing 0.5% formic acid before LC-MS/MS analysis.[10]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample 5g Rice Sample Homogenize Homogenize with 10mL Acetonitrile Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Extract Filter->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Methanol_Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample 3g Rice Sample Spike Add Internal Standard Sample->Spike AddMethanol Add 15mL Methanol Spike->AddMethanol Vortex Vortex 30s AddMethanol->Vortex Shake Shake 15 min Vortex->Shake Centrifuge Centrifuge at 4000 x g for 15 min Shake->Centrifuge Dilute Mix 500µL Extract with 500µL Water Centrifuge->Dilute LCMS UPLC-MS/MS Analysis Dilute->LCMS Methanol_Amylase_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Rice Sample Amylase Homogenize with Amylase Sample->Amylase Methanol Extract with Methanol Amylase->Methanol LLE LLE with MTBE/Hexane Methanol->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Acetonitrile_Extraction_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample 2.5g Rice Sample Spike Add Internal Standard Sample->Spike Equilibrate Vortex & Equilibrate Spike->Equilibrate AddACN Add 29.5mL Acetonitrile Equilibrate->AddACN Shake Shake 1 hour AddACN->Shake Centrifuge Centrifuge at 1000-1500 x g Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Methanol_SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 1g Fried Rice Extract1 Extract with 10mL Methanol & Centrifuge Sample->Extract1 Extract2 Re-extract with 5mL Methanol & Centrifuge Extract1->Extract2 Combine Combine Supernatants (adjust to 15mL) Extract2->Combine Condition Condition SPE Cartridge Combine->Condition Load Load Extract Condition->Load Elute Elute with Acetonitrile Load->Elute Filter Filter Eluate Elute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

Application Notes and Protocols for the Use of 13C6-Cereulide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 13C6-Cereulide as an internal standard in the quantitative analysis of Cereulide. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response.

This compound, a heat-stable and highly toxic dodecadepsipeptide produced by emetic strains of Bacillus cereus, is a significant concern in food safety and public health.[1][2][3][4] Its detection and quantification are critical in food products, clinical samples, and research settings. 13C6-Cereulide, an isotopically labeled analog of this compound, serves as an ideal internal standard for mass spectrometry-based methods due to its chemical and physical similarity to the native toxin.[5]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of 13C6-Cereulide is added to the sample prior to extraction and analysis. Since the labeled and unlabeled this compound exhibit nearly identical chemical behavior during sample preparation and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native this compound to that of the 13C6-Cereulide, an accurate quantification of the toxin in the original sample can be achieved.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound using 13C6-Cereulide as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Collection (Food, Feces, etc.) Spike Spiking with 13C6-Cereulide Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Purify Purification (Centrifugation/Filtration) Extract->Purify Inject Injection into LC-MS/MS System Purify->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (this compound / 13C6-Cereulide) Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate Result Report this compound Concentration Calibrate->Result

Figure 1: General workflow for this compound quantification.

Mechanism of this compound Toxicity

This compound acts as a potassium ionophore, disrupting the mitochondrial membrane potential. This leads to the uncoupling of oxidative phosphorylation, inhibiting ATP synthesis and ultimately causing cell death.

G cluster_0 Mitochondrion cluster_1 Electron Transport Chain cluster_2 ATP Synthesis Mito Intermembrane Space Inner Mitochondrial Membrane Mitochondrial Matrix H_flow H+ Flow Mito:f0->H_flow H+ Disruption Disruption of Membrane Potential Mito:f1->Disruption ETC ETC Complexes H_pump H+ Pumping ETC->H_pump H_pump->Mito:f0 H+ ATP_synthase ATP Synthase ATP_production ADP + Pi -> ATP ATP_synthase->ATP_production H_flow->ATP_synthase This compound This compound This compound->Mito:f1 Inserts into membrane This compound->Mito:f2 Transports K+ into matrix K_ion K+ K_ion->this compound Binds Disruption->ATP_production Inhibition

Figure 2: Mechanism of this compound-induced mitochondrial dysfunction.

Protocols

Protocol 1: Quantification of this compound in Food Matrices

This protocol is adapted from methods published by the FDA and other researchers for the analysis of this compound in various food products like rice, pasta, and dairy products.[1][2][6][7]

1. Materials and Reagents

  • This compound analytical standard

  • 13C6-Cereulide internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

2. Sample Preparation

  • Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of 13C6-Cereulide internal standard solution (e.g., 50 µL of 1 µg/mL solution).

  • Add 29.5 mL of acetonitrile.[1]

  • Vortex vigorously for 30 seconds and then shake for 1 hour at room temperature.[1]

  • Centrifuge the sample at 4000 x g for 15 minutes.[7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the transitions for both this compound and 13C6-Cereulide.

4. Data Analysis

  • Prepare a calibration curve by plotting the peak area ratio of this compound to 13C6-Cereulide against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Fecal Samples

This protocol is based on a validated method for the analysis of this compound in human feces.[2][3]

1. Materials and Reagents

  • Same as Protocol 1.

2. Sample Preparation

  • Weigh 1 g of the fecal sample into a 50 mL centrifuge tube.

  • Add a known amount of 13C6-Cereulide internal standard solution.

  • Add 30 mL of acetonitrile.[2]

  • Equilibrate for 30 minutes.[2]

  • Homogenize and extract as described in Protocol 1 (steps 4-6).

3. LC-MS/MS Analysis

  • The LC-MS/MS parameters are similar to those in Protocol 1.

4. Data Analysis

  • Follow the data analysis steps outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from validated methods using 13C6-Cereulide as an internal standard.

Table 1: LC-MS/MS Parameters for this compound and 13C6-Cereulide

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound1170.7314.4499.4
13C6-Cereulide1176.7172.2-

Data sourced from FDA BAM.[1]

Table 2: Method Validation Data for this compound Quantification

MatrixLinearity (R²)Limit of Quantification (LOQ)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Reference
Food> 0.9950.5 µg/kg70 - 120< 7.3< 8.9[2][3]
Feces> 0.9950.3 µg/kg70 - 120< 7.3< 8.9[2][3]
Rice & Pasta0.9991 ng/g-3 - 7-[6][7]
Boiled Rice--104< 8< 8[5]
Boiled Rice + Oil--111< 8< 8[5]

Conclusion

The use of 13C6-Cereulide as an internal standard in LC-MS/MS methods provides a robust, accurate, and reliable approach for the quantification of this compound in a variety of complex matrices. The protocols and data presented here serve as a valuable resource for researchers, scientists, and professionals in the fields of food safety, clinical diagnostics, and drug development, enabling the precise measurement of this potent toxin. The stable isotope dilution technique effectively compensates for analytical variability, leading to high-quality quantitative results.

References

In Vitro Toxicity Assessment of Cereulide Using Caco-2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by Bacillus cereus, is a significant concern for food safety and public health. This dodecadepsipeptide acts as a potassium ionophore, leading to mitochondrial dysfunction and subsequent cell death.[1][2] The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for studying the effects of foodborne toxins on the intestinal epithelium due to its ability to differentiate into enterocyte-like cells.[3] These application notes provide a detailed overview and experimental protocols for assessing the in vitro toxicity of this compound using Caco-2 cells.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on differentiated Caco-2 cells as determined by various cell viability and toxicity assays.

Table 1: Cytotoxicity of this compound on Differentiated Caco-2 Cells (3-Day Exposure)

Concentration (ng/mL)MTT Assay (% Viability)SRB Assay (% Protein Content)Adherent Cell CountLactate Production
0.062 No significant effectNo significant effectNo significant effectNot reported
0.125 No significant effectSignificant toxicity observedNot reportedNot reported
0.25 21% decrease[4]Significant reduction[4]No significant protein content difference in mediumNot reported
0.5 43% decrease[4]Significant toxicity observedDecrease in adherent cells[3][5]Increased[3][5]
1.0 Significant toxicity observed[3][5]Not reportedNot reportedNot reported
2.0 Not reportedNot reportedDecrease in adherent cellsIncreased[3][5]

Table 2: Time-Dependent Cytotoxicity of this compound on Differentiated Caco-2 Cells (Neutral Red Assay)

Concentration (ng/mL)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
2.5 No significant effectNo significant effectSignificant cytotoxicity[6]
10 Significant decrease (81.4%)[7]Potent decrease[7]Significant cytotoxicity[6]
100 Significant decrease (77.8%)[7]Potent decrease[7]Significant cytotoxicity[6]

Table 3: Effects of this compound on Mitochondrial Function in Caco-2 Cells

ConcentrationEffectReference
2 ng/mLLoss of mitochondrial membrane potential[8][9]
Chronic low dose (<1 ng/mL)Reduction in non-mitochondrial respiration, basal respiration, maximal respiration, and ATP production.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation

A fundamental prerequisite for relevant in vitro intestinal toxicity studies is the use of differentiated Caco-2 cells, which mimic the intestinal barrier.

  • Cell Line: Caco-2 (human colorectal adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding Density: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm² in appropriate cell culture plates (e.g., 96-well plates for viability assays).

  • Differentiation: Culture the cells for 21 days post-confluence to allow for spontaneous differentiation into enterocyte-like cells. The formation of a polarized monolayer with well-developed tight junctions is crucial for mimicking the intestinal barrier.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

  • Protocol:

    • Seed and differentiate Caco-2 cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

The sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.

  • Protocol:

    • Seed and differentiate Caco-2 cells in a 96-well plate.

    • Treat the cells with this compound as described for the MTT assay.

    • After treatment, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of surviving cells relative to the vehicle control.

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10]

  • Protocol:

    • Seed and differentiate Caco-2 cells in a 96-well plate.

    • Treat the cells with this compound.

    • After the incubation period, remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red.

    • Incubate for 2-3 hours at 37°C.

    • Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

    • Gently shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

    • Express the results as a percentage of the control.

DAPI Staining for Cell Counting

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for the visualization and enumeration of cell nuclei.

  • Protocol:

    • Grow and treat Caco-2 cells on glass coverslips or in clear-bottomed plates.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

    • Wash with PBS.

    • Incubate with a 300 nM DAPI solution in PBS for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips with an anti-fade mounting medium or image the plate directly using a fluorescence microscope.

    • Capture images from multiple random fields and count the number of DAPI-stained nuclei using image analysis software.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the disruption of mitochondrial function.[1] This leads to a cascade of events culminating in cell death.

Mitochondrial Dysfunction Pathway

This compound acts as a K+ ionophore, inserting into the inner mitochondrial membrane and facilitating the influx of potassium ions.[1] This dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[1] The resulting energy crisis and mitochondrial swelling trigger the intrinsic apoptotic pathway.

G This compound This compound MitoMembrane Inner Mitochondrial Membrane This compound->MitoMembrane Inserts into K_influx K+ Influx MitoMembrane->K_influx DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) K_influx->DeltaPsi OxPhos Uncoupling of Oxidative Phosphorylation DeltaPsi->OxPhos ATP_depletion ATP Depletion OxPhos->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: this compound-induced mitochondrial dysfunction pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Studies in animal models suggest that this compound can induce endoplasmic reticulum (ER) stress, activating the IRE1/XBP1/CHOP pathway, which contributes to inflammation and apoptosis.[1] This pathway may also be relevant in Caco-2 cells.

G This compound This compound ER_Stress ER Stress This compound->ER_Stress IRE1 IRE1 Activation ER_Stress->IRE1 XBP1 XBP1 Splicing IRE1->XBP1 CHOP CHOP Upregulation XBP1->CHOP Inflammation Inflammation CHOP->Inflammation Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress and apoptotic signaling.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a logical workflow for the in vitro assessment of this compound toxicity in Caco-2 cells.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Differentiation 21-Day Differentiation Caco2_Culture->Differentiation Cereulide_Treatment This compound Treatment (Dose- and Time-Response) Differentiation->Cereulide_Treatment Viability_Assays Cell Viability Assays (MTT, SRB, Neutral Red) Cereulide_Treatment->Viability_Assays Cell_Counting Cell Counting (DAPI Staining) Cereulide_Treatment->Cell_Counting Mechanism_Analysis Mechanism Analysis (e.g., Mitochondrial Potential, ER Stress Markers) Cereulide_Treatment->Mechanism_Analysis Data_Quantification Data Quantification and Statistical Analysis Viability_Assays->Data_Quantification Cell_Counting->Data_Quantification Mechanism_Analysis->Data_Quantification

Caption: Experimental workflow for this compound toxicity testing in Caco-2 cells.

Conclusion

The in vitro assessment of this compound toxicity using differentiated Caco-2 cells provides valuable insights into the detrimental effects of this toxin on the human intestinal epithelium. The protocols and data presented herein offer a comprehensive framework for researchers and professionals in drug development and food safety to evaluate the risks associated with this compound exposure and to investigate potential therapeutic or preventative strategies. The observed cytotoxicity at low, sub-emetic concentrations highlights the importance of understanding the chronic effects of this prevalent foodborne toxin.[3][5][11]

References

Application Notes: HepG2 Cell Line as a Model for Cereulide Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide (CER), a heat-stable and enzyme-resistant cyclic dodecadepsipeptide toxin produced by Bacillus cereus, is a significant concern for food safety.[1][2] Ingestion of this compound-contaminated food can lead to an emetic syndrome characterized by nausea and vomiting.[1] In severe cases, it can result in acute liver failure, making the study of its hepatotoxicity crucial.[1][2][3] this compound's toxicity stems from its function as a potassium ionophore, which disrupts mitochondrial membrane potential, leading to cellular dysfunction and death.[4][5]

The human hepatoma cell line, HepG2, is a widely used in vitro model in toxicology and drug metabolism studies due to its human origin, ease of culture, and expression of certain liver-specific functions.[6] These characteristics make HepG2 cells a valuable tool for investigating the mechanisms of this compound-induced hepatotoxicity.

Rationale for Using HepG2 Cells

HepG2 cells serve as a relevant and practical model for studying this compound's effects on the liver for several reasons:

  • Human Origin: As a human liver-derived cell line, HepG2 cells provide a more relevant physiological context for human toxicity studies compared to non-human cell lines.[6]

  • Established Model: HepG2 cells are a well-characterized and commonly used model for assessing the cytotoxicity of xenobiotics, with established protocols for a wide range of toxicological endpoints.[6][7]

  • Sensitivity to this compound: Studies have demonstrated that HepG2 cells are sensitive to this compound, exhibiting dose- and time-dependent cytotoxicity at nanomolar concentrations.[1][8][9][10][11][12][13]

  • Mechanistic Insights: The use of HepG2 cells has been instrumental in elucidating the molecular mechanisms underlying this compound's hepatotoxicity, including mitochondrial dysfunction, oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[1][4][8]

Key Mechanisms of this compound Hepatotoxicity in HepG2 Cells

Mitochondrial Dysfunction

This compound's primary mode of action is the disruption of mitochondrial function. As a potassium ionophore, it facilitates the influx of K+ ions into the mitochondrial matrix, leading to:

  • Depolarization of the Mitochondrial Membrane: The influx of potassium ions dissipates the electrochemical gradient across the inner mitochondrial membrane.[5]

  • Uncoupling of Oxidative Phosphorylation: This leads to a decrease in ATP production.[1]

  • Impaired Mitochondrial Respiration: A significant reduction in basal and maximal respiration rates is observed in this compound-treated HepG2 cells.[1][5]

  • Mitochondrial Swelling: Disruption of the ionic balance causes mitochondrial swelling and damage to the cristae.[4][14]

Oxidative Stress

Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). This compound exposure has been shown to induce oxidative stress in liver cells, characterized by:

  • Increased ROS Production: Elevated levels of intracellular ROS have been observed in cells treated with this compound.[4][14]

  • Depletion of Antioxidant Defenses: A decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and an increase in markers of lipid peroxidation such as malondialdehyde (MDA) have been reported in vivo.[4]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The accumulation of ROS and disruption of cellular energy homeostasis can lead to ER stress. This compound has been shown to activate the unfolded protein response (UPR) in liver cells, involving pathways such as:

  • IRE1α/XBP1 Pathway: Increased expression of inositol-requiring enzyme 1α (IRE1α) and spliced X-box binding protein 1 (XBP1s).[4]

  • PERK/eIF2α/CHOP Pathway: Increased phosphorylation of PKR-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor 2α (eIF2α), leading to the upregulation of the pro-apoptotic transcription factor CHOP.[4]

Apoptosis

Prolonged and severe ER stress, coupled with mitochondrial damage, can trigger programmed cell death or apoptosis. Evidence for this compound-induced apoptosis in HepG2 and other cell types includes:

  • Activation of Caspases: Increased activity of executioner caspases like caspase-3/7.[14][15]

  • Upregulation of Pro-Apoptotic Genes: Increased expression of genes such as Puma and CHOP.[15][16]

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.[14]

Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. In the context of this compound toxicity, it can be a protective response to remove damaged mitochondria (mitophagy). Studies have shown that this compound can:

  • Increase LC3 Protein Levels: An increase in microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy, is observed in this compound-treated HepG2 cells.[8][9]

  • Upregulate Autophagy-Related Genes: Increased transcription of genes like MAPLC3B and SQSTM1.[8][9]

Data Presentation

Table 1: Cytotoxicity of this compound in HepG2 and HepaRG Cells
Cell LineExposure Time (h)AssayEndpointThis compound ConcentrationResultReference
HepG224MTTCell Viability2 nM~30% decrease[1]
HepG224MTTCell Viability5 nM~35% decrease[1]
HepG224SRBCell Viability2 nM~44% decrease[1]
HepG224SRBCell Viability5 nM~52% decrease[1]
HepG25Neutral RedCell Viability2.5 ng/mL~30-35% decrease[9][10]
HepG224Neutral RedCell Viability2.5 ng/mL~54% decrease[10][12]
HepaRG24CCK-8IC502.98 ng/mL50% inhibition[4]
Table 2: Effects of this compound on Mitochondrial Respiration in HepG2 Cells (10-day exposure)
ParameterThis compound Concentration (nM)% of ControlReference
Maximal Respiration0.2550%[1][5]
Maximal Respiration0.502%[1][5]
ATP Production0.0558%[1]
ATP Production0.2534%[1]
ATP Production0.506%[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Materials:

  • HepG2 cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete culture medium

  • This compound stock solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 1, 3, or 10 days).[1]

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

  • Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

  • Place the cell culture microplate in the Seahorse XF Analyzer and perform the calibration.

  • Run the mitochondrial stress test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Detection of Apoptosis by Hoechst 33342 and Propidium Iodide (PI) Staining

Principle: This method distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342, a blue fluorescent dye, stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium Iodide (PI), a red fluorescent dye, is membrane-impermeant and therefore only enters cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound stock solution

  • 24-well cell culture plates

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • Seed HepG2 cells in a 24-well plate.

  • Treat the cells with this compound for the desired time.

  • After treatment, add Hoechst 33342 and PI to the culture medium at final concentrations of 1 µg/mL and 5 µg/mL, respectively.

  • Incubate the plate for 15 minutes at 37°C.

  • Visualize the cells using a fluorescence microscope with appropriate filters for blue and red fluorescence.

  • Count the number of healthy (blue, non-condensed nuclei), apoptotic (bright blue, condensed/fragmented nuclei), and necrotic (red nuclei) cells in several random fields to quantify the percentage of apoptotic cells.

Visualizations

Cereulide_Hepatotoxicity_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Toxicological Endpoint Assays cluster_analysis Data Analysis and Interpretation HepG2 HepG2 Cell Seeding Treatment This compound Treatment (Dose- and Time-Response) HepG2->Treatment Viability Cell Viability Assays (MTT, SRB, Neutral Red) Treatment->Viability MitoTox Mitochondrial Function (Seahorse XF OCR) Treatment->MitoTox Apoptosis Apoptosis Assays (Hoechst/PI, Caspase) Treatment->Apoptosis OxidativeStress Oxidative Stress (ROS Detection) Treatment->OxidativeStress ER_Stress ER Stress Analysis (RT-qPCR for UPR genes) Treatment->ER_Stress Autophagy Autophagy Assessment (LC3 Staining, Western Blot) Treatment->Autophagy Data Quantitative Data Analysis (IC50, % Inhibition) Viability->Data MitoTox->Data Apoptosis->Data OxidativeStress->Data ER_Stress->Data Autophagy->Data Mechanism Mechanism Elucidation Data->Mechanism

Caption: Experimental workflow for investigating this compound hepatotoxicity in HepG2 cells.

Cereulide_Signaling_Pathways cluster_mitochondria Mitochondrion cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy This compound This compound K_ionophore K+ Ionophore Activity This compound->K_ionophore Membrane_Depolarization Membrane Depolarization K_ionophore->Membrane_Depolarization ATP_depletion ↓ ATP Production Membrane_Depolarization->ATP_depletion ROS_production ↑ ROS Production Membrane_Depolarization->ROS_production Cytochrome_c Cytochrome c Release Membrane_Depolarization->Cytochrome_c Autophagy_Induction Autophagy Induction Membrane_Depolarization->Autophagy_Induction Damaged Mitochondria ER_Stress ER Stress ROS_production->ER_Stress Apoptosis Apoptosis Cytochrome_c->Apoptosis PERK PERK → eIF2α ER_Stress->PERK IRE1a IRE1α → XBP1s ER_Stress->IRE1a CHOP ↑ CHOP PERK->CHOP CHOP->Apoptosis LC3 ↑ LC3 Conversion Autophagy_Induction->LC3 SQSTM1 ↑ SQSTM1 Autophagy_Induction->SQSTM1

Caption: Signaling pathways of this compound-induced hepatotoxicity.

References

Application Notes and Protocols for Animal Models in Cereulide Toxicokinetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to study the toxicokinetics of cereulide, the emetic toxin produced by Bacillus cereus. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for risk assessment and the development of potential therapeutic interventions.

Introduction to this compound and Toxicokinetic Studies

This compound is a heat-stable, cyclic dodecadepsipeptide that causes the emetic (vomiting) form of food poisoning associated with Bacillus cereus. Its high stability to heat, acid, and proteolysis allows it to remain active after ingestion[1]. Severe cases of this compound intoxication can lead to liver failure and encephalopathy, making it a significant food safety concern[1].

The primary mechanism of this compound toxicity involves its function as a potassium ionophore. By selectively transporting potassium ions across mitochondrial membranes, it disrupts the mitochondrial membrane potential, leading to uncoupled oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death[2][3][4]. This mitochondrial dysfunction is a key factor in the pathology observed in various organs[5].

Animal models are indispensable for studying the in vivo toxicokinetics of this compound, as they provide insights into its behavior within a whole organism, which cannot be fully replicated by in vitro methods[2][6]. The selection of an appropriate animal model is critical and depends on the specific research questions being addressed.

Featured Animal Models

This section details the most commonly used animal models for this compound toxicokinetic studies: the porcine, rabbit, and murine models.

Porcine Model (Piglets)

Pigs are considered a highly suitable model for studying this compound toxicokinetics due to their anatomical and physiological similarities to humans, particularly in their digestive and cardiovascular systems[2][6].

Application: Ideal for studying oral exposure scenarios, tissue distribution, bioaccumulation, and excretion routes. Their larger size allows for the collection of serial blood samples and sufficient tissue for analysis.

Rabbit Model

Rabbits have been utilized to investigate the toxicokinetics of intravenously administered this compound, providing data on its rapid distribution and elimination from the bloodstream.

Application: Suited for intravenous administration studies to determine key toxicokinetic parameters like half-life, volume of distribution, and clearance, without the complexities of oral absorption.

Murine Model (Mice)

Mice are a practical model for studying the long-term effects of this compound exposure and its impact on specific organs like the liver and kidneys.

Application: Useful for chronic exposure studies, investigation of organ-specific toxicity, and mechanistic studies involving genetic models.

Experimental Protocols

The following are detailed protocols for conducting this compound toxicokinetic studies in the described animal models.

This compound Administration

3.1.1. Oral Administration (Porcine and Murine Models)

  • Preparation of Dosing Solution: Dissolve purified this compound in a suitable vehicle, such as ethanol, and then mix with the animal's feed or a palatable carrier. Ensure the final concentration of the vehicle is safe for the animal.

  • Dosing:

    • Porcine Model: Administer single doses ranging from 10 to 150 µg/kg body weight for acute studies, or daily doses of 10 µg/kg for chronic studies[2][6][7][8]. The dose is typically mixed with a small amount of feed and offered to the animal.

    • Murine Model: For chronic studies, administer daily oral doses of 50 to 200 µg/kg body weight for a period of 28 days[1].

  • Fasting: It is recommended to fast the animals overnight prior to dosing to ensure complete consumption of the dosed feed and to standardize gastrointestinal conditions.

3.1.2. Intravenous Administration (Rabbit Model)

  • Preparation of Dosing Solution: Dissolve purified this compound in a sterile, injectable vehicle suitable for intravenous administration.

  • Dosing: Administer a single intravenous injection of 5 µg of this compound per animal[9]. The injection is typically given via a marginal ear vein.

Sample Collection

3.2.1. Blood Sampling

  • Porcine Model: Collect blood samples from the vena cava cranialis at predetermined time points (e.g., 0, 8, 24, and 48 hours post-dosing)[6][7].

  • Rabbit Model: Collect blood samples from the marginal ear vein at various time points (e.g., 0.2, 0.5, 1, 2, 4, 8, 12, 24, and 32 hours post-injection) to capture the distribution and elimination phases[9].

  • Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should then be stored at -80°C until analysis.

3.2.2. Excreta Collection (Porcine Model)

  • Collect urine and feces throughout the experimental period to assess excretion routes[2][6]. Store samples at -80°C until analysis. Fecal samples are particularly important as they have been shown to contain high concentrations of this compound[2][6][7].

3.2.3. Tissue and Organ Collection

  • At the end of the study, euthanize the animals according to approved protocols.

  • Perform necropsy and collect various organs and tissues of interest, such as the liver, kidneys, spleen, brain, muscle, and adipose tissue[2][6].

  • Rinse tissues with saline, blot dry, weigh, and store at -80°C until analysis.

Analytical Methodology: this compound Quantification

The gold standard for this compound quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often employing a Stable Isotope Dilution Assay (SIDA) for high accuracy and precision[7][10].

3.3.1. Sample Preparation (General)

  • Homogenization: Homogenize solid samples (tissues, feces) after freeze-drying and grinding to a powder[7].

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, to the samples before extraction to correct for matrix effects and extraction losses[7].

  • Extraction: Extract this compound from the matrix using an organic solvent like acetonitrile or ethanol[7][11]. Vortex and shake the samples to ensure efficient extraction.

  • Purification/Cleanup: Centrifuge the extracts to pellet solids. The supernatant can be further purified using solid-phase extraction (SPE) or simply filtered before LC-MS/MS analysis[1][11].

3.3.2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation[8][12]. A gradient elution with a mobile phase consisting of ammonium formate and formic acid in water and acetonitrile is commonly employed[11][12].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both native this compound and the internal standard using Multiple Reaction Monitoring (MRM)[11].

    • This compound precursor ion: m/z 1170.7[11]

    • ¹³C₆-cereulide precursor ion: m/z 1176.7[11]

  • Quantification: Generate a calibration curve using standards of known this compound concentrations. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[11].

Quantitative Data Summary

The following tables summarize the quantitative data from various animal studies on this compound toxicokinetics.

Table 1: this compound Distribution in Porcine Tissues 48 Hours After a Single Oral Dose

Tissue/OrganThis compound Concentration (ng/g) at 30 µg/kg DoseThis compound Concentration (ng/g) at 150 µg/kg Dose
LiverNot Detected0.34 - 2.49
KidneyNot Detected0.11 - 7.54
SpleenNot Detected2.17 - 12.02
BrainNot Detected0.35 - 1.37
MuscleNot Detected0 - 0.76
Abdominal FatNot Detected2.17 - 12.02
Subcutaneous FatNot Detected0.35 - 1.37
Content of Large Intestine0 - 0.095.84 - 140.99
Content of Small IntestineNot Detected0 - 1.06

Data sourced from[6]

Table 2: Toxicokinetic Parameters of this compound in Rabbits After a Single Intravenous Injection (5 µg)

ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)40.8 ± 21.6 ng/mL
Tmax (Time to Cmax)2.6 ± 3.4 h
HL_Lambda_z (Elimination Half-life)10.8 ± 9.1 h
MRTlast (Mean Residence Time)9.6 ± 2.9 h
Vd (Volume of Distribution)320.1 ± 399.6 mL

Data sourced from[9][10]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Cereulide_Mitochondrial_Dysfunction This compound This compound K_ion K+ Ion This compound->K_ion Acts as a K+ ionophore MitoMembrane Mitochondrial Inner Membrane MembranePotential Disruption of Membrane Potential MitoMembrane->MembranePotential K_ion->MitoMembrane Transports K+ across membrane OxPhos Uncoupling of Oxidative Phosphorylation MembranePotential->OxPhos MitoSwelling Mitochondrial Swelling MembranePotential->MitoSwelling ATP_depletion ATP Depletion OxPhos->ATP_depletion ROS Increased ROS Production OxPhos->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: this compound acts as a potassium ionophore, leading to mitochondrial dysfunction and apoptosis.

Experimental Workflow for Oral this compound Toxicokinetic Study in Pigs

Oral_Toxicokinetics_Workflow cluster_preparation Preparation cluster_dosing Dosing & Sampling cluster_necropsy Necropsy cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Piglets) Oral_Admin Oral Administration Animal_Acclimation->Oral_Admin Dose_Prep This compound Dose Preparation Dose_Prep->Oral_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection Excreta_Collection Feces & Urine Collection Oral_Admin->Excreta_Collection Euthanasia Euthanasia Blood_Collection->Euthanasia Sample_Prep Sample Preparation (Extraction, Cleanup) Blood_Collection->Sample_Prep Excreta_Collection->Sample_Prep Tissue_Collection Tissue & Organ Collection Euthanasia->Tissue_Collection Tissue_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis Data_Analysis Toxicokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: A typical workflow for an oral this compound toxicokinetic study in a porcine model.

References

Application Notes and Protocols: Rapid Cereulide Screening using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus, poses a significant threat to food safety.[1][2][3][4][5][6] Its presence in food products can lead to severe nausea and vomiting. Traditional methods for this compound detection, such as liquid chromatography-mass spectrometry (LC-MS), while sensitive and specific, can be time-consuming and require specialized equipment not always available in routine microbiology laboratories.[1][4][5] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), a rapid, cost-effective, and widely adopted technology for microbial identification, has emerged as a promising tool for the high-throughput screening of this compound-producing B. cereus.[1][2][4][5][7][8]

These application notes provide a comprehensive overview and detailed protocols for the rapid screening of this compound using MALDI-TOF MS. The described methods are designed to be integrated into existing laboratory workflows for microbial identification, enabling parallel detection of B. cereus and its emetic toxin.

Principle of Detection

The principle of this compound detection by MALDI-TOF MS is based on the identification of its specific molecular mass. This compound is a small cyclic depsipeptide, and in MALDI-TOF MS analysis, it is typically detected as its sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. These adducts appear as distinct peaks in the mass spectrum at approximately m/z 1175.6 and 1191.6, respectively.[1][7] The characteristic mass difference of 16 Da between these two peaks is a strong indicator of this compound presence.[2][3][5][7]

Quantitative Data Summary

The limit of detection (LOD) for this compound using MALDI-TOF MS can vary depending on the sample preparation method, the mode of operation of the mass spectrometer, and the presence of a matrix. The following table summarizes the reported LODs from various studies.

MethodMass Spectrometer ModeMatrixLimit of Detection (LOD)Reference
MALDI-TOF MSLinearHCCA1 µg/mL[1]
MALDI-TOF MSReflectronHCCA30 ng/mL[1]
LDI-TOF MS-Matrix-Free30 pg/mL[1]

Note: HCCA (α-cyano-4-hydroxycinnamic acid) is a common matrix used in MALDI-TOF MS.

Experimental Protocols

Several sample preparation methods have been evaluated for their suitability in detecting this compound from B. cereus cultures using MALDI-TOF MS. The ethanol/formic acid extraction method is a widely used and effective protocol that can be integrated into the standard workflow for bacterial identification.[1][2][3][4][5][7]

Protocol 1: Ethanol/Formic Acid Extraction for Parallel Bacterial Identification and this compound Screening

This protocol allows for the identification of B. cereus and the subsequent detection of this compound from the same sample preparation.

Materials:

  • 70% Ethanol

  • 70% Formic acid

  • Acetonitrile (ACN)

  • MALDI target plate

  • MALDI matrix solution (e.g., saturated solution of HCCA in 50% ACN, 2.5% trifluoroacetic acid)

  • Bacillus cereus colonies grown on a suitable agar medium (e.g., Caso agar) for 24 hours at 37°C.[1][7]

Procedure:

  • Bacterial Cell Extraction:

    • Transfer a single colony of B. cereus into a microcentrifuge tube.

    • Add 300 µL of 70% ethanol and vortex thoroughly.

    • Centrifuge at 13,000 rpm for 2 minutes.

    • Carefully collect the supernatant (ethanol wash solution) into a new tube for this compound analysis. This is a critical step as this compound is extracted into the ethanol.

    • Remove the remaining ethanol from the bacterial pellet.

    • Add 50 µL of 70% formic acid to the pellet and vortex.

    • Add 50 µL of acetonitrile, vortex, and centrifuge at 13,000 rpm for 2 minutes.

    • The supernatant from this step contains the proteins for bacterial identification.

  • Bacterial Identification:

    • Spot 1 µL of the protein supernatant onto a MALDI target plate.

    • Allow the spot to air dry completely.

    • Overlay the spot with 1 µL of MALDI matrix solution.

    • Analyze the sample in the m/z range of 2,000 to 20,000 Da for bacterial identification using the manufacturer's software and database.[1][7]

  • This compound Detection:

    • If the bacterium is identified as B. cereus, proceed with the analysis of the ethanol wash solution.

    • Spot 1 µL of the ethanol wash solution (collected in step 1) onto a fresh spot on the MALDI target plate.

    • Allow the spot to air dry.

    • Overlay with 1 µL of MALDI matrix solution.

    • Analyze the sample in the m/z range of 700 to 2,000 Da.[1][7]

    • Look for the characteristic peaks of this compound sodium and potassium adducts at m/z 1175.6 and 1191.6, respectively. A signal-to-noise ratio of at least 3 is typically considered a positive result.[1][2][7][9]

Protocol 2: Direct Transfer Method (Rapid Screening)

This method is faster but may be less sensitive than the extraction protocol.

Materials:

  • MALDI target plate

  • MALDI matrix solution

  • Bacillus cereus colonies

Procedure:

  • Smear a small amount of a single bacterial colony directly onto a spot on the MALDI target plate.

  • Overlay the smear with 1 µL of MALDI matrix solution.

  • Allow the spot to dry completely.

  • Analyze in the mass spectrometer in the m/z range of 700 to 2,000 Da for the presence of this compound peaks.

Data Analysis and Interpretation

A positive result for this compound is indicated by the presence of two distinct peaks in the mass spectrum:

  • [M+Na]⁺: m/z ~1175.6

  • [M+K]⁺: m/z ~1191.6

The presence of both peaks with a mass difference of approximately 16 Da is a strong confirmation of this compound.[2][3][5][7] The intensity of the peaks can give a semi-quantitative indication of the amount of this compound present. For accurate quantification, methods like LC-MS/MS are recommended.[1][4][5][10]

Visualizations

Experimental Workflow for this compound Screening

G cluster_sample_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_results Results B_cereus B. cereus Colony Ethanol_Extraction Ethanol/Formic Acid Extraction B_cereus->Ethanol_Extraction Direct_Transfer Direct Transfer B_cereus->Direct_Transfer Bacterial_ID Bacterial Identification (m/z 2,000-20,000) Ethanol_Extraction->Bacterial_ID Protein Fraction Cereulide_Screening This compound Screening (m/z 700-2,000) Ethanol_Extraction->Cereulide_Screening Ethanol Wash Direct_Transfer->Cereulide_Screening B_cereus_ID B. cereus Identified Bacterial_ID->B_cereus_ID Cereulide_Positive This compound Positive (Peaks at m/z 1175 & 1191) Cereulide_Screening->Cereulide_Positive Cereulide_Negative This compound Negative Cereulide_Screening->Cereulide_Negative B_cereus_ID->Cereulide_Screening Proceed if B. cereus

Caption: Workflow for this compound screening using MALDI-TOF MS.

Logical Relationship for this compound Identification

G cluster_criteria Identification Criteria cluster_conclusion Conclusion Peak1 Peak at m/z ~1175.6 ([M+Na]⁺) Mass_Diff Mass Difference of ~16 Da Peak1->Mass_Diff Peak2 Peak at m/z ~1191.6 ([M+K]⁺) Peak2->Mass_Diff Cereulide_Detected This compound Detected Mass_Diff->Cereulide_Detected

Caption: Logic for confirming this compound presence.

Conclusion

The use of MALDI-TOF MS for the rapid screening of this compound offers a significant advantage for clinical and food microbiology laboratories.[2][3][4][5][7] The integration of this screening method into routine bacterial identification workflows allows for the efficient and cost-effective monitoring of emetic B. cereus. While MALDI-TOF MS provides a rapid and reliable screening tool, confirmatory analysis and accurate quantification should be performed using methods such as LC-MS/MS, especially in food safety and clinical diagnostic settings.[1][4][5][10]

References

Monitoring Cereulide's Impact on Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by Bacillus cereus, poses a significant threat to food safety and public health.[1][2] Its toxicity primarily stems from its function as a potassium ionophore, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component for cellular energy production and overall cell health.[3][4][5][6] This application note provides detailed protocols and methodologies for monitoring the effects of this compound on mitochondrial membrane potential, offering valuable tools for researchers in toxicology, drug development, and food safety.

This compound, a cyclic dodecadepsipeptide, structurally resembles valinomycin.[3] It selectively transports potassium ions across the inner mitochondrial membrane, disrupting the electrochemical gradient essential for ATP synthesis.[3][5][6] This disruption leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately can trigger apoptosis.[3][7][8] Understanding and quantifying the impact of this compound on mitochondrial function is crucial for assessing its toxicity and developing potential therapeutic interventions.

Signaling Pathway of this compound-Induced Mitochondrial Depolarization

This compound acts as a K+ carrier, inserting itself into the inner mitochondrial membrane. This action facilitates the influx of potassium ions into the mitochondrial matrix, driven by the negative charge of the matrix. The influx of positive charge neutralizes the membrane potential, leading to depolarization. This dissipation of the electrochemical gradient uncouples the electron transport chain from ATP synthesis, resulting in mitochondrial dysfunction and subsequent cellular damage.

Cereulide_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_effects Downstream Effects This compound This compound K_channel K+ Channel Formation This compound->K_channel inserts into membrane Matrix Mitochondrial Matrix K_ion K+ K_ion->K_channel enters matrix via channel Depolarization Mitochondrial Depolarization Matrix->Depolarization K+ influx Swelling Mitochondrial Swelling Depolarization->Swelling ATP_depletion ATP Depletion Depolarization->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: this compound acts as a potassium ionophore, leading to mitochondrial depolarization and downstream cellular damage.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound that induce mitochondrial dysfunction across various cell types and assay platforms. This data provides a reference for designing experiments and interpreting results.

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human NK cellsJC-1 Staining10 - 500 ng/mLDissipation of mitochondrial inner membrane potential[7]
Boar SpermatozoaMotility Assay0.5 ng/mL (EC50)Loss of motility and mitochondrial swelling[9][10]
Hepatic cell linesCytotoxicity1 nMInhibition of cell viability[11]
HepG2 cellsRNA synthesis2 nMInhibition of RNA synthesis and cell proliferation[11]
Caco-2 cellsMTT Assay1 ng/mL (after 3 days)Reduced mitochondrial activity[12]
Caco-2 cellsSRB Assay0.125 ng/mL (after 3 days)Reduced cellular protein content[12]
MIN-6 cellsApoptosisLow concentrationsBeta-cell apoptosis[13]
Various human cell linesMitochondrial damage2 ng/mLLoss of mitochondrial membrane potential

Experimental Protocols

This section provides detailed protocols for three common assays used to monitor this compound-induced effects on mitochondrial membrane potential.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Workflow:

JC1_Workflow Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Cereulide_Treatment Treat cells with This compound (e.g., 10-500 ng/mL) Cell_Culture->Cereulide_Treatment Incubation Incubate for desired time (e.g., 1-3 hours) Cereulide_Treatment->Incubation JC1_Staining Add JC-1 staining solution (1-10 µM) Incubation->JC1_Staining Staining_Incubation Incubate for 15-30 min at 37°C in the dark JC1_Staining->Staining_Incubation Wash Wash cells with assay buffer Staining_Incubation->Wash Analysis Analyze fluorescence (Microscopy, Flow Cytometry, or Plate Reader) Wash->Analysis End End Analysis->End

Caption: Workflow for the JC-1 assay to measure mitochondrial membrane potential after this compound treatment.

Protocol:

  • Cell Preparation: Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) and culture until they reach 70-80% confluency.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 250, 500 ng/mL). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 3 hours) at 37°C in a CO2 incubator.

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. After the this compound incubation, remove the treatment medium and add the JC-1 staining solution to each well.

  • Staining Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

  • Analysis: Immediately analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

    • Microscope/Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red; Ex/Em ~535/590 nm) and monomers (green; Ex/Em ~485/535 nm).

    • Flow Cytometry: Use 488 nm excitation and detect green (FL1) and orange-red (FL2) emissions.

  • Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

TMRM Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Experimental Workflow:

TMRM_Workflow Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture TMRM_Loading Incubate cells with TMRM (e.g., 50-200 nM) Cell_Culture->TMRM_Loading Loading_Incubation Incubate for 15-45 min at 37°C TMRM_Loading->Loading_Incubation Wash Wash cells to remove excess TMRM Loading_Incubation->Wash Baseline_Reading Acquire baseline fluorescence reading Wash->Baseline_Reading Cereulide_Addition Add this compound at desired concentrations Baseline_Reading->Cereulide_Addition Kinetic_Reading Monitor TMRM fluorescence kinetically Cereulide_Addition->Kinetic_Reading End End Kinetic_Reading->End

Caption: Workflow for the TMRM assay to kinetically monitor changes in mitochondrial membrane potential upon this compound addition.

Protocol:

  • Cell Preparation: Seed cells as described for the JC-1 assay.

  • TMRM Loading: Prepare a TMRM working solution in serum-free medium. Recommended concentrations for microscopy are 50-200 nM. Remove the culture medium and incubate the cells with the TMRM solution for 15-45 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or a suitable imaging buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader (Ex/Em ~548/573 nm).

  • This compound Addition: Add this compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin kinetic measurements of TMRM fluorescence at regular intervals (e.g., every 1-5 minutes) for a desired duration.

  • Data Interpretation: A decrease in TMRM fluorescence intensity over time in the this compound-treated wells compared to the control indicates mitochondrial depolarization.

Boar Sperm Motility Assay

This bioassay provides a functional measure of this compound's toxicity, which is directly linked to mitochondrial function in sperm. The loss of sperm motility is a sensitive indicator of this compound presence.

Experimental Workflow:

Sperm_Motility_Workflow Start Start Semen_Prep Prepare fresh boar semen sample Start->Semen_Prep Cereulide_Exposure Add this compound extract or standard Semen_Prep->Cereulide_Exposure Incubation Incubate at 37°C Cereulide_Exposure->Incubation Motility_Assessment Assess sperm motility at different time points (e.g., 5 min, 30 min, 24h) Incubation->Motility_Assessment Data_Analysis Determine percentage of motile sperm Motility_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the boar sperm motility assay to assess this compound toxicity.

Protocol:

  • Semen Preparation: Obtain fresh boar semen and dilute it with a commercial semen extender to a density of 30-50 x 10^6 sperm cells/mL.[10]

  • This compound Exposure: Prepare serial dilutions of this compound standard or extracts from food samples. Add a small volume of the this compound solution to the diluted semen.

  • Incubation: Incubate the samples at 37°C.

  • Motility Assessment: At various time points (e.g., 5 minutes, 30 minutes, and 24 hours), place a drop of the semen suspension on a pre-warmed microscope slide.[4]

  • Microscopic Examination: Observe the sperm motility under a phase-contrast microscope with a heated stage.

  • Quantification: Determine the percentage of motile sperm. This can be done subjectively by a trained technician or more objectively using a computer-assisted sperm analysis (CASA) system.[9]

  • Data Interpretation: A dose- and time-dependent decrease in sperm motility indicates the toxic effect of this compound. The EC50 (the concentration that inhibits 50% of motility) can be calculated.

Conclusion

The protocols and data presented in this application note provide a robust framework for investigating the effects of this compound on mitochondrial membrane potential. By employing these methods, researchers can gain a deeper understanding of the toxic mechanisms of this compound, which is essential for risk assessment, the development of detection methods, and the exploration of potential therapeutic strategies against this potent foodborne toxin. The choice of assay will depend on the specific research question, available equipment, and the desired endpoint, whether it is a direct measure of mitochondrial membrane potential or a functional consequence of its disruption.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Extraction Solvents for High-Fat Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent extraction for high-fat food matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting lipids from high-fat food matrices?

A1: Proper sample preparation is crucial for successful and efficient lipid extraction.[1][2] This involves several key steps:

  • Drying: Most organic solvents do not effectively penetrate moist food tissues.[3][4] Therefore, drying the sample is essential to remove moisture that can hinder the extraction process.[1][5] Low-temperature or vacuum drying is preferred to prevent lipid oxidation.[3]

  • Particle Size Reduction: Grinding the dried sample increases the surface area, allowing for better contact between the sample and the solvent, which improves extraction efficiency.[1][5][6] Grinding at low temperatures is recommended to minimize lipid oxidation.[5]

  • Acid Hydrolysis: Some lipids in food are bound to proteins (lipoproteins) or carbohydrates (glycolipids).[2][3][7] Acid hydrolysis with an acid like 3N HCl is often necessary to break these bonds and release the lipids for extraction.[4][5][7][8]

Q2: How do I select the appropriate solvent for my high-fat food sample?

A2: The choice of solvent is critical and depends on the specific lipids you aim to extract.[2][7] There is no single ideal solvent for all applications.[3] Key considerations include:

  • Polarity: Lipids themselves have a range of polarities. Non-polar lipids like triacylglycerols are best extracted with non-polar solvents (e.g., hexane, petroleum ether), while polar lipids like phospholipids require more polar solvents (e.g., alcohols).[5][7] Often, a mixture of solvents is used to extract a broad range of lipids.[5][9]

  • Solvent Properties: An ideal solvent should have a high affinity for lipids, a low boiling point for easy removal, be non-toxic, non-flammable, and inexpensive.[4][5][7]

  • Common Solvents: Diethyl ether and petroleum ether are commonly used.[7] Hexane is also widely used, particularly for extracting oils from seeds.[6][10] For a broader range of lipids, chloroform-methanol mixtures (as in the Folch and Bligh & Dyer methods) are very effective.[9][11]

Q3: I am getting a low yield of extracted fat. What are the possible causes and solutions?

A3: Low lipid yield can stem from several factors throughout the extraction process. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Sample Preparation Ensure the sample is thoroughly dried, as moisture can significantly reduce extraction efficiency.[3] Grind the sample to a fine, uniform powder to maximize surface area.[5] Consider if acid hydrolysis is necessary to free bound lipids.[3][7]
Inappropriate Solvent Choice The solvent polarity may not be suitable for the target lipids.[7] If you are targeting a broad range of lipids, a single non-polar solvent may be insufficient. Try a solvent mixture with varying polarities, such as chloroform/methanol.[9]
Insufficient Extraction Time The extraction time may be too short. For methods like Soxhlet, ensure the extraction runs for an adequate number of cycles (e.g., 6 hours or more).
Inadequate Solvent-to-Sample Ratio A low solvent-to-sample ratio can lead to incomplete extraction.[9] Increasing the volume of solvent can improve the yield.
Channeling in Soxhlet Extraction The solvent may be passing through a narrow channel in the sample thimble, bypassing the bulk of the sample. Ensure the sample is packed uniformly in the thimble.

Q4: My final lipid extract contains non-lipid contaminants. How can I purify it?

A4: Co-extraction of non-lipid components like proteins and carbohydrates is a common issue.[12]

  • Washing Step: For methods like the Folch extraction, a washing step with a salt solution (e.g., NaCl or KCl) is used to partition the non-lipid components into an upper aqueous phase, leaving the purified lipids in the lower chloroform phase.[12]

  • Centrifugation/Filtration: If you observe a white, insoluble precipitate after drying down your extract, it could be non-lipid material.[13] This can often be removed by centrifugation or filtration.[13]

  • dSPE Cleanup for QuEChERS: When using the QuEChERS method for high-fat matrices, a dispersive solid-phase extraction (dSPE) cleanup step is essential. Sorbents like C18 are effective at removing lipid interferences.[14][15]

Q5: What are the advantages of using newer extraction techniques like Supercritical Fluid Extraction (SFE)?

A5: SFE offers several advantages over traditional solvent extraction methods:

  • Green Solvent: SFE typically uses supercritical carbon dioxide, which is non-toxic and environmentally friendly compared to organic solvents.[2][7]

  • Selectivity: The properties of the supercritical fluid can be adjusted by changing pressure and temperature, allowing for more selective extraction of specific lipid classes.[9]

  • Reduced Solvent Residue: After extraction, the CO2 returns to a gaseous state, leaving behind a solvent-free lipid extract.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of lipids from high-fat food matrices.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between replicates - Non-homogenous sample- Inconsistent sample preparation- Ensure the sample is finely and uniformly ground.[5]- Standardize drying and hydrolysis procedures for all samples.
Solvent loss during extraction - Leaks in the apparatus- Overheating of the solvent- Check all glassware connections for a tight seal.- Adjust the heating mantle to maintain a gentle, consistent boil.
Foaming during acid hydrolysis - Reaction of acid with certain matrix components- This can be a challenge with some samples like hard cheese.[8] Using specialized hydrolysis equipment can help manage this issue.[8]
Precipitate formation in the final extract - Co-extracted non-lipid material (salts, proteins)- Low solubility of certain lipids in the final solvent- Wash the extract with a salt solution or filter/centrifuge the final extract.[12][13]- Try resuspending the dried extract in a different solvent or solvent mixture.[13]
Lipid oxidation during the process - High temperatures- Exposure to light and air- Use low-temperature drying methods.[3]- Grind samples at low temperatures.[5]- Store extracts at low temperatures (e.g., -20°C) and consider adding an antioxidant like BHA.[3]

Data Presentation: Comparison of Solvent Systems

The efficiency of lipid extraction is highly dependent on the solvent system used. The following table summarizes the performance of different solvent systems for extracting various lipid classes.

Solvent System Target Lipid Classes Advantages Disadvantages Reference
Hexane/Petroleum Ether Non-polar lipids (e.g., triacylglycerols)- Good for "crude fat" determination.- Relatively inexpensive.- Poor at extracting polar lipids (phospholipids, glycolipids).[3]- Can be less efficient than other methods.[16][3][7]
Folch (Chloroform:Methanol 2:1) Broad range of lipids (polar and non-polar)- Considered a "gold standard" for total lipid extraction.[12]- Highly effective for a wide variety of lipid classes.[11]- Uses chlorinated solvent (chloroform), which is a health and environmental concern.[11][11][12]
Bligh & Dyer (Chloroform:Methanol:Water) Broad range of lipids (polar and non-polar)- Rapid method for total lipid extraction.- Effective for tissues with high water content.- Uses chlorinated solvent.- Lipid yield can be dependent on the sample-to-solvent ratio.[9][9]
Methanol-tert-butyl methyl ether (MTBE) Broad range of lipids, especially sphingolipids- Avoids the use of chlorinated solvents.- Good for sphingolipidomic studies.[11]- May be less effective for some less abundant lipid classes compared to the Folch method.[11][11]
Hexane-Isopropanol Apolar lipids- Best for apolar lipids.- Less toxic than chloroform-based systems.[3]- Extracts the lowest overall total amount of lipid compared to other methods.[11][3][11]

Experimental Protocols

Soxhlet Extraction (General Protocol)

This method is a semi-continuous extraction technique widely used for determining crude fat content.[7]

Materials:

  • Soxhlet extraction apparatus (round bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Analytical balance

  • Drying oven

  • Desiccator

  • Extraction solvent (e.g., petroleum ether, hexane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 g of the dried and finely ground food sample into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Assemble the apparatus with the flask containing the extraction solvent (approx. 90 ml) and the condenser.

  • Extraction: Heat the solvent in the flask until it boils. The solvent vapor will travel up, condense, and drip into the thimble, extracting the lipids. The solvent will then siphon back into the flask. Continue the extraction for at least 6 hours.

  • Solvent Evaporation: After extraction, remove the thimble. Evaporate the solvent from the flask using a rotary evaporator or by heating in a fume hood.[4]

  • Drying and Weighing: Dry the flask containing the extracted fat in an oven at 102°C until a constant weight is achieved. Cool in a desiccator before weighing.

  • Calculation: The crude fat percentage is calculated as: (% Crude Fat) = (Weight of extracted fat / Weight of sample) x 100.

Folch Method (Liquid-Liquid Extraction)

This method is highly effective for the quantitative extraction of a broad range of lipids.[12]

Materials:

  • Homogenizer

  • Centrifuge tubes

  • Glass pipettes

  • Centrifuge

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

Procedure:

  • Homogenization: Homogenize the food sample in a mixture of chloroform and methanol (2:1, v/v).[12] The solvent volume should be about 20 times the sample volume.[9]

  • Phase Separation: After homogenization, add a 0.9% NaCl solution to the mixture to induce phase separation. This will create a biphasic system.[12]

  • Centrifugation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Lipid Collection: The lower phase, which is primarily chloroform, contains the extracted lipids.[12] Carefully remove the upper aqueous phase. The lower chloroform phase containing the lipids can then be collected.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Drying Drying Grinding Grinding Drying->Grinding Hydrolysis Acid Hydrolysis (Optional) Grinding->Hydrolysis Solvent_Selection Solvent Selection Hydrolysis->Solvent_Selection Extraction_Process Extraction (e.g., Soxhlet, Folch) Solvent_Selection->Extraction_Process Phase_Separation Phase Separation / Washing Extraction_Process->Phase_Separation Solvent_Removal Solvent Removal Phase_Separation->Solvent_Removal Analysis Analysis (e.g., GC, LC-MS) Solvent_Removal->Analysis

Caption: General workflow for lipid extraction from high-fat food matrices.

Troubleshooting_Tree Start Low Lipid Yield Check_Prep Sample Preparation Issues? Start->Check_Prep Check_Solvent Incorrect Solvent/Ratio? Check_Prep->Check_Solvent No Sol_Dry Ensure sample is fully dried. Check_Prep->Sol_Dry Yes Check_Time Insufficient Extraction Time? Check_Solvent->Check_Time No Sol_Solvent Use appropriate solvent polarity or mixture. Check_Solvent->Sol_Solvent Yes Sol_Time Increase extraction time/cycles. Check_Time->Sol_Time Yes Sol_Grind Grind sample finely. Sol_Dry->Sol_Grind Sol_Hydrolysis Consider acid hydrolysis. Sol_Grind->Sol_Hydrolysis Sol_Ratio Increase solvent-to-sample ratio. Sol_Solvent->Sol_Ratio

Caption: Decision tree for troubleshooting low lipid extraction yield.

References

Troubleshooting low recovery of Cereulide during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation and analysis of Cereulide.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the potential causes?

Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. Key areas to investigate include:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound is a lipophilic, cyclic dodecadepsipeptide, and its extraction efficiency varies significantly with the solvent used.

  • Matrix Effects: Complex sample matrices, such as fatty foods or biological samples, can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2]

  • Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces, especially in the absence of organic solvents. This can lead to significant losses during sample transfer and filtration.

  • Degradation: While this compound is known for its high stability under various pH and temperature conditions, prolonged exposure to harsh conditions or certain enzymatic activities in the sample matrix could potentially lead to degradation.[3][4]

  • Inaccurate Quantification: Issues with standard preparation, use of an inappropriate internal standard, or improper calibration can lead to erroneously low calculated recoveries.

Q2: Which extraction solvent is best for this compound?

The optimal extraction solvent can depend on the sample matrix. However, acetonitrile and methanol are the most commonly used and effective solvents for this compound extraction.

  • Acetonitrile: Often recommended for its ability to provide good peak shape in liquid chromatography (LC) and its efficiency in extracting this compound from various food matrices.[5][6] It is also the recommended solvent in standardized methods like ISO 18465:2017.[7]

  • Methanol: Also widely used and has shown good recovery rates.[8]

  • Ethanol: Can be used for extraction from bacterial cultures.[9]

It is crucial to ensure the solvent is of high purity (e.g., LC-MS grade) to avoid introducing contaminants that could interfere with the analysis.[8]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate them?

Matrix effects are a common challenge in this compound analysis, particularly in complex food samples like fried rice or fatty foods.[3] Here are several strategies to minimize their impact:

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C₆-Cereulide.[5][10] This standard co-elutes with the native this compound and experiences the same matrix effects, allowing for accurate correction during quantification.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the this compound concentration, potentially impacting sensitivity.

  • Sample Clean-up: Employing a sample clean-up step after extraction can remove interfering compounds.

    • Solid-Phase Extraction (SPE): SPE with cartridges like C18 can be used to clean up extracts.[7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied for the extraction and clean-up of this compound from food matrices like fried rice, showing good recovery and removal of matrix compounds.[3][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for signal suppression or enhancement.[1]

Troubleshooting Guides

Problem: Low Recovery During Solvent Extraction

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Evaluate the efficiency of different solvents. Acetonitrile is often a good starting point.[5]Improved extraction efficiency and higher this compound recovery.
Insufficient Solvent Volume Ensure the solvent-to-sample ratio is adequate. A common ratio is 10:1 (e.g., 30 mL solvent for 3 g of sample).[7]Complete immersion of the sample in the solvent, leading to more effective extraction.
Inadequate Homogenization/Shaking Ensure thorough homogenization of the sample before extraction. Use vigorous shaking (e.g., vortexing followed by mechanical shaking) for an adequate duration (e.g., 15-60 minutes).[6][8]Increased surface area contact between the sample and the solvent, enhancing extraction efficiency.
Adsorption to Labware Pre-rinse glassware and plasticware with the extraction solvent. Minimize the number of transfer steps. Use polypropylene tubes where possible.Reduced loss of this compound due to adsorption, leading to higher recovery.
Data on Extraction Solvent Performance

The following table summarizes recovery data from a study using different extraction methods and solvents.

Method Solvent Matrix Recovery (%) Relative Standard Deviation (RSD) (%)
HomogenizerAcetonitrileFried Rice83.40.3
Stomacher BagAcetonitrileFried Rice87.31.7

Data adapted from a study on this compound extraction from fried rice.[3]

Experimental Protocols

Protocol 1: Acetonitrile Extraction for Food Samples (Based on ISO 18465:2017)
  • Sample Homogenization: Homogenize the food sample to ensure uniformity.

  • Weighing: Weigh 3 ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of internal standard solution (e.g., ¹³C₆-Cereulide).

  • Equilibration: Allow the sample to equilibrate for 30 minutes at room temperature.[7]

  • Extraction: Add 30 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously for a specified time (e.g., 1 hour on a horizontal shaker).[6]

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet solid material.[8]

  • Filtration/Final Preparation: Filter the supernatant through a 0.22 µm PTFE filter before LC-MS/MS analysis.[6] For some methods, the extract may be mixed with water before injection.[8]

Protocol 2: QuEChERS-based Extraction for Fried Rice
  • Sample Preparation: Weigh 5.0 g of the fried rice sample into a stomacher bag and add 2.5 mL of water.

  • Homogenization: Homogenize the sample in the stomacher bag.

  • Extraction: Add 10 mL of acetonitrile containing 0.5% formic acid to the bag and homogenize again.

  • Salting Out: Transfer the homogenate to a centrifuge tube containing QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

  • Centrifugation: Shake vigorously and then centrifuge to separate the layers.

  • Clean-up (d-SPE): Transfer an aliquot of the acetonitrile (upper) layer to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18.

  • Final Centrifugation: Vortex and centrifuge the d-SPE tube.

  • Analysis: The final supernatant is ready for LC-MS/MS analysis.

This is a generalized QuEChERS protocol. For specific salt and sorbent compositions, refer to the original study.[3]

Visualizations

Experimental Workflow: this compound Sample Preparation

G Figure 1: General workflow for this compound sample preparation and analysis. cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Weigh Weigh Sample Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Solvent Extraction (e.g., Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge CleanUp Optional Clean-up (SPE or QuEChERS) Centrifuge->CleanUp FinalExtract Final Extract Centrifuge->FinalExtract Direct Analysis CleanUp->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Data Data Processing & Quantification LCMS->Data G Figure 2: Decision tree for troubleshooting low this compound recovery. Start Low this compound Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckQuant Verify Quantification Method Start->CheckQuant Solvent Optimize Solvent & Volume CheckExtraction->Solvent Solvent Issue? Homogenization Improve Homogenization/Shaking CheckExtraction->Homogenization Mechanical Issue? InternalStd Use ¹³C₆-Cereulide Internal Standard CheckMatrix->InternalStd No/Wrong IS? Cleanup Implement Sample Clean-up (SPE/QuEChERS) CheckMatrix->Cleanup Complex Matrix? Dilution Test Sample Dilution CheckMatrix->Dilution High Matrix Load? Calibration Check Standard Curve & Calibrators CheckQuant->Calibration Quantification Error? Resolved Recovery Improved Solvent->Resolved Homogenization->Resolved InternalStd->Resolved Cleanup->Resolved Dilution->Resolved Calibration->Resolved

References

Enhancing Cereulide production in laboratory culture conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the laboratory-scale production of cereulide from Bacillus cereus.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound production in laboratory settings.

Q1: We are observing very low or no this compound yield in our B. cereus culture. What are the potential causes?

A1: Low this compound yield can stem from several factors. Here are the key areas to investigate:

  • Suboptimal Culture Conditions: this compound production is highly sensitive to environmental parameters. Verify that your temperature, pH, and water activity are within the optimal ranges.

  • Inadequate Aeration: Oxygen is crucial for this compound synthesis. Insufficient agitation in liquid cultures can severely limit production.

  • Incorrect Media Composition: The nutritional content of the culture medium significantly impacts this compound production. Ensure your medium is not deficient in key precursors or contains inhibitory substances.

  • Growth Phase at Harvest: this compound production is typically highest during the stationary phase of bacterial growth. Harvesting too early or too late can result in lower yields.

  • Strain Variability: Not all Bacillus cereus strains that carry the ces genes produce high levels of this compound. The production capacity can vary significantly between strains.[1]

Q2: Our this compound production is inconsistent between batches, even with the same protocol. What could be the reason?

A2: Inconsistent production often points to subtle variations in your experimental setup. Consider the following:

  • Inoculum Preparation: The age and physiological state of the inoculum can affect the subsequent growth and toxin production. Standardize your inoculum preparation protocol, including the growth phase of the preculture.

  • Precise Control of Culture Parameters: Small fluctuations in temperature, pH, or aeration can lead to significant differences in this compound yield. Ensure your equipment is calibrated and maintaining stable conditions.

  • Media Preparation: Inconsistencies in media preparation, such as variations in component concentrations or sterilization methods, can impact the final outcome.

Q3: We are struggling with bacterial growth in our culture. How does this affect this compound production?

A3: While this compound production is linked to bacterial growth, the relationship is not always linear. Optimal conditions for growth are not always the same as for toxin production. For instance, the optimal temperature for B. cereus growth can be higher than the optimal temperature for this compound synthesis.[2][3] However, a certain cell density (typically above 5 log10 CFU/mL) is generally required for significant this compound accumulation.[4] If you are experiencing poor growth, troubleshoot your general bacterial culture techniques, including media composition, temperature, and pH, to first establish a healthy bacterial population.

Q4: Can the choice of culture medium significantly enhance this compound yield?

A4: Absolutely. The composition of the culture medium is a critical factor. Cereal-based media and Tryptone Soy Agar (TSA) have been shown to support high levels of this compound production.[5] Supplementing media with precursors like L-leucine and L-valine can also significantly boost yields.[6][7] Conversely, high concentrations of certain salts, like NaCl, can inhibit this compound synthesis even if they don't significantly affect bacterial growth.[4]

Troubleshooting Guide: Low this compound Yield

Use the following table to diagnose and resolve issues with low this compound production.

Symptom Potential Cause Recommended Action
Good bacterial growth, but low this compound.Suboptimal temperature for toxin production.Adjust incubator temperature to the optimal range of 20-30°C.[8]
pH is not in the optimal acidic range.Adjust the initial pH of the medium to 5.0-6.5.[4][8]
Insufficient aeration in liquid culture.Increase the shaking speed of the incubator to 120-150 rpm.[4][9]
High salt concentration in the medium.Reduce the concentration of NaCl in the medium. High salt content can decrease water activity and inhibit toxin synthesis.[4]
Poor bacterial growth and low this compound.Inappropriate culture medium.Use a nutrient-rich medium known to support B. cereus growth and this compound production, such as Brain Heart Infusion (BHI) or Tryptone Soy Broth (TSB).
Extreme temperature or pH.Verify that the temperature and pH are within the growth range for B. cereus (typically 15-45°C and pH 5-8).[4]
No detectable this compound.Non-producing strain of B. cereus.Confirm the genetic potential of your strain for this compound production by PCR for the ces genes.
Complete lack of oxygen.Ensure aerobic conditions. This compound production is severely inhibited under anaerobic conditions.[6]
Inaccurate quantification method.Verify your extraction and analytical methods. Use a validated HPLC-MS/MS protocol for accurate quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound production.

Table 1: Optimal Environmental Conditions for this compound Production

ParameterOptimal Range/ValueReference
Temperature20 - 30°C[8]
pH5.0 - 6.5[4][8]
Water Activity (aw)> 0.970[4]
Aeration (liquid culture)120 - 150 rpm[4][9]

Table 2: Influence of Media Components on this compound Production

Media ComponentEffect on this compound ProductionReference
L-leucine and L-valineStimulatory[6][7]
High NaCl concentrationInhibitory[4]
Low Potassium (K+) concentrationStimulatory[5]
Long-chain polyphosphatesInhibitory[5]
Tryptone Soy Agar (TSA)Supports high production[5]
Cereal-based mediaSupports high production[5]

Experimental Protocols

Protocol 1: Cultivation of Bacillus cereus for this compound Production

  • Media Preparation: Prepare Lysogeny Broth (LB-Miller) containing 10 g/L tryptone, 5 g/L yeast extract, and 10 g/L NaCl.[1] Adjust the pH to 6.5. Sterilize by autoclaving.

  • Inoculum Preparation: Inoculate a tube of sterile LB medium with a single colony of B. cereus from a fresh agar plate. Incubate at 30°C with shaking at 120 rpm for 16-18 hours.[1][9]

  • Production Culture: Inoculate baffled flasks containing the production medium with the overnight culture to a final cell density of approximately 103 CFU/mL.[1]

  • Incubation: Incubate the production cultures at 30°C with vigorous shaking (120-150 rpm) for 24-48 hours.[1][4][9]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 10-15 minutes at room temperature.[1] Discard the supernatant. The cell pellet can be stored at -20°C or processed immediately for this compound extraction.

Protocol 2: Extraction and Quantification of this compound by HPLC-MS/MS

  • Extraction:

    • To the cell pellet (or a known weight of culture), add a defined volume of acetonitrile.[10]

    • For solid or semi-solid cultures, homogenization may be required.

    • Vortex vigorously and shake for an extended period (e.g., 1 hour to overnight) at room temperature to ensure complete extraction.[4][11]

    • Centrifuge to pellet the cell debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

    • The extract may be used directly or further purified/concentrated if necessary. For some complex matrices, a clean-up step using solid-phase extraction (SPE) may be beneficial.

    • Prior to injection, filter the extract through a 0.2 µm PTFE filter.[2]

  • HPLC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.[10]

    • Detection: Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor and product ions of this compound and the internal standard (if used). The ammonium adduct of this compound ([M+NH4]+) at m/z 1170.7 is a common precursor ion.[9]

    • Quantification: Create a calibration curve using a certified this compound standard. The use of a labeled internal standard, such as 13C6-cereulide, is highly recommended for accurate quantification.[10]

Visualizations

Cereulide_Biosynthesis_Pathway cluster_ces_operon ces Operon (on pCER270 megaplasmid) cluster_regulators Transcriptional Regulators cluster_synthesis This compound Synthesis cesP cesP (Phosphopantetheinyl transferase) cesT cesT (Thioesterase) NRPS_complex CesA/CesB NRPS Complex cesP->NRPS_complex activates cesA cesA (NRPS Subunit) cesB cesB (NRPS Subunit) cesA->NRPS_complex cesC_D cesC/D (ABC Transporter) cesB->NRPS_complex This compound This compound cesC_D->this compound exports cesH cesH (Hydrolase) Spo0A Spo0A AbrB AbrB Spo0A->AbrB inhibits cluster_ces_operon cluster_ces_operon AbrB->cluster_ces_operon represses CodY CodY CodY->cluster_ces_operon represses NRPS_complex->this compound Amino_Acids Amino & Hydroxy Acids (Val, Ala, O-Leu, O-Val) Amino_Acids->NRPS_complex

Caption: Overview of the this compound biosynthesis pathway and its regulation.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Media_Prep Media Preparation (e.g., LB Broth, pH 6.5) Inoculation Inoculation (~10^3 CFU/mL) Media_Prep->Inoculation Incubation Incubation (30°C, 120-150 rpm, 24-48h) Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Solvent_Add Add Acetonitrile to Cell Pellet Harvesting->Solvent_Add Shaking Vortex & Shake (1h - overnight) Solvent_Add->Shaking Centrifugation Centrifuge to Remove Debris Shaking->Centrifugation Supernatant_Collect Collect Supernatant Centrifugation->Supernatant_Collect Filtering Filter Extract (0.2 µm PTFE) Supernatant_Collect->Filtering HPLC_MS HPLC-MS/MS Analysis Filtering->HPLC_MS Quantification Quantification (vs. Standard Curve) HPLC_MS->Quantification

Caption: Standard experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low/No this compound Yield Check_Growth Is Bacterial Growth Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Media Composition - Temp/pH for Growth Check_Growth->Troubleshoot_Growth No Check_Conditions Are Culture Conditions Optimal for Toxin Production? Check_Growth->Check_Conditions Yes Adjust_Temp Adjust Temperature (20-30°C) Check_Conditions->Adjust_Temp No Adjust_pH Adjust pH (5.0-6.5) Check_Conditions->Adjust_pH No Adjust_Aeration Increase Aeration (120-150 rpm) Check_Conditions->Adjust_Aeration No Check_Media Is Media Composition Optimized? Check_Conditions->Check_Media Yes Adjust_Temp->Check_Media Adjust_pH->Check_Media Adjust_Aeration->Check_Media Add_Precursors Add Precursors (L-leucine, L-valine) Check_Media->Add_Precursors No Check_Salts Reduce Inhibitory Salts (e.g., NaCl) Check_Media->Check_Salts No Check_Strain Verify Strain's Genetic Potential (ces genes) Check_Media->Check_Strain Yes Add_Precursors->Check_Strain Check_Salts->Check_Strain

Caption: Logical troubleshooting workflow for low this compound yield.

References

Minimizing variability in the HEp-2 cell assay for Cereulide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the HEp-2 cell assay for quantifying cereulide cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the HEp-2 cell assay for this compound detection?

The HEp-2 cell assay is a functional bioassay used to determine the cytotoxicity of this compound, the emetic toxin produced by Bacillus cereus. The assay relies on the dose-dependent toxic effect of this compound on the human epidermoid carcinoma cell line, HEp-2. The primary endpoint is the measurement of cell viability after a specific incubation period with the toxin. A common morphological change observed is the formation of vacuoles in the cytoplasm of the cells.[1][2] The concentration of this compound that causes a 50% reduction in cell viability (EC50) is a key quantitative measure.[3][4]

Q2: What is the mechanism of this compound-induced cytotoxicity in HEp-2 and other mammalian cells?

This compound acts as a potassium ionophore, disrupting the mitochondrial membrane potential.[1] This leads to mitochondrial dysfunction, characterized by swelling, reduced respiration, and increased reactive oxygen species.[5] This mitochondrial stress triggers apoptosis through the upregulation of pro-apoptotic signals like p53, PUMA, and CHOP.[5][6] Additionally, this compound can induce endoplasmic reticulum (ER) stress, further contributing to cell death.[6] In the stomach, it can also bind to the 5-HT3 receptor, which is linked to the emetic response.[6]

Q3: What are the typical incubation times and this compound concentrations used in the assay?

Incubation times typically range from 24 to 48 hours.[2][3] A 48-hour incubation is common for determining EC50 values.[3][4] this compound is potent, and cytotoxic effects can be observed at very low concentrations. For example, a significant reduction in cell viability can occur at concentrations as low as 0.25 ng/mL, with effects on cellular function seen at even lower levels.[5] The working range for generating a dose-response curve often spans from 0.1 ng/mL to 5 ng/mL or higher, depending on the specific cell sensitivity and assay endpoint.[5][7]

Q4: Can this assay be used to assess the toxicity of different this compound variants?

Yes, the HEp-2 cytotoxicity assay is effective for comparing the toxic potential of different this compound structural isomers (isocereulides).[3][4] Studies have shown that the cytotoxicity of isocereulides can vary significantly, with some being more potent than this compound and others less so.[3][4]

Troubleshooting Guide

Q5: My assay results show high variability between replicate wells and different plates. What are the common causes?

High variability is a frequent issue that can obscure results. Key causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Automated cell counters can improve consistency.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with sterile PBS to create a humidity barrier.

  • Temperature Gradients: Uneven temperature distribution in the incubator can affect cell growth. Ensure proper incubator calibration and avoid placing plates in hot or cold spots.

  • Inadequate Reagent Mixing: Vortex toxin dilutions and assay reagents thoroughly before adding them to the wells.

Q6: I am observing little to no cytotoxic effect, even at higher this compound concentrations. What could be wrong?

  • Inactive Toxin: this compound is very stable, but improper long-term storage or handling of the stock solution could lead to degradation.[8] Verify the integrity of your this compound standard.

  • Incorrect Dilutions: Double-check all calculations for your serial dilutions. A simple dilution error is a common source of problems.

  • Cell Health and Confluency: Use HEp-2 cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Over-confluent or unhealthy cells may respond differently to the toxin. The quality of the HEp-2 cells is integral to accurate results.[9]

  • Insufficient Incubation Time: While effects can be seen at 24 hours, some studies require a 48-hour incubation to see a full dose-dependent cytotoxic effect.[3][4]

Q7: The cells in my negative control wells (no this compound) are showing high levels of cell death. Why is this happening?

  • Solvent Toxicity: this compound is often dissolved in solvents like ethanol or methanol. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including controls. A separate "vehicle control" is essential. The HEp-2 bioassay has been performed with medium containing 2% ethanol.[3]

  • Contamination: Bacterial or fungal contamination can be toxic to cells. Visually inspect plates under a microscope and check media for cloudiness. Contaminated samples may contain proteolytic enzymes that can damage the cells.[10]

  • Poor Cell Culture Practice: Sub-optimal cell culture conditions (e.g., nutrient-depleted medium, drastic pH shifts, over-incubation) can lead to poor cell viability. Always use healthy, actively dividing cells.

Q8: The results from my cytotoxicity assay (e.g., MTT) do not correlate with the morphological changes (vacuolation) I see under the microscope. What does this mean?

The MTT assay measures metabolic activity, which is an indicator of cell viability, while vacuolation is a specific morphological change.[2][11] A discrepancy could arise if:

  • Timing of Observation: Vacuoles may appear at different time points or concentrations than the overall loss of metabolic activity.[11]

  • Subjectivity: Visual assessment of vacuolation can be subjective. It is crucial to have clear, predefined criteria for scoring.

  • Mechanism of Action: At certain concentrations, this compound might impair mitochondrial function enough to reduce MTT conversion without causing immediate, widespread cell death or prominent vacuolation.

Data Presentation

Table 1: Relative Cytotoxicity of this compound and Selected Isocereulides in the HEp-2 Cell Assay

Toxin CompoundRelative Cytotoxicity vs. This compoundReference
This compound1.0x (Baseline)[3][4]
Isothis compound B (iCerB)3.5x higher[3][4]
Isothis compound F (iCerF)7.0x higher[3][4]
Isothis compound I (iCerI)1.4x higher[3][4]
Other IsocereulidesRange from >8x higher to <50%[3][4]

Note: This table summarizes findings that different structural isomers of this compound exhibit varied toxic potential.

Experimental Protocols

Detailed Protocol: HEp-2 Cytotoxicity Assay for this compound

This protocol is synthesized from established methodologies for assessing this compound toxicity.[3][4]

  • Cell Culture and Seeding:

    • Culture HEp-2 cells in MEM-Earle medium supplemented with 2% Fetal Calf Serum (FCS), 1% sodium pyruvate, and 0.4% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using trypsin and prepare a single-cell suspension.

    • Seed 10⁵ cells per well in a 96-well microtiter plate. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Perform a serial two-fold dilution of the toxin in the complete cell culture medium. The final solvent concentration should be kept constant across all dilutions (e.g., 2%).

  • Toxin Exposure:

    • Remove the old medium from the seeded 96-well plates.

    • Add the prepared this compound dilutions to the respective wells. Include negative controls (medium only) and vehicle controls (medium with the solvent at the highest concentration used).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Assessment of Cytotoxicity (Example: MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed HEp-2 Cells (10^5 cells/well) prepare_toxin 2. Prepare Serial This compound Dilutions add_toxin 3. Add Toxin to Cells prepare_toxin->add_toxin incubate 4. Incubate (48h, 37°C, 5% CO₂) add_toxin->incubate assess_viability 5. Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability analyze_data 6. Calculate EC50 Value assess_viability->analyze_data

Caption: Workflow for the HEp-2 cell cytotoxicity assay.

signaling_pathway This compound This compound receptor 5-HT3 Receptor Binding This compound->receptor ionophore K+ Ionophore Activity This compound->ionophore mito Mitochondrial Dysfunction ionophore->mito stress_response Upregulation of p53, PUMA, CHOP mito->stress_response er_stress ER Stress (IRE1/XBP1 Pathway) er_stress->stress_response apoptosis Apoptosis stress_response->apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

troubleshooting_guide start Unexpected Assay Results? var High Variability? start->var Yes low_effect Low / No Effect? start->low_effect No var_causes Potential Causes: - Inconsistent Seeding - Edge Effects - Temp. Gradients var->var_causes control_death High Control Death? low_effect->control_death No low_effect_causes Potential Causes: - Inactive Toxin - Dilution Error - Poor Cell Health low_effect->low_effect_causes Yes control_death_causes Potential Causes: - Solvent Toxicity - Contamination - Poor Cell Culture control_death->control_death_causes Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Quantification of Cereulide in Processed Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of cereulide from processed food matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying this compound in processed foods?

A1: The most significant challenge is overcoming matrix effects.[1][2] Complex food matrices can interfere with the analytical signal, leading to either suppression or enhancement of the this compound signal during analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This interference can result in inaccurate quantification. To counteract this, the use of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, in a stable isotope dilution analysis (SIDA) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate results.[1][2][3][4]

Q2: Why is valinomycin not an ideal standard for this compound quantification?

A2: While structurally similar to this compound, valinomycin is not an ideal surrogate standard for several reasons. It does not co-elute with this compound, making it unsuitable for correcting matrix effects during LC-MS/MS analysis.[1][2][3] Studies have shown that the mass spectrometry response of valinomycin is significantly influenced by the food matrix, which can lead to lower recovery rates and an overestimation of the actual this compound concentration.[1][2][3][5] For instance, using valinomycin as a standard can result in an overestimation of the this compound concentration by approximately 10%.[5]

Q3: Are there commercially available certified reference materials for this compound?

A3: Yes, synthetic this compound and its stable isotope-labeled form, ¹³C₆-cereulide, are now commercially available.[6][7][8] The availability of these standards has significantly improved the reliability and accuracy of this compound quantification compared to previous methods that relied on in-house purified this compound or surrogate standards like valinomycin.[8]

Q4: What is the recommended analytical method for this compound quantification?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of this compound due to its high sensitivity, specificity, and accuracy.[9][10] This method allows for the direct measurement of the toxin, unlike biological assays which measure toxicity.[4]

Q5: How do biological assays for this compound differ from chemical assays?

A5: Biological assays, such as the HEp-2 cell bioassay or the boar sperm motility assay, measure the toxic effect of this compound on cells.[4][11] In contrast, chemical assays like LC-MS/MS directly quantify the concentration of the this compound molecule.[11] While both are useful, their results may not always directly correlate, as biological assays reflect the toxic action on mitochondria rather than the absolute concentration.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction from complex food matrices, especially starch-rich foods like rice and pasta.- Enzymatic Treatment: For starch-rich matrices, consider pre-treatment with amylase to improve the extraction yield.[6][8]- Solvent Selection: Acetonitrile and methanol are commonly used extraction solvents.[5][6][12][13] Optimize the solvent system for your specific food matrix.- Homogenization: Ensure thorough homogenization of the sample to maximize the surface area for extraction.
Poor Reproducibility Inconsistent sample preparation, matrix effects, or instrument variability.- Use of Internal Standard: Employ a stable isotope-labeled internal standard (¹³C₆-cereulide) to compensate for variations in extraction and matrix effects.[1][2]- Method Validation: Fully validate the analytical method for each food matrix, assessing parameters like repeatability and intermediate precision.[13]- Standardized Protocol: Adhere strictly to a validated and standardized experimental protocol.
Signal Suppression/Enhancement in LC-MS/MS Co-eluting matrix components interfering with the ionization of this compound.- Stable Isotope Dilution Analysis (SIDA): This is the most effective way to correct for matrix effects.[14]- Sample Clean-up: Implement a sample clean-up step after extraction, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[12][15]- Chromatographic Optimization: Adjust the LC gradient to better separate this compound from interfering matrix components.
Inaccurate Quantification Use of a non-ideal internal standard (e.g., valinomycin), improper calibration, or uncorrected matrix effects.- Use Authentic Standards: Utilize commercially available synthetic this compound for calibration and ¹³C₆-cereulide as an internal standard.[5][16]- Matrix-Matched Calibration: If SIDA is not possible, prepare calibration standards in a blank matrix extract that matches the samples to be analyzed.[17]- Method Comparison: Cross-validate results with an alternative method or a reference laboratory if possible.
Peak Tailing or Splitting in Chromatography Poor column performance, inappropriate mobile phase, or interaction of this compound with the analytical column.- Column Conditioning: Ensure the LC column is properly conditioned before analysis.- Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape.- Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Quantitative Data Summary

Table 1: Comparison of Internal Standards for this compound Quantification in Rice Matrices

Internal StandardRecovery Rate (Boiled Rice)Recovery Rate (Boiled Rice with 10% Sunflower Oil)
Valinomycin91%[1][2][3]80%[1][2][3]
¹³C₆-Cereulide104%[1][2][3]111%[1][2][3]

Table 2: Performance of a Validated LC-MS/MS Method for this compound Quantification

ParameterValue
Quantification Range1–500 ng/g[6][16]
Limit of Detection (LOD)0.1 ng/g[6][16]
Limit of Quantification (LOQ)1.0 ng/g[6][16]
Precision (RSD)3% to 7%[6][16]
Trueness (Relative Bias)-2% to +6%[6][16]

Experimental Protocols

Detailed Methodology: Stable Isotope Dilution Analysis (SIDA) for this compound Quantification by LC-MS/MS (Adapted from ISO 18465:2017)
  • Sample Preparation:

    • Weigh a homogenized food sample (typically 2.5 g).

    • Add a known amount of ¹³C₆-cereulide internal standard solution.

    • For starch-rich samples (e.g., rice, pasta), consider adding α-amylase and incubating to break down the starch matrix.[6][8]

  • Extraction:

    • Add acetonitrile to the sample.[7][13][18]

    • Shake vigorously for a specified time (e.g., 15 minutes).[19]

    • Centrifuge the sample to separate the solid and liquid phases.[19]

  • Clean-up (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[12]

    • Alternatively, a QuEChERS-based method can be employed for clean-up.[15]

  • LC-MS/MS Analysis:

    • Transfer an aliquot of the final extract (potentially mixed with water) to an autosampler vial.[19]

    • Inject the sample into a UHPLC or HPLC system coupled to a tandem mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase typically consists of a mixture of water and acetonitrile or methanol with additives like ammonium formate and formic acid.[7][20]

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for both native this compound and the ¹³C₆-cereulide internal standard in multiple reaction monitoring (MRM) mode.[7]

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration ratio.

    • Calculate the concentration of this compound in the sample based on the calibration curve.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis start Homogenized Food Sample add_is Add ¹³C₆-Cereulide (Internal Standard) start->add_is enzyme Enzymatic Digestion (optional, for starch-rich matrices) add_is->enzyme extraction Solvent Extraction (e.g., Acetonitrile) enzyme->extraction cleanup Clean-up (e.g., SPE, QuEChERS) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant

Caption: General experimental workflow for this compound quantification.

signaling_pathway cluster_cell Host Cell cluster_mito Mitochondrion membrane Mitochondrial Membrane potential Transmembrane Potential Dissipation membrane->potential oxphos Inhibition of Oxidative Phosphorylation potential->oxphos emesis Emesis (Vomiting) oxphos->emesis receptor 5-HT3 Receptor vagus Afferent Vagus Nerve Activation receptor->vagus vagus->emesis This compound This compound This compound->membrane Acts as K+ ionophore This compound->receptor Binds to

References

Strategies to improve the limit of detection for Cereulide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection (LOD) for cereulide analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis experiments.

Question: Why am I observing a low signal-to-noise ratio for my this compound peak in LC-MS/MS analysis?

Answer:

A low signal-to-noise (S/N) ratio can be due to several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:

  • Sample Preparation and Extraction:

    • In-efficient Extraction: this compound is a hydrophobic cyclic peptide. Ensure your extraction solvent is appropriate. Acetonitrile and methanol are commonly used and have shown good recovery rates.[1][2] For complex matrices like starchy foods, enzymatic treatment with amylase can improve extraction efficiency.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. Consider a more rigorous clean-up step, such as solid-phase extraction (SPE), or dilute your sample extract. However, a simple acetonitrile extraction followed by centrifugation and filtration is often sufficient and can yield good recovery.[3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[3][4][5][6][7]

  • LC-MS/MS Method Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source parameters are optimized. Key parameters include spray voltage, gas flows (nebulizer and drying gas), and source temperature.[8]

    • Fragmentation: Optimize the collision energy for the specific transitions of this compound to achieve the most intense and stable fragment ions.[8] The most predominant fragments for this compound are often m/z 172.2, 314.2, 357.2, and 499.4.[4]

    • Injection Volume: Increasing the injection volume can boost the signal.[1] However, be mindful that this can also increase matrix effects.

  • Internal Standard:

    • Choice of Internal Standard: The use of a ¹³C₆-labeled this compound as an internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.[4][5][6][7] Using a surrogate standard like valinomycin can be problematic due to differences in ionization efficiency and susceptibility to matrix effects.[5][6][7]

Question: My this compound recovery is inconsistent across different food matrices. What could be the cause and how can I improve it?

Answer:

Inconsistent recovery is a common challenge, primarily due to varying matrix complexities.

  • Matrix Composition: Different food matrices (e.g., high-fat, high-carbohydrate) will interact differently with this compound and the extraction solvent. For instance, in high-fat matrices, this compound may preferentially partition into the lipid phase, requiring a more effective extraction protocol.[9]

  • Extraction Method: A single extraction method may not be optimal for all matrices. For starchy foods like rice and pasta, enzymatic digestion with amylase prior to solvent extraction can significantly improve recovery.[10]

  • Stable Isotope Dilution Analysis (SIDA): The most effective way to correct for variable recovery is to use a stable isotope-labeled internal standard, such as ¹³C₆-cereulide.[4][5][6][7] This internal standard is added to the sample before extraction and will account for losses at every step of the sample preparation and analysis process, leading to more accurate and precise results across different matrices.

Question: I am having difficulty achieving the desired limit of quantification (LOQ) for this compound in my samples. What strategies can I employ to lower the LOQ?

Answer:

Lowering the LOQ requires a multi-faceted approach focusing on maximizing the signal from this compound while minimizing background noise.

  • Optimize Sample Preparation:

    • Concentration Step: After extraction, you can concentrate the sample by evaporating the solvent and reconstituting the residue in a smaller volume of a solvent compatible with your LC mobile phase.

    • Efficient Clean-up: Employing a solid-phase extraction (SPE) clean-up step can remove interfering matrix components, thereby reducing noise and improving the S/N ratio.

  • Enhance Mass Spectrometric Detection:

    • Instrument Sensitivity: Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations for optimal performance in the mass range of this compound.

    • Multiple Reaction Monitoring (MRM): Use highly specific and intense MRM transitions for this compound. The ammonium adducts are often the most abundant precursor ions.[11]

    • Dwell Time: Optimize the dwell time for each MRM transition to ensure a sufficient number of data points across the chromatographic peak without compromising sensitivity.

  • Chromatographic Separation:

    • Column Choice: Use a high-efficiency column (e.g., a sub-2 µm particle size column) to achieve sharper, taller chromatographic peaks, which will improve the S/N ratio.

    • Gradient Optimization: A well-optimized chromatographic gradient can improve the separation of this compound from matrix interferences, leading to a cleaner baseline and better sensitivity.

Frequently Asked Questions (FAQs)

What is the most reliable method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the sensitive and selective quantification of this compound.[12] When coupled with stable isotope dilution analysis (SIDA) using ¹³C₆-cereulide as an internal standard, this method provides the highest accuracy and precision, effectively compensating for matrix effects and variations in sample recovery.[4][5][6][7][13]

What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?

The LOD and LOQ for this compound can vary significantly depending on the analytical method, the complexity of the sample matrix, and the level of optimization. The following table summarizes typical values reported in the literature.

Analytical MethodMatrixLODLOQ
LC-MS/MSFood0.5 µg/kg1.0 µg/kg
LC-MS/MSFaeces0.3 µg/kg0.5 µg/kg
UPLC-MS/MSRice and Pasta0.1 ng/g1.0 ng/g[14]
LC-MS/MSFried Rice-2 µg/kg[15]
LC-MSSpiked Food4.1 µg/kg-[16]
MALDI-TOF MSStandard30 ng/mL-[17]
LDI-TOF MSStandard30 pg/mL-[17][18]

Can I use a surrogate standard like valinomycin for this compound quantification?

While valinomycin is structurally similar to this compound and has been used in the past, it is not recommended for accurate quantification.[16] Studies have shown that valinomycin can be significantly influenced by matrix effects, leading to inaccurate recovery rates.[5][6][7] The use of a stable isotope-labeled internal standard, ¹³C₆-cereulide, is strongly advised for reliable and accurate results.[4][5][6][7]

Are there alternative methods to LC-MS/MS for this compound detection?

Yes, other methods have been explored for this compound detection, though they may not offer the same level of sensitivity and specificity as LC-MS/MS for quantification in complex matrices.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This method can be used for rapid screening of this compound-producing Bacillus cereus cultures.[12][19] Laser Desorption/Ionization (LDI)-TOF MS, a matrix-free approach, has shown potential for significantly improved LODs.[17]

  • Biosensors: Novel biosensors, such as those based on DNAzymes or potassium-ion-selective fluorescent probes, are being developed for the rapid and sensitive detection of this compound.[20][21] These methods are promising for screening purposes but may require further validation for quantitative analysis in diverse food matrices.

  • Bioassays: Historically, bioassays based on the inhibition of boar sperm motility or cytotoxicity assays have been used.[14][16] However, these methods can lack specificity and are generally less sensitive and quantitative than chemical methods.[16]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Food Samples

This protocol is a generalized procedure based on commonly cited methods.[3][8][22]

1. Sample Preparation and Extraction: a. Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube. b. Add a known amount of ¹³C₆-cereulide internal standard solution. c. Add 10 mL of acetonitrile. d. Vortex vigorously for 1 minute. e. Shake on a horizontal shaker for 30 minutes. f. Centrifuge at 4000 x g for 10 minutes. g. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the hydrophobic this compound.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Monitor at least two specific transitions for both this compound and the ¹³C₆-cereulide internal standard.

Visualizations

Cereulide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spike with ¹³C₆-Cereulide Homogenization->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification using SIDA MSMS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in food samples.

Troubleshooting_Low_Signal Start Low S/N Ratio Observed Check_Extraction Is Extraction Efficient? Start->Check_Extraction Optimize_Extraction Optimize Solvent/ Consider Enzymatic Digestion Check_Extraction->Optimize_Extraction No Check_Cleanup Is Sample Clean-up Adequate? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Cleanup Implement_SPE Implement SPE Clean-up Check_Cleanup->Implement_SPE No Check_MS_Params Are MS Parameters Optimized? Check_Cleanup->Check_MS_Params Yes Implement_SPE->Check_MS_Params Optimize_MS Optimize ESI Source and Collision Energy Check_MS_Params->Optimize_MS No Check_IS Using ¹³C₆-Cereulide? Check_MS_Params->Check_IS Yes Optimize_MS->Check_IS Implement_SIDA Implement Stable Isotope Dilution Analysis (SIDA) Check_IS->Implement_SIDA No Result_Improved S/N Ratio Improved Check_IS->Result_Improved Yes Implement_SIDA->Result_Improved

Caption: Decision tree for troubleshooting low signal-to-noise ratio in this compound analysis.

References

Refinement of analytical methods for distinguishing Cereulide from its isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cereulide and its isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the analytical refinement for these complex cyclic depsipeptides.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analytical methods used to distinguish this compound from its structural isomers.

Q1: Why is it so challenging to separate this compound from its isomers using standard chromatographic methods?

A1: The primary challenge stems from the high structural similarity and physicochemical properties of this compound and its isomers. Many isocereulides have identical mass-to-charge (m/z) ratios and similar hydrophobicity, leading to co-elution on standard reversed-phase columns like C18.[1] Complete chromatographic separation is often not achieved for all isomers, necessitating the use of high-resolution mass spectrometry or orthogonal separation techniques.[1][2]

Q2: What is the most effective mass spectrometry ionization technique for this compound analysis?

A2: Electrospray ionization in positive mode (ESI+) is the standard and most effective technique for analyzing this compound and its isomers.[3][4] this compound readily forms adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[5][6][7] The ammonium adduct is frequently selected as the precursor ion for quantitative analysis in tandem mass spectrometry (MS/MS).[3][6]

Q3: What are the typical precursor and product ions used for quantifying this compound by LC-MS/MS?

A3: For quantitative analysis using Multiple Reaction Monitoring (MRM), the ammonium adduct ([M+NH₄]⁺) of this compound at m/z 1170.7 is commonly used as the precursor ion.[3][4] The fragmentation of this precursor yields specific product ions, with a common quantifier transition being m/z 1170.7 → m/z 357.2 and qualifier transitions including m/z 1170.7 → m/z 172.2 and m/z 1170.7 → m/z 314.2.[3][8] For stable isotope dilution assays (SIDA), ¹³C₆-cereulide is used as an internal standard, with its precursor ion at m/z 1176.7.[1][4]

Q4: Can isomers with the same mass be differentiated using mass spectrometry alone?

A4: Yes, this can be achieved by coupling liquid chromatography with techniques like high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS). HRMS provides highly accurate mass measurements that can help confirm elemental compositions.[7] Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the ion's size, shape, and charge in the gas phase.[9][10] This allows for the separation of isobaric ions and the measurement of their rotationally averaged collision cross section (CCS), a characteristic value that can distinguish between different isomers.[7][11]

Q5: Are there commercially available standards for this compound and its isomers?

A5: Synthetic this compound and its labeled isotope, ¹³C₆-Cereulide, are commercially available and serve as critical standards for quantitative methods, including the one established by the International Organization for Standardization (ISO 18465:2017).[4][12] However, standards for the wide array of individual isocereulides (e.g., isothis compound A-N) are not as readily available and are often produced and purified in specialized laboratories through biofermentation for research purposes.[1][8] Valinomycin, while structurally similar, is not considered a suitable standard for accurate quantification by chemical methods.[3]

Troubleshooting Guides

This guide provides solutions to specific problems encountered during the LC-MS/MS analysis of this compound.

Q: My chromatographic peak shapes are poor (tailing, fronting, or split). What are the common causes and solutions?

A: Poor peak shape can arise from multiple factors related to the column, mobile phase, or injection conditions.

  • Tailing Peaks: This is often caused by secondary interactions between the analyte and the column material or by contamination at the column inlet.[13]

    • Solution 1 (Mobile Phase): Ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of an acid like formic acid (e.g., 0.1%) can improve peak shape for peptides.[14]

    • Solution 2 (Column Health): Flush the column with a strong solvent to remove contaminants. If the problem persists, the column frit may be partially blocked, or the column itself may be degraded, requiring replacement.[13]

  • Split Peaks: This can occur if the injection solvent is significantly stronger than the mobile phase, causing the sample to spread unevenly at the column head.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Broad Peaks: This can indicate large extra-column volume (e.g., tubing is too long or wide), column degradation, or a contaminated guard column.[13]

    • Solution: Check all connections for tightness and use tubing with the smallest appropriate internal diameter. Replace the guard column if it is contaminated.

Q: I'm experiencing high backpressure in my UHPLC system. How can I diagnose and fix this?

A: High backpressure is typically a sign of a blockage in the flow path.[13]

  • Diagnosis: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump; if the pressure is normal, the blockage is in the column. If the pressure is still high, disconnect components one by one, moving backward from the column toward the pump (e.g., in-line filter, injector, pump components) to identify the clogged part.[13]

  • Common Solutions:

    • Plugged Frit: Replace the in-line filter or the column inlet frit.[13]

    • Sample Particulates: Always filter your samples and standards through a 0.2 µm filter before injection to prevent particulates from clogging the system.[3][13]

    • Buffer Precipitation: If using buffers like ammonium formate, ensure they are fully dissolved and never let them sit in a system with high organic solvent concentrations, which can cause precipitation. Flush the system thoroughly after use.[4][15]

Q: My signal intensity/sensitivity has decreased significantly. What should I check?

A: A loss in sensitivity is often related to the ion source, mass spectrometer contamination, or sample degradation.[15][16]

  • Solution 1 (Ion Source): The ESI probe/capillary may be dirty or clogged. Clean the probe and the area around the MS orifice (curtain plate). Check that the spray from the capillary is stable and consistent.[15][16]

  • Solution 2 (MS Contamination): Over time, the front-end ion optics (like cones or ion guides) can become contaminated. If cleaning the source doesn't help, the instrument may require front-end cleaning by a qualified engineer.[15]

  • Solution 3 (Sample Integrity): Peptides can be lost due to adsorption to vial surfaces.[17] Use low-adsorption vials and prepare samples fresh. Ensure the sample diluent is appropriate and doesn't cause the analyte to precipitate.[16]

  • Solution 4 (Matrix Effects): Complex matrices from food or biological samples can cause ion suppression.[1] Enhance sample cleanup using methods like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering compounds.[1][6] Using a stable isotope-labeled internal standard like ¹³C₆-cereulide is the best way to correct for matrix effects and ensure accurate quantification.[1][12]

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the identification and quantification of this compound and its isomers.

Table 1: Mass Spectrometry Parameters for this compound and Isomer Groups

Analyte Group Precursor Ion Formula Precursor Ion (m/z) Adduct Type Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Citation(s)
This compound & Isothis compound G [C₅₄H₉₀N₆O₁₈+NH₄]⁺ 1170.7 Ammonium 357.2 172.2, 314.2 [1][3][8]
¹³C₆-Cereulide (Internal Std) [¹³C₆C₄₈H₉₀N₆O₁₈+NH₄]⁺ 1176.7 Ammonium 358.2 173.2, 316.2 [1][3][8]
Isocereulides D, J [C₅₂H₈₆N₆O₁₈+NH₄]⁺ 1142.6 Ammonium 357.2 172.2, 314.2 [1][8]
Isocereulides B, E, H, I, M [C₅₃H₈₈N₆O₁₈+NH₄]⁺ 1156.6 Ammonium 357.2 172.2, 314.2 [1][8]
Isocereulides A, F, K [C₅₅H₉₂N₆O₁₈+NH₄]⁺ 1184.6 Ammonium 357.2 172.2, 314.2 [1][8]

| Isocereulides C, L, N | [C₅₅H₉₄N₆O₁₈+NH₄]⁺ | 1186.6 | Ammonium | 357.2 | 172.2, 314.2 |[1][8] |

Table 2: Relative Cytotoxicity of this compound Isomers

Toxin Relative Cytotoxicity vs. This compound Citation(s)
This compound 1.0 (Reference) [2][18]
Isocereulides Varies greatly, from <0.5x to ~8x higher [8][18]
Isocereulides H-N Range from 0.4x to 1.4x [2]

| Note: Isocereulides can account for ~10% of the total toxin amount but may contribute up to 40% of the total cytotoxicity.[8] | | |

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Extraction of this compound from Bacterial Cultures

This protocol is adapted from methods used for extracting this compound from Bacillus cereus cell pellets.[1][8]

  • Cell Harvesting: Cultivate B. cereus under appropriate conditions (e.g., LB broth, 30°C, with shaking for 24-32 hours).[8] Harvest bacterial cells by centrifugation (e.g., 8,000 x g for 4 minutes). Discard the supernatant.

  • Internal Standard Spiking: Before extraction, spike the cell pellet with the internal standard solution (e.g., ¹³C₆-cereulide) to a known final concentration (e.g., 100 ng/mL) to ensure accurate quantification.[1]

  • Ethanol Extraction: Add high-purity ethanol (e.g., 99.9% HPLC grade) to the bacterial pellet.[1][8]

  • Shaking/Incubation: Resuspend the pellet and shake the mixture vigorously overnight at room temperature to ensure complete extraction of the toxins.[1][8]

  • Clarification: Centrifuge the ethanol extract at high speed (e.g., 12,000 x g for 4 minutes) to pellet any remaining cell debris.[1][8]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter (e.g., PTFE) into a clean analysis vial.[1][8]

  • Analysis: The filtered extract is now ready for direct injection into the LC-MS/MS system or can be subjected to further cleanup (e.g., SPE) if high matrix interference is expected.[8]

Protocol 2: UHPLC-MS/MS Method for this compound Isomer Analysis

This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of this compound. Parameters should be optimized for your specific instrument and column.[19][20]

  • LC System & Column:

    • System: An ultra-high performance liquid chromatography (UHPLC) system.[19][20]

    • Column: A reversed-phase C18 column with high stability (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[19][20] For highly hydrophobic cyclic peptides, a C4 or C8 column may also provide suitable retention.[14][21]

    • Column Temperature: 40 °C.[19][20]

  • Mobile Phases:

    • Mobile Phase A (Aqueous): Water with 10 mM ammonium formate and 0.1% formic acid.[4][19][20]

    • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.[4][19][20]

  • Gradient Elution:

    • Flow Rate: 0.3 - 1.0 mL/min (adjust based on column dimensions and particle size).[4][20]

    • Gradient Program:

      • 0.0 - 1.2 min: 90-92% B

      • 1.2 - 1.8 min: Ramp to 100% B

      • 1.8 - 2.0 min: Return to 90-92% B

      • Re-equilibrate for at least 1-2 minutes before the next injection.

    • Note: This is an example rapid gradient. For better separation of isomers, a shallower, longer gradient may be required.

  • Mass Spectrometer Settings:

    • Instrument: Triple quadrupole mass spectrometer.[20]

    • Ionization Mode: ESI Positive (ESI+).[20]

    • Key Parameters:

      • Source Temperature: 150 °C[20]

      • Desolvation Temperature: 550 °C[20]

      • Desolvation Gas Flow: 1200 L/hr[20]

      • Collision Gas: Argon[20]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Use the transitions listed in Table 1 to create the acquisition method.[3]

  • Injection:

    • Injection Volume: 2 - 5 µL.[1][4]

    • Sample Diluent: Acetonitrile or initial mobile phase conditions.

Visualized Workflows and Logic

The following diagrams illustrate the analytical workflow and a troubleshooting decision-making process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (Bacterial Culture / Food Matrix) Extract Ethanol Extraction (with ¹³C₆-Cereulide IS) Sample->Extract Filter Centrifuge & Filter (0.2 µm) Extract->Filter LC UHPLC Separation (C18 or C8 Column) Filter->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Integration vs. IS) MS->Quant Ident Isomer Differentiation (Retention Time, HRMS, IMS-CCS) MS->Ident

Caption: Analytical workflow for this compound isomer quantification.

G Start LC-MS Problem Observed Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No Sol1_Pressure Systematically isolate blockage (column, tubing, filter) Pressure->Sol1_Pressure Yes Sensitivity Low Sensitivity? PeakShape->Sensitivity No Sol1_PeakShape Check injection solvent strength (match to mobile phase) PeakShape->Sol1_PeakShape Yes Sol1_Sensitivity Clean ESI probe & source Check for stable spray Sensitivity->Sol1_Sensitivity Yes End Problem Resolved Sensitivity->End No / Other Sol2_Pressure Filter samples (0.2 µm) Replace inline frit/guard column Sol1_Pressure->Sol2_Pressure Sol2_Pressure->End Sol2_PeakShape Flush column with strong solvent Optimize mobile phase pH Sol1_PeakShape->Sol2_PeakShape Sol2_PeakShape->End Sol2_Sensitivity Improve sample cleanup (SPE) Use Isotope-Labeled IS Sol1_Sensitivity->Sol2_Sensitivity Sol2_Sensitivity->End

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Cereulide and Isocereulides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of cereulide and its isocereulides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic separation of this compound and its isocereulides?

A1: The main difficulty lies in the high structural similarity of this compound and its various isocereulides (A-N). These compounds are diastereomers, often differing by the misincorporation of just one or two amino or α-hydroxy acid residues.[1][2] This results in very similar physicochemical properties, particularly hydrophobicity, making their separation on traditional reversed-phase columns challenging and often leading to co-elution.[3][4]

Q2: Which analytical technique is considered the gold standard for the quantification of this compound and isocereulides?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both detection and quantification.[5] This method offers high specificity and sensitivity, allowing for the differentiation of the various isomers based on their mass-to-charge ratios (m/z) and fragmentation patterns, even when they are not fully separated chromatographically.[6] Ultra-performance liquid chromatography (UPLC) is often used to achieve better resolution in shorter analysis times.[7]

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response. The most commonly used internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-cereulide.[8][9][10] This IS behaves nearly identically to the native this compound during extraction and ionization, ensuring high accuracy and precision in quantitative analysis.

Q4: What are the typical sample preparation steps for analyzing this compound from food or bacterial cultures?

A4: Sample preparation generally involves an extraction with an organic solvent. For food matrices, acetonitrile is commonly used to extract this compound.[8][9] For bacterial cultures, ethanol is frequently employed.[10][11] The extraction is typically followed by centrifugation or filtration to remove solid debris.[10][11] For complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge may be used for cleanup and concentration of the analytes before LC-MS analysis.[11]

Q5: Are there any specific precautions to take during sample collection and handling?

A5: Yes. Due to the hydrophobic nature of this compound, it can adsorb to surfaces, leading to analyte loss. To mitigate this, it is recommended to collect samples in solutions with a high organic content, such as 80% acetonitrile.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Inappropriate mobile phase pH3. Column contamination or degradation4. Secondary interactions with the stationary phase1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH. The addition of 0.1% formic acid is common.[9]3. Wash the column with a strong solvent or replace the column.4. Use a column with end-capping or a different stationary phase chemistry.
Co-elution of Isocereulides 1. Insufficient column efficiency2. Non-optimized gradient elution3. Inadequate stationary phase selectivity1. Use a UPLC column with smaller particle size (e.g., 1.7 µm) for higher resolution.[1][7]2. Optimize the gradient profile. A slow, shallow gradient can improve separation of closely eluting compounds.3. Experiment with different C18 column chemistries or consider alternative phases like phenyl-hexyl.
Low Sensitivity / Poor Signal Intensity 1. Inefficient ionization in the MS source2. Analyte loss during sample preparation3. Matrix effects (ion suppression)4. Suboptimal MS parameters1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). The use of mobile phase additives like ammonium formate can enhance the formation of adducts (e.g., [M+NH₄]⁺) and improve signal.[9][13]2. Ensure proper sample handling to prevent adsorption.[12]3. Improve sample cleanup (e.g., using SPE) or dilute the sample to reduce matrix interference.4. Optimize MRM transitions (precursor and product ions) and collision energy for each analyte.
Carryover in Subsequent Injections 1. Adsorption of this compound to the column or LC system components.1. Implement a robust column cleaning-in-place (CIP) procedure after each run. Increasing the concentration and contact time of the cleaning solution (e.g., 0.5 M NaOH for 1 hour) can be effective.[12]2. Use a needle wash with a high percentage of organic solvent.
Inconsistent Retention Times 1. Fluctuations in column temperature2. Inconsistent mobile phase composition3. Column equilibration issues1. Use a column oven to maintain a stable temperature (e.g., 45-55 °C).[1][7]2. Ensure mobile phases are properly mixed and degassed.3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Food Matrix
  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Weigh 2.5 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C₆-cereulide internal standard solution.[8]

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for a specified time.[8][9]

  • Centrifugation: Centrifuge the sample to pellet the solid material.[11]

  • Filtration: Filter the supernatant through a 0.2 µm filter into an autosampler vial.[11]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis
  • LC System: An ultra-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[1][7]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: 0.4 - 0.7 mL/min.[1][7]

  • Column Temperature: 45 - 55 °C.[1][7]

  • Gradient: A typical gradient starts at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic this compound and isocereulides. An example gradient could be:

    • Start at 85% B.

    • Increase to 95% B over 8 minutes.

    • Increase to 99% B over 0.1 minutes and hold.

    • Return to initial conditions for re-equilibration.[7]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, isocereulides, and the internal standard.[9][10]

Quantitative Data

Table 1: Common MRM Transitions for this compound and Isocereulides

Analyte Precursor Ion (m/z) Quantitative Product Ion (m/z) Confirmation Product Ion (m/z)
This compound & Isothis compound G1170.7314.4499.4
¹³C₆-Cereulide (IS)1176.7172.2316.2
Isothis compound D & J1142.6172.2314.2
Isothis compound B, E, H, I, M1156.6172.2314.2
Isothis compound A, F, K1184.6172.2314.2
Isothis compound C, L, N1186.6172.2314.2

Data compiled from references[9][10].

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food or Culture Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (Acetonitrile/Ethanol) Spike->Extract Centrifuge Centrifugation/ Filtration Extract->Centrifuge LC_MS UPLC-MS/MS Analysis Centrifuge->LC_MS Integrate Peak Integration LC_MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree Start Problem with Chromatography? PeakShape Poor Peak Shape? Start->PeakShape Yes Coelution Co-elution of Isomers? Start->Coelution No PeakShape->Coelution No Sol_PeakShape Dilute Sample Adjust Mobile Phase pH Clean/Replace Column PeakShape->Sol_PeakShape Yes LowSignal Low Sensitivity? Coelution->LowSignal No Sol_Coelution Use UPLC Column Optimize Gradient Try Different Stationary Phase Coelution->Sol_Coelution Yes Sol_LowSignal Optimize MS Source Improve Sample Cleanup Optimize MRM Transitions LowSignal->Sol_LowSignal Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Cereulide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current analytical methods for the detection and quantification of Cereulide, the emetic toxin produced by Bacillus cereus. The information presented is collated from various validation studies to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound is a heat-stable dodecadepsipeptide toxin that can cause foodborne illness characterized by nausea and vomiting. Its detection in food matrices and biological samples is crucial for food safety and clinical diagnostics. The most common and robust analytical technique for this compound quantification is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This guide focuses on the comparison of various LC-MS/MS methodologies, highlighting their performance characteristics based on published validation data. Other methods like bioassays and MALDI-TOF MS are also briefly discussed.[6][7]

Quantitative Performance of this compound Analytical Methods

The following table summarizes the quantitative performance of different LC-MS/MS methods for this compound analysis as reported in various studies. These parameters are critical for evaluating the sensitivity, accuracy, and precision of a method.

Method ReferenceMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Repeatability (RSDr)Intra-laboratory Reproducibility (RSDR)
Single-laboratory validation[8]Rice, Pasta0.1 ng/g1 ng/gNot explicitly stated, but trueness was -2% to +6% relative bias3% to 7%Not Reported
Targeted LC-MS/MS[1][2][5][9][10]Food, FaecesNot ReportedFood: 0.5 µg/kg, Faeces: 0.3 µg/kg70.0% - 120.0%< 7.3%< 8.9%
EN-ISO 18465 Validation[4]Various FoodsNot ReportedLow spike (~5 µg/kg): 0.6 µg/kg, High spike (~75 µg/kg): 7 to 9.6 µg/kg96.5% - 99.3%Not explicitly stated as RSDLow spike: 0.6 to 0.9 µg/kg, High spike: 8.7 to 14.5 µg/kg (as reproducibility)
QuEChERS LC-MS/MS[6]Fried RiceNot Reported2 µg/kg88% - 89%< 4%< 4%

Experimental Protocols

General Experimental Workflow for LC-MS/MS Analysis of this compound

A typical workflow for the analysis of this compound in food or biological samples involves sample preparation, extraction, purification, and subsequent detection by LC-MS/MS.

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt & Homogenization Spiking Internal Standard Spiking (e.g., 13C6-Cereulide) Sample->Spiking Extraction Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Purification Purification (e.g., Centrifugation, Filtration, QuEChERS) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Processing Data Acquisition & Processing LC_MSMS->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

General workflow for this compound analysis.

Detailed Methodologies

1. Sample Preparation and Extraction:

  • Acetonitrile Extraction: A common method involves the extraction of this compound from a homogenized sample using acetonitrile.[1][2][5][11] An internal standard, such as ¹³C₆-Cereulide, is often added prior to extraction to ensure accurate quantification.[1][2][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied for the extraction of this compound from fried rice.[6] It is known for its simplicity and effectiveness in removing matrix interferences.[6]

2. Purification:

  • Following extraction, the supernatant is typically purified to remove particulate matter and other interfering compounds. Common purification steps include centrifugation and filtration.[1][2][5]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate this compound from other components in the sample extract.

  • Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.[11] The ammonium adduct of this compound ([M+NH₄]⁺) at m/z 1170.7 is often selected as the precursor ion.[6][8] Specific product ions are monitored for quantification and confirmation.[11]

This compound Toxicity Pathway

This compound exerts its toxic effect by acting as a potassium ionophore, disrupting the mitochondrial membrane potential. This leads to the uncoupling of oxidative phosphorylation and subsequent cellular dysfunction.

G This compound This compound Mitochondria Mitochondrial Membrane This compound->Mitochondria acts on K_ion K+ Ion Transport Mitochondria->K_ion facilitates Membrane_Potential Loss of Membrane Potential K_ion->Membrane_Potential leads to Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Membrane_Potential->Oxidative_Phosphorylation Cellular_Dysfunction Cellular Dysfunction & Vomiting Oxidative_Phosphorylation->Cellular_Dysfunction

Simplified signaling pathway of this compound toxicity.

Alternative and Complementary Methods

While LC-MS/MS is the gold standard for quantification, other methods can be used for screening or complementary analysis:

  • Bioassays: Methods like the boar sperm motility assay can be used to determine the biological activity of the toxin.[12] However, these assays are generally less specific and quantitative than chemical methods.[12]

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry has been explored for the rapid detection of this compound directly from bacterial cultures.[7][13] It offers a high-throughput screening approach but may have limitations in sensitivity and quantification compared to LC-MS/MS.[6]

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. LC-MS/MS methods, particularly those employing stable isotope-labeled internal standards, offer the highest accuracy and sensitivity for the quantification of this compound. The validation data presented in this guide can assist researchers in selecting and implementing a suitable method for their applications.

References

Unveiling the Toxicological Landscape: A Comparative Analysis of Cereulide and Its Isocereulide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the potent foodborne toxin cereulide and its structural analogs, the isocereulides, reveals a complex and varied landscape of toxicity. While all share a common mechanism of disrupting mitochondrial function, subtle structural differences among the isocereulides can lead to significant variations in their toxic potency, with some analogs exhibiting substantially higher toxicity than this compound itself.

This compound, a heat-stable dodecadepsipeptide produced by emetic strains of Bacillus cereus, is notorious for causing food poisoning characterized by nausea and vomiting. Its toxicity stems from its ability to act as a potassium ionophore, disrupting the mitochondrial membrane potential and impairing cellular energy production.[1][2][3] However, B. cereus produces not just one, but a cocktail of structurally related toxins known as isocereulides (iso-cereulides A-N).[4][5] Recent research highlights that these analogs, which differ in their amino or hydroxy acid composition, can contribute significantly to the overall toxicity of contaminated food, with some demonstrating a greater cytotoxic effect than this compound.[4][5][6]

This guide provides a comparative analysis of the toxicity of this compound and its known isothis compound analogs, presenting key experimental data, detailed methodologies, and visual representations of the underlying toxicological pathways and experimental workflows.

Comparative Toxicity Data

The cytotoxic effects of this compound and its isothis compound analogs have been primarily assessed using in vitro cell-based assays, most notably with the human laryngeal epidermoid carcinoma cell line (HEp-2). The half-maximal effective concentration (EC50), which represents the concentration of a toxin required to induce a 50% reduction in cell viability, is a key metric for comparison. The following table summarizes the reported EC50 values and relative toxicities of various isocereulides compared to this compound.

ToxinEC50 (ng/mL)Relative Toxicity (this compound = 1)Reference(s)
This compound (1)2.441.0[4]
Isothis compound A-~8.0[4][6]
Isothis compound H (2)6.620.4[4]
Isothis compound I (3)1.751.4[4]
Isocereulides H–N (2–8)1.75 - 6.620.4 - 1.4[4]
Homothis compound-~2.8[4]

Note: Some isocereulides were analyzed as mixtures due to separation challenges. The data for isothis compound A and homothis compound are based on relative toxicity reports rather than direct EC50 values in the same study.

Mechanism of Action: A Potassium Ionophore

The primary mechanism underlying the toxicity of this compound and its isothis compound analogs is their function as potassium ionophores.[1][3] These cyclic peptides can encapsulate potassium ions and transport them across biological membranes, particularly the inner mitochondrial membrane. This unregulated influx of potassium ions disrupts the electrochemical gradient, leading to a loss of mitochondrial membrane potential and the uncoupling of oxidative phosphorylation.[3] The consequence is a severe impairment of ATP synthesis, cellular damage, and ultimately, apoptosis.[1][7]

Cereulide_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_effects Mitochondrial Effects This compound This compound/ Isothis compound K_ion_out K+ Complex This compound-K+ Complex K_ion_out->Complex Binds K_ion_in K+ Disruption Disruption of Mitochondrial Membrane Potential K_ion_in->Disruption Complex->K_ion_in Transports across membrane Uncoupling Uncoupling of Oxidative Phosphorylation Disruption->Uncoupling ATP_depletion ATP Depletion Uncoupling->ATP_depletion Cell_Damage Cellular Damage & Apoptosis ATP_depletion->Cell_Damage

Caption: Mechanism of this compound and isothis compound toxicity.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited for determining the comparative toxicity of this compound and its analogs.

HEp-2 Cell Cytotoxicity Assay

This assay is a cornerstone for evaluating the cytotoxic effects of this compound and its analogs.

1. Cell Culture and Seeding:

  • HEp-2 cells are cultured in a suitable medium, such as MEM-Earle medium supplemented with fetal calf serum (FCS), sodium pyruvate, and antibiotics (penicillin-streptomycin).[5][8]

  • Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells per well.[4][5]

  • The plates are incubated for a period to allow cell attachment (e.g., 48 hours at 37°C in a 5% CO2 atmosphere).[5]

2. Toxin Preparation and Exposure:

  • Purified this compound and isothis compound analogs are dissolved in an appropriate solvent, typically ethanol or methanol.[4][9]

  • Serial two-fold dilutions of the toxins are prepared in the cell culture medium.[5][8]

  • The culture medium in the wells is replaced with the medium containing the various toxin concentrations.[5]

  • The cells are then incubated with the toxins for a specified duration (e.g., 48 hours).[5]

3. Cell Viability Assessment:

  • Cell viability is determined spectrophotometrically using a reagent such as Cell Counting Kit-8 (CCK8).[5][8]

  • The CCK8 reagent is added to each well, and the plates are incubated for a short period to allow for the conversion of the reagent by viable cells into a colored product.[8]

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The half-maximal effective concentration (EC50) is calculated by plotting the cell viability against the toxin concentration and determining the concentration at which a 50% reduction in viability is observed.[5][8]

HEp2_Cytotoxicity_Workflow Start Start Cell_Culture Culture HEp-2 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Toxin_Prep Prepare Serial Dilutions of this compound/Isocereulides Seeding->Toxin_Prep Exposure Expose Cells to Toxins (48h incubation) Toxin_Prep->Exposure Viability_Assay Add CCK8 Reagent Exposure->Viability_Assay Incubation Incubate Viability_Assay->Incubation Measurement Measure Absorbance Incubation->Measurement Analysis Calculate EC50 Values Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the HEp-2 cytotoxicity assay.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method used for the quantification of this compound and its isothis compound analogs in various samples, including bacterial cultures and food matrices.

1. Sample Preparation:

  • This compound and its analogs are extracted from the sample matrix (e.g., bacterial pellets or food) using a suitable organic solvent like ethanol or acetonitrile.[5][10]

  • An internal standard, such as 13C6-cereulide, is added to the sample to correct for variations in extraction efficiency and instrument response.[5][11]

2. Chromatographic Separation:

  • The extracted sample is injected into a UPLC system equipped with a suitable column.

  • The different this compound analogs are separated based on their physicochemical properties as they pass through the column.

3. Mass Spectrometric Detection and Quantification:

  • The separated compounds are introduced into a tandem mass spectrometer.

  • The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analog are monitored for highly selective detection.[5]

  • The amount of each toxin is quantified by comparing the peak area of the analyte to that of the internal standard.[5]

Conclusion

The comparative analysis of this compound and its isothis compound analogs underscores the importance of considering the entire toxin profile produced by emetic Bacillus cereus. The cytotoxicity of these analogs can vary significantly, with some being substantially more potent than this compound. This highlights the need for analytical methods capable of detecting and quantifying the full spectrum of isocereulides to accurately assess the risk associated with contaminated food products. Further research into the structure-activity relationships of these toxins will be crucial for a deeper understanding of their toxicological properties and for the development of more effective mitigation strategies. The interplay between different isocereulides in a mixture, which can lead to additive or synergistic toxic effects, also warrants further investigation.[8][12]

References

Cereulide vs. Valinomycin: A Comparative Analysis of Ionophoric Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ionophoric activities of cereulide and valinomycin, two closely related cyclic dodecadepsipeptides. Both compounds are potent potassium (K+) ionophores, but subtle structural differences lead to significant variations in their biological activity and toxicity. This document summarizes key quantitative data, outlines detailed experimental protocols for their assessment, and provides visual representations of their mechanisms and experimental workflows.

Structural and Functional Overview

This compound, the emetic toxin produced by Bacillus cereus, and valinomycin, an antibiotic produced by Streptomyces species, are both 36-membered cyclic depsipeptides.[1] They are composed of repeating units of amino acids and hydroxy acids, which create a hydrophobic exterior and a hydrophilic interior core.[2] This structure allows them to selectively bind potassium ions and transport them across lipid membranes, disrupting the natural ion gradients essential for cellular function.[3][4]

The primary mechanism of action for both ionophores is the dissipation of the mitochondrial membrane potential.[5][6] By transporting K+ into the mitochondrial matrix, they uncouple oxidative phosphorylation from ATP synthesis, leading to cellular energy depletion and, ultimately, cell death.[7]

While structurally similar, a key difference lies in the side chains of their constituent amino and hydroxy acids.[1] This variation is believed to contribute to this compound's higher affinity for potassium ions at physiological concentrations, making it significantly more toxic than valinomycin.[8][9]

Comparative Data on Ionophoric Activity

The following tables summarize the key differences in the ionophoric and cytotoxic activities of this compound and valinomycin based on available experimental data.

ParameterThis compoundValinomycinReference(s)
Structure cyclo[(-D-O-Leu-D-Ala-L-O-Val-L-Val)3]cyclo[(-L-Val-D-Hyi-D-Val-L-Lac)3][1][7]
Producing Organism Bacillus cereusStreptomyces fulvissimus[10][11]
Primary Biological Effect Emetic toxin, potent cytotoxinAntibiotic, apoptosis inducer[7][11]
Potassium Ion Selectivity Highly selective for K+Highly selective for K+[3][7]

Table 1: General Properties of this compound and Valinomycin

ParameterThis compoundValinomycinKey FindingsReference(s)
Potency at high K+ (>80 mM) Less potentMore potentValinomycin is a more effective ionophore at high potassium concentrations.[8][9]
Potency at low K+ (<1 mM) Highly potentLow activityThis compound is active at physiological plasma K+ concentrations, explaining its higher toxicity.[8][9]
Effect on Mitochondrial Respiration Inhibition of complex IV at high concentrationsInhibition of complex IV at high concentrationsBoth inhibit respiration at concentrations higher than those needed for ionophoric activity.[8][9]
Induction of Mitochondrial Swelling Induces swelling with a lag phaseInduces swelling without a lag phaseBoth cause K+-dependent mitochondrial swelling.[8][9]
Antimicrobial Activity Active against Gram-positive bacteriaActive against Gram-positive bacteriaBoth show pH-dependent activity, with higher efficacy at alkaline pH.[5][12] Neither is active against Gram-negative bacteria.[12][5][12]

Table 2: Comparison of Ionophoric and Biological Activities

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the ionophoric activity of this compound and valinomycin.

Measurement of Mitochondrial Membrane Potential

This protocol assesses the dissipation of the mitochondrial membrane potential (ΔΨm) using a fluorescent dye.

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM), accumulate in the mitochondrial matrix in a manner dependent on the negative-inside ΔΨm. A decrease in ΔΨm results in reduced dye accumulation and a corresponding decrease in fluorescence intensity.

Materials:

  • Isolated mitochondria or cultured cells

  • Imaging medium (e.g., 136 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1.3 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • TMRM stock solution (in DMSO)

  • This compound and Valinomycin stock solutions (in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy. For isolated mitochondria, prepare a suspension in an appropriate buffer.

  • Dye Loading: Wash the cells or mitochondria with imaging medium. Incubate with 10 nM TMRM in imaging medium for 45 minutes at room temperature in the dark.

  • Baseline Imaging: Acquire baseline fluorescence images or readings every 15 seconds for a total of 300 seconds.

  • Treatment: Add the desired concentration of this compound or valinomycin to the cells or mitochondria.

  • Post-Treatment Imaging: Continue to acquire images or readings at the same frequency to monitor the change in fluorescence over time.

  • Positive Control: At the end of the experiment, add 1 µM FCCP to induce complete depolarization and record the final fluorescence intensity.

  • Data Analysis: Calculate the fluorescence intensity by subtracting the background fluorescence from the measured values. Normalize the fluorescence intensity to the baseline before treatment.

Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume due to the influx of ions and water.

Principle: The influx of K+ into the mitochondrial matrix, facilitated by the ionophores, is accompanied by water, leading to mitochondrial swelling. This swelling can be measured as a decrease in the absorbance (optical density) of the mitochondrial suspension at 540 nm.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • This compound and Valinomycin stock solutions (in DMSO)

  • Calcium Chloride (CaCl2) to trigger swelling

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondria Preparation: Resuspend isolated mitochondria in the swelling buffer to a final concentration of 150 µg/mL.

  • Assay Setup: Add the mitochondrial suspension to the wells of a microplate or a cuvette.

  • Treatment: Add the desired concentration of this compound or valinomycin.

  • Initiation of Swelling: Add 250 µM CaCl2 to initiate the swelling process.

  • Absorbance Measurement: Immediately measure the absorbance at 540 nm and continue to take readings every 2 minutes for a total of 20 minutes.

  • Data Analysis: Plot the absorbance at 540 nm against time. A decrease in absorbance indicates mitochondrial swelling.

Black Lipid Membrane (BLM) Conductance Measurement

This technique directly measures the ion transport activity of the ionophores across an artificial lipid bilayer.

Principle: A lipid bilayer is formed across a small aperture, separating two aqueous compartments. The ionophore is added to one compartment, and the flow of ions across the membrane is measured as an electrical current.

Materials:

  • BLM chamber with two compartments separated by a small aperture

  • Lipid solution (e.g., DPhPC in n-hexane)

  • Electrolyte solution (e.g., 3M KCl, 20mM TRIS, pH 8)

  • Ag/AgCl electrodes

  • Sensitive current amplifier

  • This compound and Valinomycin stock solutions (in a suitable solvent)

Procedure:

  • Chamber Setup: Fill both compartments of the BLM chamber with the electrolyte solution.

  • Membrane Formation: "Paint" the lipid solution across the aperture to form a bilayer. The formation of a stable, thin membrane can be monitored by measuring its capacitance.

  • Baseline Measurement: Apply a constant voltage across the membrane and measure the baseline current.

  • Ionophore Addition: Add a small amount of the ionophore solution to one of the compartments and stir gently.

  • Current Measurement: Record the increase in current as the ionophore incorporates into the membrane and facilitates ion transport.

  • Data Analysis: The ionophoric activity is quantified by the magnitude of the current increase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of these K+ ionophores and a typical experimental workflow for their comparative analysis.

Caption: Mechanism of action for K+ ionophores like this compound and valinomycin.

Experimental_Workflow start Start: Comparative Study prep Prepare this compound & Valinomycin Solutions start->prep exp1 Mitochondrial Membrane Potential Assay prep->exp1 exp2 Mitochondrial Swelling Assay prep->exp2 exp3 Black Lipid Membrane Conductance Measurement prep->exp3 data Data Collection & Analysis exp1->data exp2->data exp3->data comparison Compare Potency, Kinetics, and Toxicity data->comparison end Conclusion comparison->end

Caption: Experimental workflow for comparing ionophoric activity.

Conclusion

This compound and valinomycin, while both potent potassium ionophores, exhibit significant differences in their biological activity, primarily driven by their varying potency at different potassium concentrations. This compound's high activity at physiological K+ levels underpins its greater toxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced mechanisms of these and other ionophoric compounds, aiding in the fields of toxicology, pharmacology, and drug development.

References

Navigating the Challenges of Cereulide Detection: A Comparative Guide to Immunoassay and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of the emetic toxin cereulide, produced by Bacillus cereus, is paramount for food safety and public health. While immunoassays are often a go-to for rapid toxin screening, their application to a small, non-immunogenic molecule like this compound presents significant hurdles. This guide provides an objective comparison of the largely theoretical application of immunoassay-based detection with the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data for the latter.

The primary challenge in developing an immunoassay for this compound lies in the production of specific antibodies against this small, heat-stable dodecadepsipeptide.[1][2] The development of such antibodies is reportedly difficult, which has hindered the widespread availability of reliable immunoassay kits. This guide will explore the anticipated cross-reactivity issues that would likely plague a this compound immunoassay and contrast this with the high specificity and sensitivity of LC-MS/MS.

The Cross-Reactivity Conundrum: Isocereulides

A significant complication for any detection method is the existence of isocereulides, which are structurally similar variants of this compound produced concurrently by Bacillus cereus.[3] These isoforms exhibit varying degrees of toxicity, and their presence can confound accurate quantification of the total toxic potential.[3] While specific cross-reactivity data for a this compound immunoassay is unavailable due to the lack of such assays, the structural similarity among these congeners strongly suggests a high likelihood of cross-reactivity. This could lead to an over- or underestimation of the true this compound concentration and, consequently, an inaccurate assessment of food safety.

Comparative Analysis of Detection Methodologies

The following table summarizes the key performance characteristics of a hypothetical immunoassay for this compound compared to the well-established LC-MS/MS method.

FeatureImmunoassay (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Potentially low due to cross-reactivity with isocereulidesHigh, can distinguish between this compound and its isoforms
Sensitivity (LOD) Unknown, development is challenging0.1 ng/g in food matrices[1]
Sensitivity (LOQ) Unknown0.3 to 1 ng/g in food and faeces[1][2]
Quantitative Accuracy Potentially compromised by cross-reactivityHigh, with the use of isotopically labeled internal standards
Sample Throughput Potentially highModerate
Development Status Challenging, no widely available commercial kitsWell-established, validated methods available[2][4]

Experimental Protocols: The Gold Standard LC-MS/MS

Detailed experimental protocols for the LC-MS/MS-based detection of this compound are readily available and have been validated across various food matrices.

Sample Preparation (Food Matrix)
  • Homogenization: A representative sample of the food product is homogenized.

  • Extraction: this compound is extracted from the homogenized sample using an organic solvent, typically acetonitrile or methanol.[1][4][5] An isotopically labeled internal standard (e.g., ¹³C₆-cereulide) is added to the sample prior to extraction to ensure accurate quantification.[2][4]

  • Purification: The extract is centrifuged and may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[5]

  • Final Preparation: The purified extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where this compound and its isoforms are separated on a C18 reversed-phase column.

  • Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer. Specific precursor and product ion transitions are monitored for this compound and the internal standard, ensuring high selectivity and sensitivity. For this compound, the precursor ion is m/z 1170.7, with product ions at m/z 314.4 (quantitative) and 499.4 (confirmation). For the ¹³C₆-cereulide internal standard, the precursor ion is m/z 1176.7.[4]

Visualizing the Methodologies

To further clarify the workflows and the inherent challenges, the following diagrams illustrate the logical flow of each detection method.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_issue Potential Issue Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Incubation Incubation with Sample Extract Extraction->Incubation Plate Antibody-coated Plate Plate->Incubation Washing Washing Incubation->Washing CrossReactivity Cross-reactivity with Isocereulides Incubation->CrossReactivity Enzyme_Conj Addition of Enzyme-Conjugated Secondary Antibody Washing->Enzyme_Conj Incubation2 Incubation Enzyme_Conj->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Addition of Substrate Washing2->Substrate Detection Colorimetric/Fluorometric Detection Substrate->Detection

Caption: Hypothetical workflow for an immunoassay-based detection of this compound, highlighting the potential for cross-reactivity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction Spiking->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC Liquid Chromatography Separation Purification->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometry (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis & Quantification MS2->Data

Caption: Validated workflow for the LC-MS/MS-based detection of this compound.

Conclusion

While immunoassays offer the allure of speed and high throughput, the inherent chemical properties of this compound and the presence of its structural analogs present formidable challenges to the development of a specific and reliable assay. The potential for cross-reactivity with isocereulides remains a critical and unresolved issue. In contrast, LC-MS/MS provides a robust, sensitive, and highly specific method for the accurate quantification of this compound in complex food matrices. For researchers, scientists, and drug development professionals requiring definitive and reliable data on this compound contamination, LC-MS/MS remains the undisputed gold standard. Future advancements in antibody engineering may one day overcome the hurdles of immunoassay development for small toxins like this compound, but for now, a cautious and evidence-based approach favors the established and validated methodology of LC-MS/MS.

References

A Researcher's Guide to Cereulide Bioassays: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the emetic toxin cereulide is paramount for food safety and toxicological studies. This guide provides a comprehensive comparison of the performance characteristics of three commonly employed bioassays: the Boar Sperm Motility Assay, the HEp-2 Cell Cytotoxicity Assay, and the HepG2 Cell Viability Assay. Detailed experimental protocols and visual representations of the underlying biological mechanisms are included to aid in assay selection and implementation.

This compound, a heat-stable and resilient cyclic dodecadepsipeptide produced by certain strains of Bacillus cereus, poses a significant food safety risk. Its primary mechanism of toxicity involves acting as a potassium ionophore, disrupting the mitochondrial membrane potential and leading to cellular dysfunction and apoptosis.[1] This guide delves into the practical application of this toxicological principle in various bioassay formats.

Performance Characteristics at a Glance

The selection of an appropriate bioassay depends on several factors, including the required sensitivity, sample matrix, and available laboratory equipment. The following table summarizes the key performance characteristics of the three bioassays discussed.

FeatureBoar Sperm Motility AssayHEp-2 Cell Cytotoxicity AssayHepG2 Cell Viability Assay
Principle Inhibition of sperm motility due to mitochondrial dysfunction.Measurement of cell death (cytotoxicity) resulting from mitochondrial damage.Assessment of cell viability and metabolic activity following toxin exposure.
Endpoint Cessation or reduction of progressive sperm motility.Increased cell lysis, measured by assays like Neutral Red Uptake (NRU) or lactate dehydrogenase (LDH) release.Decreased metabolic activity, measured by assays like MTT or resazurin reduction.
Limit of Detection (LOD) Approximately 0.3 ± 0.1 ng of this compound.[2]EC50 values reported in the range of 2.44 ng/mL.[2][3]IC50 values reported to inhibit cell proliferation at approximately 2 ng/mL.[4] Significant decrease in cell viability observed at 0.25 nM (~0.29 ng/mL).[5]
Limit of Quantification (LOQ) Semi-quantitative estimation possible through endpoint dilutions.Not explicitly defined in reviewed literature; dependent on the specific cytotoxicity assay used.Not explicitly defined in reviewed literature; dependent on the specific viability assay used.
Dynamic Range A wide range of this compound concentrations can be assessed through serial dilutions.[6]Dependent on the linear range of the chosen cytotoxicity assay.Dependent on the linear range of the chosen viability assay.
Specificity High for this compound and other mitochondrial toxins like valinomycin.Susceptible to interference from other cytotoxic compounds present in the sample.Susceptible to interference from other compounds affecting cell viability.
Reproducibility Generally good, with standardized protocols.Can be influenced by cell line passage number, plating density, and reagent variability.[7]Can be influenced by cell line passage number, plating density, and reagent variability.[7][8]
Advantages Rapid (results within minutes to hours), relatively low cost, and requires basic laboratory equipment.Utilizes a human cell line, providing data relevant to human toxicology.Utilizes a human liver cell line, particularly relevant for studying hepatotoxicity.[8]
Disadvantages Requires a consistent source of fresh boar semen. May not be suitable for all sample matrices.Longer incubation times (typically 24-48 hours). Requires cell culture facilities.Longer incubation times (typically 24-48 hours). Requires cell culture facilities.

Signaling Pathways and Experimental Workflows

The toxic effect of this compound is initiated by its ability to transport potassium ions across the inner mitochondrial membrane, leading to a collapse of the membrane potential. This disruption of the electrochemical gradient uncouples oxidative phosphorylation, halting ATP synthesis and ultimately triggering cell death pathways.

This compound's Mechanism of Action

This compound This compound K_ion K+ Ionophore Activity This compound->K_ion acts as a Mitochondrion Mitochondrial Inner Membrane Membrane_Potential Disruption of Mitochondrial Membrane Potential Mitochondrion->Membrane_Potential leads to K_ion->Mitochondrion targets OxPhos Uncoupling of Oxidative Phosphorylation Membrane_Potential->OxPhos causes ATP Decreased ATP Synthesis OxPhos->ATP results in Cell_Dysfunction Cellular Dysfunction & Apoptosis ATP->Cell_Dysfunction triggers

Caption: this compound's ionophoric activity disrupts mitochondrial function, leading to cell death.

Boar Sperm Motility Assay Workflow

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_result Result Sample Food Sample/ Bacterial Culture Extract Methanol Extraction Sample->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution in DMSO Evaporate->Reconstitute Incubate Incubate with This compound Extract (37°C) Reconstitute->Incubate add to Semen Fresh Boar Semen Semen->Incubate Microscopy Microscopic Observation Incubate->Microscopy Motility Assess Progressive Motility Microscopy->Motility Result Cessation of Motility Motility->Result

Caption: Workflow of the boar sperm motility assay for this compound detection.

HEp-2/HepG2 Cell-Based Assay Workflow

cluster_prep Cell Culture & Sample Prep cluster_assay Assay Procedure cluster_result Result Cell_Culture Culture HEp-2 or HepG2 Cells Seed_Plate Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Expose Expose Cells to This compound (24-48h) Seed_Plate->Expose Sample_Prep Prepare this compound Extract/Standard Sample_Prep->Expose Add_Reagent Add Viability/ Cytotoxicity Reagent (e.g., MTT, NRU) Expose->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure Absorbance/ Fluorescence Incubate_Reagent->Measure Result Decreased Viability/ Increased Cytotoxicity Measure->Result

Caption: Generalized workflow for HEp-2 and HepG2 cell-based bioassays.

Experimental Protocols

Boar Sperm Motility Assay

1. Materials:

  • Freshly collected boar semen, diluted in a commercial extender.

  • Methanol (analytical grade).

  • Dimethyl sulfoxide (DMSO).

  • Microscope slides and coverslips.

  • Phase-contrast microscope with a heated stage (37°C).

  • Water bath (37°C).

  • Vortex mixer.

  • Centrifuge.

2. Sample Preparation:

  • For solid samples (e.g., food), homogenize a known weight of the sample with methanol.

  • For liquid samples or bacterial cultures, mix directly with methanol.

  • Vortex the mixture vigorously and then centrifuge to pellet solids.

  • Transfer the methanol supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small, known volume of DMSO.

3. Assay Procedure:

  • Pre-warm the boar semen to 37°C.

  • On a pre-warmed microscope slide, mix a small aliquot of the boar semen with the reconstituted sample extract (a typical ratio is 1:10, extract to semen).

  • Cover with a coverslip and incubate on the heated microscope stage.

  • Observe the progressive motility of the sperm immediately after mixing and at regular intervals (e.g., every 5 minutes) for up to 30-60 minutes.

  • A positive result is indicated by a rapid cessation or significant reduction in the percentage of motile sperm compared to a negative control (semen with DMSO only).

  • For semi-quantitative analysis, perform serial dilutions of the sample extract and determine the highest dilution that causes motility inhibition.[2]

HEp-2 Cell Cytotoxicity Assay

1. Materials:

  • HEp-2 (human larynx epithelial carcinoma) cell line.

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin).

  • 96-well cell culture plates.

  • This compound standard or sample extract.

  • Cytotoxicity detection kit (e.g., Neutral Red Uptake assay kit).

  • Plate reader.

  • CO2 incubator (37°C, 5% CO2).

2. Assay Procedure:

  • Seed HEp-2 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.[3]

  • Prepare serial dilutions of the this compound standard or sample extract in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate negative (medium with vehicle, e.g., DMSO) and positive (a known cytotoxic agent) controls.

  • Incubate the plates for 24 to 48 hours in the CO2 incubator.[3]

  • After the incubation period, assess cell viability using a chosen cytotoxicity assay. For the Neutral Red Uptake assay:

    • Incubate the cells with a medium containing Neutral Red dye for a specified time.

    • Wash the cells to remove the unincorporated dye.

    • Extract the incorporated dye from the viable cells using a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.

  • The amount of dye retained is proportional to the number of viable cells. A decrease in absorbance indicates cytotoxicity.

HepG2 Cell Viability Assay

1. Materials:

  • HepG2 (human hepatocellular carcinoma) cell line.

  • Complete cell culture medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS, penicillin, and streptomycin).

  • 96-well cell culture plates.

  • This compound standard or sample extract.

  • Cell viability assay kit (e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay).

  • Plate reader.

  • CO2 incubator (37°C, 5% CO2).

2. Assay Procedure:

  • Seed HepG2 cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours in a CO2 incubator.

  • Prepare serial dilutions of the this compound standard or sample extract in the cell culture medium.

  • Treat the cells with the various concentrations of this compound and include negative and positive controls.

  • Incubate the plates for a predetermined period, typically 24 to 48 hours.[9]

  • After incubation, measure cell viability. For the MTT assay:

    • Add the MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A reduction in absorbance indicates a loss of cell viability.

Conclusion

The choice of a bioassay for this compound detection should be guided by the specific research question and available resources. The Boar Sperm Motility Assay offers a rapid and cost-effective screening method, particularly useful for preliminary assessments. The HEp-2 and HepG2 cell-based assays, while more time-consuming and resource-intensive, provide data with higher physiological relevance to human health, with the HepG2 assay being particularly pertinent for investigating liver-specific toxicity. For all bioassays, it is crucial to include appropriate controls and to consider potential matrix effects from the sample being tested. For definitive quantification, especially in complex food matrices, confirmation with a chemical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[6][10][11]

References

Cereulide's Cellular Assault: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of cellular toxicity is paramount. This guide provides a comprehensive comparative analysis of the effects of Cereulide, a potent emetic toxin produced by Bacillus cereus, on various mammalian cell lines. Through a synthesis of published experimental data, this document elucidates the differential sensitivity of cell types to this compound, details the underlying signaling pathways, and provides standardized experimental protocols for reproducibility.

This compound, a heat-stable cyclic dodecadepsipeptide, is notorious for causing foodborne illness. Its toxicity stems from its function as a potassium ionophore, leading to the disruption of mitochondrial membrane potential and subsequent cellular dysfunction.[1] However, the extent of its cytotoxic effects varies significantly across different cell lines, highlighting cell-specific sensitivities and responses. This guide delves into these differences, offering a valuable resource for toxicological studies and the development of potential therapeutic interventions.

Comparative Cytotoxicity of this compound

The cytotoxic and apoptotic effects of this compound have been documented across a range of cell lines, with pancreatic beta cells exhibiting particular vulnerability. In contrast, cell lines such as the human liver carcinoma cell line HepG2 and the monkey kidney fibroblast cell line COS-1 show notable resistance.

Cell LineCell TypeThis compound ConcentrationExposure TimeEffectReference
MIN6 Mouse Insulinoma0.25 ng/mL24 h31.6% apoptotic cells[2]
5 ng/mL24 hNo surviving cells[2]
0.15 ng/mL72 h47.5% apoptotic cells[2]
0.5 ng/mL72 hNo viable cells[2]
INS-1E Rat Insulinoma0.25 ng/mL24 h65.1% apoptotic cells[2]
0.5 ng/mL24 h100% apoptotic cells[2]
0.25 ng/mL72 h100% cell death[2]
Mouse Islets Primary Pancreatic Islets0.5 ng/mL24 h42% cell death[2]
5 ng/mL24 hNo surviving islets[2]
HepG2 Human Liver Carcinoma5 ng/mL24 hNo increased cell death[2]
5 ng/mL72 hNo increased cell death[2]
COS-1 Monkey Kidney Fibroblast5 ng/mL24 hNo increased cell death[2]
5 ng/mL72 hNo increased cell death[2]
HepaRG Human Hepatic2.98 ng/mL (IC50)24 h50% inhibition of cell viability[3]
HEK293T Human Embryonic Kidney2.74 ng/mL (IC50)24 h50% inhibition of cell viability[3]
NK Cells Human Natural Killer Cells20 ng/mL1 minInhibition of cytotoxicity[4]
100-1000 ng/mL3 hMitochondrial swelling[4]

Delving into the Mechanisms: Signaling Pathways of this compound-Induced Toxicity

This compound's toxicity is primarily mediated through the induction of mitochondrial and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.

Mitochondrial Stress Pathway

As a potassium ionophore, this compound disrupts the mitochondrial membrane potential, uncoupling oxidative phosphorylation.[1] This leads to a cascade of events including mitochondrial swelling, a decrease in basal respiration rate, and a significant increase in reactive oxygen species (ROS).[2][5] The mitochondrial stress further triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic Bcl-2 family members like Puma and Dp5, and the release of cytochrome c into the cytoplasm.[2][5]

G This compound-Induced Mitochondrial Stress Pathway This compound This compound K_ionophore K+ Ionophore Activity This compound->K_ionophore Mitochondria Mitochondria MMP_disruption Disruption of Mitochondrial Membrane Potential Mitochondria->MMP_disruption K_ionophore->Mitochondria OxPhos_uncoupling Uncoupling of Oxidative Phosphorylation MMP_disruption->OxPhos_uncoupling Cytochrome_c Cytochrome c Release MMP_disruption->Cytochrome_c Mito_swelling Mitochondrial Swelling OxPhos_uncoupling->Mito_swelling Respiration_decrease Decreased Respiration OxPhos_uncoupling->Respiration_decrease ROS_increase Increased ROS OxPhos_uncoupling->ROS_increase Puma_Dp5 Upregulation of Puma and Dp5 ROS_increase->Puma_Dp5 Apoptosis Apoptosis Puma_Dp5->Apoptosis Cytochrome_c->Apoptosis

Caption: this compound disrupts mitochondrial function, leading to apoptosis.

Endoplasmic Reticulum (ER) Stress Pathway

In addition to direct mitochondrial toxicity, this compound induces ER stress, particularly in liver and kidney cells.[3] This is evidenced by the increased expression of key ER stress markers. The unfolded protein response (UPR) is activated, leading to the upregulation of IRE1α and the subsequent splicing of XBP1. This, along with the activation of the PERK pathway, increases the expression of the pro-apoptotic transcription factor CHOP.[3]

G This compound-Induced ER Stress Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a PERK PERK Pathway Activation ER_Stress->PERK XBP1s XBP1 Splicing IRE1a->XBP1s CHOP CHOP Upregulation XBP1s->CHOP eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound triggers ER stress, culminating in apoptosis.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the cited studies.

Cell Culture and this compound Treatment
  • Cell Lines: MIN6, INS-1E, HepG2, COS-1, HepaRG, and HEK293T cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.[2][3]

  • This compound Preparation: Purified this compound, due to its hydrophobicity, was dissolved in methanol. For cell treatment, the methanol solution was added to culture plates or tubes, and the solvent was evaporated before the addition of cell suspension and media.[4]

Cytotoxicity and Apoptosis Assays
  • Cell Viability (CCK-8 Assay): HepaRG and HEK293T cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell viability was determined using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[3]

  • Apoptosis Quantification (Hoechst/Propidium Iodide Staining): MIN6, INS-1E, mouse islets, HepG2, and COS-1 cells were stained with Hoechst 33342 and Propidium Iodide (PI). The percentage of apoptotic cells (condensed or fragmented Hoechst-positive nuclei) and necrotic cells (PI-positive) was determined by fluorescence microscopy.[2]

  • Flow Cytometry: HepaRG and HEK293T cells treated with this compound were harvested, stained with an Annexin V-FITC/PI apoptosis detection kit, and analyzed by flow cytometry to quantify apoptotic and necrotic cells.[3]

  • Caspase 3/7 Activity: Caspase 3/7 activity in MIN6 cells was measured using a luminescent caspase activity assay according to the manufacturer's protocol.[2]

Mitochondrial Function Analysis
  • Transmission Electron Microscopy (TEM): Cells were fixed, dehydrated, embedded in resin, and sectioned. Ultrathin sections were then stained and examined with a transmission electron microscope to observe mitochondrial morphology.[2][3]

  • Oxygen Consumption Rate (OCR): Basal oxygen consumption in MIN6 cells was measured using a Seahorse XF Analyzer.[2]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels in MIN6 cells were quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).[2]

  • Cytochrome c Release: Cytosolic and mitochondrial fractions of MIN6 cells were separated by differential centrifugation. The presence of cytochrome c in the cytosolic fraction was determined by Western blotting.[2]

Gene and Protein Expression Analysis
  • mRNA Profiling: Total RNA was extracted from MIN6 cells, and mRNA levels of genes related to apoptosis and ER stress were quantified using quantitative real-time PCR (qRT-PCR).[2]

  • Western Blotting: Protein lysates from cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., IRE1α, XBP1s, CHOP, cytochrome c), followed by incubation with HRP-conjugated secondary antibodies and chemiluminescent detection.[2][3]

G General Experimental Workflow for this compound Toxicity Analysis Start Start Cell_Culture Cell Culture (e.g., MIN6, HepG2) Start->Cell_Culture Cereulide_Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Cereulide_Treatment Cytotoxicity_Assay Cytotoxicity/Apoptosis Assays (CCK-8, Hoechst/PI, Flow Cytometry) Cereulide_Treatment->Cytotoxicity_Assay Mitochondrial_Analysis Mitochondrial Function Analysis (TEM, OCR, ROS) Cereulide_Treatment->Mitochondrial_Analysis Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot) Cereulide_Treatment->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Mitochondrial_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for studying this compound's effects on cell lines.

This comparative guide underscores the cell-type-specific toxicity of this compound and highlights the central role of mitochondrial and ER stress in its mechanism of action. The provided data and protocols offer a solid foundation for future research into the pathophysiology of this compound intoxication and the development of targeted therapeutic strategies.

References

Validation of the HEp-2 bioassay for semi-quantitative Cereulide analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the semi-quantitative HEp-2 bioassay and the quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of cereulide, the emetic toxin produced by Bacillus cereus. This document outlines the experimental protocols, presents comparative performance data, and visualizes the underlying biological and experimental workflows to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a heat-stable cyclic dodecadepsipeptide that can cause foodborne illness characterized by nausea and vomiting. Accurate and reliable detection and quantification of this toxin in food matrices and biological samples are crucial for food safety and toxicological studies. Historically, cell-based bioassays, such as the HEp-2 bioassay, have been employed for this purpose. However, the advent of advanced analytical techniques like LC-MS/MS has provided a highly sensitive and specific alternative. This guide critically evaluates both methodologies.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound acts as a potassium ionophore, a molecule that facilitates the transport of potassium ions across biological membranes.[1] This influx of potassium into the mitochondrial matrix disrupts the mitochondrial transmembrane potential, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a decrease in ATP synthesis.[2][3] This mitochondrial distress triggers a cellular stress response, including the endoplasmic reticulum (ER) stress pathway, and ultimately culminates in programmed cell death, or apoptosis. Key mediators in this process include the upregulation of pro-apoptotic proteins such as PUMA and CHOP, and the activation of the IRE1/XBP1 signaling pathway.[4][5][6]

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis in HEp-2 cells.

Cereulide_Apoptosis_Pathway This compound-Induced Apoptosis Pathway in HEp-2 Cells cluster_cell HEp-2 Cell This compound This compound Cell_Membrane Cell Membrane K_ion K+ Ionophore Activity Cell_Membrane->K_ion Enters Cell Mitochondrion Mitochondrion MMP_Loss Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss K+ influx ER_Stress ER Stress Mitochondrion->ER_Stress Mitochondrial Stress K_ion->Mitochondrion ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ER Endoplasmic Reticulum IRE1_XBP1 Activation of IRE1/XBP1 Pathway ER->IRE1_XBP1 ER_Stress->ER PUMA_CHOP Upregulation of PUMA and CHOP IRE1_XBP1->PUMA_CHOP PUMA_CHOP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in HEp-2 cells.

Comparison of Analytical Methods

The HEp-2 bioassay and LC-MS/MS offer distinct advantages and disadvantages for the analysis of this compound. The following tables summarize their key performance characteristics.

FeatureHEp-2 BioassayLC-MS/MS
Principle Measures cytotoxicity (e.g., vacuolation, reduced cell viability) in HEp-2 cells caused by the biological activity of this compound.[1][7]Directly detects and quantifies this compound based on its mass-to-charge ratio after chromatographic separation.[8]
Quantification Semi-quantitative, providing an estimate of toxicity (e.g., EC50).[9]Fully quantitative, providing precise concentration measurements.[8]
Specificity Can be susceptible to interference from other cytotoxic compounds.[10]Highly specific for this compound due to unique mass fragmentation patterns.[8]
Sensitivity EC50 for pure this compound reported as 2.44 ng/mL.[9]Limits of detection (LOD) and quantification (LOQ) are in the low ng/g or µg/kg range.[11][12]
Throughput Lower throughput due to cell culture and incubation times (typically 24-48 hours).[9]Higher throughput, with analytical run times of minutes per sample.[13]
Cost Generally lower instrument cost but can be labor-intensive.Higher initial instrument cost, but can be automated for lower cost per sample in high-throughput settings.
Validation Validation can be complex for a semi-quantitative bioassay.Well-established validation protocols (e.g., FDA, ICH) are readily applicable.[14]

Table 1: Qualitative Comparison of HEp-2 Bioassay and LC-MS/MS for this compound Analysis.

ParameterHEp-2 BioassayLC-MS/MS
Limit of Detection (LOD) Not typically defined; EC50 of 2.44 ng/mL reported.[9]0.1 ng/g in rice and pasta.[11]
Limit of Quantification (LOQ) Not typically defined.0.5 µg/kg in food and 0.3 µg/kg in feces.[12]
**Linearity (R²) **Not applicable for semi-quantitative endpoint.> 0.995.[12]
Recovery (%) Not applicable.70.0% - 120.0%.[12]
Repeatability (RSDr) Higher variability inherent to biological assays.≤ 7.3%.[12]
Intra-laboratory Reproducibility (RSDR) Higher variability.≤ 8.9%.[12]

Table 2: Quantitative Performance Comparison of HEp-2 Bioassay and LC-MS/MS for this compound Analysis.

Experimental Protocols

HEp-2 Cytotoxicity Bioassay

This protocol is based on the methodology described by F. Walser et al. (2024).[9]

1. Cell Culture:

  • HEp-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Sample Preparation:

  • This compound is extracted from the sample matrix (e.g., food) using a suitable solvent such as methanol or acetonitrile.

  • The extract is evaporated to dryness and reconstituted in cell culture medium.

3. Cytotoxicity Assay:

  • HEp-2 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well.

  • After 24 hours, the culture medium is replaced with medium containing various dilutions of the sample extract or a pure this compound standard.

  • The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

4. Endpoint Measurement:

  • Cell viability is determined spectrophotometrically using a reagent such as CCK8 (Cell Counting Kit-8).

  • 10 µL of CCK8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • The absorbance is measured at a wavelength of 450 nm using a microplate reader.

  • The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

LC-MS/MS Analysis

This protocol is a generalized procedure based on validated methods.[11][12][14]

1. Sample Preparation:

  • A known amount of the sample is homogenized.

  • An internal standard (e.g., ¹³C₆-cereulide) is added to the sample.

  • This compound is extracted with a solvent like acetonitrile.

  • The extract is purified by centrifugation and filtration.

2. Chromatographic Separation:

  • The purified extract is injected into a liquid chromatography system.

  • This compound is separated from other matrix components on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate).

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • This compound is ionized (typically using electrospray ionization - ESI) and the precursor ion is selected.

  • The precursor ion is fragmented, and specific product ions are monitored for quantification and confirmation.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HEp-2 bioassay and LC-MS/MS analysis.

HEp2_Bioassay_Workflow HEp-2 Bioassay Workflow Start Start Cell_Culture HEp-2 Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Sample_Prep Sample Preparation (Extraction & Reconstitution) Exposure Expose Cells to Sample Extract (48h incubation) Sample_Prep->Exposure Seeding->Exposure Add_Reagent Add CCK8 Reagent Exposure->Add_Reagent Measure Measure Absorbance (450 nm) Add_Reagent->Measure Analysis Data Analysis (EC50 Calculation) Measure->Analysis End End Analysis->End

Caption: Experimental workflow for the HEp-2 bioassay.

LCMSMS_Workflow LC-MS/MS Analysis Workflow Start Start Sample_Prep Sample Preparation (Homogenization, Spiking, Extraction, Purification) Start->Sample_Prep LC_Separation Liquid Chromatography (Separation on C18 column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Ionization, Fragmentation, Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Internal Standard) MS_Detection->Data_Analysis End End Data_Analysis->End

References

Unmasking the Toxic Cocktail: A Comparative Guide to the Cytotoxicity of Naturally Occurring Cereulide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full toxic potential of Bacillus cereus contamination is critical. This guide provides an objective comparison of the cytotoxicity of naturally occurring cereulide and its isoforms, supported by experimental data, detailed protocols, and pathway visualizations to aid in risk assessment and the development of mitigation strategies.

This compound, a heat-stable and resilient emetic toxin produced by certain strains of Bacillus cereus, poses a significant threat to food safety and public health.[1][2] Its toxicity is not a singular entity but rather a complex interplay of a parent molecule and a suite of naturally occurring structural analogues known as isocereulides.[1][3] Recent studies have revealed that these isocereulides, which are produced concurrently with this compound, contribute significantly to the overall cytotoxicity, with some demonstrating even greater potency than this compound itself.[1][3][4] This guide synthesizes the current understanding of the cytotoxic profiles of these complex this compound mixtures.

Comparative Cytotoxicity of this compound and its Isomers

The cytotoxic potential of this compound and its various isoforms (isocereulides A-N) has been evaluated using human epithelial HEp-2 cells.[1][3][5] The half-maximal effective concentration (EC50), the concentration at which 50% of the cytotoxic effect is observed, serves as a key metric for comparison. A lower EC50 value indicates higher cytotoxicity. For clarity in comparison, the cytotoxicity is often expressed relative to pure this compound, which is set to a value of 1.[3][6]

Recent findings highlight that mixtures of isocereulides can be significantly more toxic than pure this compound.[1][3] For instance, a naturally occurring mixture of isocereulides A-N, devoid of this compound, exhibited 1.5 to 1.9-fold higher cytotoxicity than pure this compound.[1][3] This indicates that even at lower concentrations, these isoforms can account for a substantial portion of the total toxic effect.[1][5][7] In fact, while isocereulides may only constitute about 10% of the total this compound toxin profile, they can be responsible for up to 40% of the overall cytotoxicity.[1][5][7]

The interplay between this compound and its isomers is complex, with evidence of both additive and synergistic effects.[1][3] Binary mixtures of this compound with specific isocereulides, such as isothis compound B and F, have demonstrated significantly higher cytotoxicity than what would be expected from a simple additive effect.[1][3] This underscores the importance of considering the complete toxin profile in risk assessments.

Toxin/MixtureCell LineEC50 (ng/mL)Relative Cytotoxicity (this compound = 1)Reference
Pure this compound HEp-22.44 (±0.27)1[1][3][6]
Isothis compound A HEp-2-~8-fold higher[1][8]
Isothis compound B HEp-2--[1]
Isothis compound F HEp-2--[1]
Isothis compound I HEp-2--[1]
Isocereulides H-N HEp-2-0.4 to 1.4-fold[4][9]
Mixture of Isocereulides A-N (Natural Ratio, Lab Conditions) HEp-2-~1.6 to 1.9-fold higher[1][3]
Mixture of Isocereulides A-N (Natural Ratio, Food Poisoning Outbreak) HEp-2-~1.5-fold higher[1][3]
Binary Mixture (this compound:iCerB 9:1) HEp-2-~3.5-fold higher[1][3]
Binary Mixture (this compound:iCerF 9:1) HEp-2-~7-fold higher[1][3]
Binary Mixture (this compound:iCerI 9:1) HEp-2-~1.4-fold higher[1][3]

Note: A dash (-) indicates that the specific EC50 value was not provided in the cited sources, but the relative cytotoxicity was reported.

Mechanism of Action: A Mitochondrial Attack

This compound and its analogues exert their cytotoxic effects primarily by targeting the mitochondria.[8][10] They act as potassium ionophores, meaning they can transport potassium ions across the mitochondrial inner membrane.[8] This influx of K+ disrupts the mitochondrial transmembrane potential, leading to a cascade of detrimental effects.[8] The electrochemical gradient is destroyed, causing mitochondrial swelling and uncoupling of oxidative phosphorylation.[8][10] This ultimately impairs cellular respiration and leads to a severe depletion of ATP, the cell's primary energy currency.[8] This mitochondrial dysfunction is a key trigger for subsequent cellular damage and apoptosis (programmed cell death).[2][8]

This compound This compound/ Isocereulides MitochondrialMembrane Mitochondrial Inner Membrane This compound->MitochondrialMembrane Acts as K+ Ionophore K_Influx K+ Influx MitochondrialMembrane->K_Influx MembranePotential Disruption of Membrane Potential K_Influx->MembranePotential OxPhos Uncoupling of Oxidative Phosphorylation MembranePotential->OxPhos MitoSwelling Mitochondrial Swelling MembranePotential->MitoSwelling ATP_Depletion ATP Depletion OxPhos->ATP_Depletion Apoptosis Apoptosis MitoSwelling->Apoptosis ATP_Depletion->Apoptosis

This compound's Mechanism of Action

Experimental Protocols

A clear understanding of the methodologies used to assess cytotoxicity is crucial for interpreting and reproducing experimental findings. The following outlines the key experimental protocols employed in the cited studies.

Toxin Extraction and Quantification

A robust and accurate method for extracting and quantifying this compound and its isomers is the foundation of any cytotoxicity study.

Sample Bacterial Cell Pellet or Food Sample Extraction Ethanol Extraction Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Analysis UPLC-ESI-MS/MS Analysis Centrifugation->Analysis Quantification Quantification (SIDA) Analysis->Quantification

Toxin Extraction and Quantification Workflow

Protocol:

  • Sample Preparation: Bacterial cells are harvested by centrifugation.[1]

  • Extraction: this compound and its isomers are extracted from the bacterial cell pellets or food matrices using ethanol (99.9%) with overnight shaking.[1][11]

  • Purification: The extract is clarified by centrifugation and filtration.[1][11]

  • Analysis: The purified extract is analyzed using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[1][12]

  • Quantification: A Stable Isotope Dilution Assay (SIDA) using 13C6-cereulide as an internal standard is employed for accurate quantification, which corrects for matrix effects.[1][11]

Cell Viability and Cytotoxicity Assay

The HEp-2 cell-based bioassay is a common method to determine the cytotoxic potential of this compound toxins.

Cells HEp-2 Cells in 96-well plate Toxin_Addition Addition of Serially Diluted Toxin Fractions Cells->Toxin_Addition Incubation Incubation Toxin_Addition->Incubation Reagent Addition of CCK8 Reagent Incubation->Reagent Measurement Spectrophotometric Measurement Reagent->Measurement Analysis Calculation of EC50 Values Measurement->Analysis

HEp-2 Cell Cytotoxicity Assay Workflow

Protocol:

  • Cell Culture: Human epithelial HEp-2 cells are cultured in 96-well microtiter plates.[1]

  • Toxin Preparation: The toxin fractions to be tested are serially diluted in an appropriate cell culture medium.[1]

  • Exposure: The diluted toxins are added to the HEp-2 cells.[1]

  • Cell Viability Determination: After an incubation period, cell viability is determined spectrophotometrically using a cell counting kit, such as CCK8.[1][3]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated to quantify the cytotoxicity. The reciprocal of the EC50 value (1/EC50) is often used to represent the cytotoxicity, where a higher value indicates greater toxicity.[1][3][6]

Apoptosis and Immune Cell Effects

Beyond general cytotoxicity, this compound has been shown to induce apoptosis and specifically impact immune cells like Natural Killer (NK) cells.[2][8]

Key Findings:

  • Exposure of NK cells to this compound leads to a rapid loss of cytotoxic capacity, with effects observed after only one minute of exposure to 20 ng/mL.[8]

  • Longer exposure (3 hours) to higher concentrations (100-1000 ng/mL) causes mitochondrial swelling in NK cells.[8]

  • Apoptosis in NK cells is induced after 24 hours of exposure to this compound.[2][8]

  • This compound also inhibits the production of important cytokines like IFN-γ in NK cells.[8]

These findings suggest that even at concentrations that cause emesis, this compound may have a systemic suppressive effect on the immune system.[2][13]

Conclusion

The cytotoxicity of Bacillus cereus is not solely attributable to the parent this compound toxin. A complex mixture of naturally occurring isocereulides significantly contributes to, and in some cases amplifies, the overall toxic effect. Understanding the individual and synergistic cytotoxicity of these isoforms is paramount for accurate risk assessment in food safety and for the development of effective diagnostic and therapeutic strategies. The provided data and protocols offer a foundational guide for researchers in this critical area of study.

References

A Comparative Guide to Method Validation for Cereulide Analysis in Non-Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of cereulide, the emetic toxin produced by Bacillus cereus, in various non-food matrices. The focus is on providing detailed experimental protocols and performance data to aid researchers in selecting and implementing appropriate methods for their specific needs in clinical and environmental diagnostics. While validated methods for biological matrices are becoming more established, a notable gap exists in the literature for standardized methods for environmental samples like water and soil.

Comparison of Method Performance for this compound Quantification

The following tables summarize the quantitative performance of various validated methods for this compound analysis in different non-food matrices. The primary analytical technique for sensitive and specific quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Method Performance in Fecal and Vomitus Samples

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)
Matrix Human FecesVomitus
Extraction Solvent AcetonitrileMethanol
Clean-up Centrifugation & FiltrationSPE (C18)
Internal Standard ¹³C₆-cereulideValinomycin
Limit of Quantification (LOQ) 0.3 µg/kg[1][2]0.5 ng/mL[3]
Recovery 70.0% - 120.0%[1][2]>67%[3]
Repeatability (RSDr) < 7.3%[1][2]4.4% (in boiled rice)[3]
Intra-lab Reproducibility (RSDR) < 8.9%[1][2]7.0% (in boiled rice)[3]

Table 2: Method Performance in Blood, Serum, and Urine Samples

ParameterMethod 3 (LC-MS/MS)Method 4 (UPLC-MS/MS)
Matrix Blood, UrineSerum
Extraction EthanolAcetonitrile
Clean-up SPE (C18)Protein Precipitation
Internal Standard ¹³C₆-cereulideNot specified
Limit of Detection (LOD) Not explicitly stated for each matrixNot specified
Limit of Quantification (LOQ) Detectable up to 2 ng/mL in urine[4]Not specified
Recovery Not explicitly stated for each matrixNot specified
Precision Not explicitly stated for each matrixNot specified

Note: Detailed validation data for blood, serum, and urine is less commonly published compared to food and fecal matrices. The detectability in urine was noted in a porcine model[4].

Experimental Protocols

Method 1: LC-MS/MS Analysis of this compound in Human Feces

This method is based on a validated protocol for the quantification of this compound in human fecal samples.

1. Sample Preparation and Extraction:

  • Weigh 1 g of homogenized fecal sample into a centrifuge tube.

  • Add a known amount of ¹³C₆-cereulide internal standard.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Shake on a mechanical shaker for 30 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

2. Clean-up:

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor and product ions of both native this compound and the ¹³C₆-cereulide internal standard.

Method 3: LC-MS/MS Analysis of this compound in Blood and Urine

This protocol is adapted from studies on this compound translocation in animal models and can be applied to human clinical samples.

1. Sample Preparation and Extraction:

  • To 1 mL of blood or urine, add a known amount of ¹³C₆-cereulide internal standard.

  • Add 5 mL of ethanol and vortex for 1 minute.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Centrifuge at 4000 x g for 10 minutes to pellet proteins and debris.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elute this compound with acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Method 1, optimizing the gradient for the specific matrix if necessary.

Experimental Workflows (Graphviz)

experimental_workflow_feces cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis start 1g Fecal Sample add_is Add ¹³C₆-cereulide start->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex & Shake add_acn->vortex centrifuge1 Centrifuge vortex->centrifuge1 filter Filter Supernatant (0.22 µm PTFE) centrifuge1->filter lcms LC-MS/MS Analysis filter->lcms experimental_workflow_bioliquids cluster_prep Sample Preparation cluster_cleanup SPE Clean-up cluster_analysis Analysis start 1mL Blood/Urine add_is Add ¹³C₆-cereulide add_etoh Add Ethanol vortex Vortex & Incubate centrifuge1 Centrifuge supernatant Collect Supernatant condition Condition C18 SPE load Load Supernatant supernatant->load condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute drydown Evaporate & Reconstitute elute->drydown lcms LC-MS/MS Analysis drydown->lcms

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cereulide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Cereulide, the emetic toxin produced by Bacillus cereus, presents a significant challenge for laboratory safety protocols due to its extreme stability. Standard decontamination and disposal methods may be insufficient to inactivate this potent, heat-resistant, and chemically robust cyclic peptide. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound-contaminated materials to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to prevent accidental exposure and environmental contamination.

Core Principles of this compound Disposal

Given its high stability, a multi-barrier approach is recommended for the disposal of this compound. This involves a primary inactivation step followed by disposal as hazardous waste. It is crucial to recognize that standard autoclaving alone is not a validated method for this compound inactivation.[1]

Quantitative Data on this compound Inactivation

The following table summarizes the known conditions for the attempted inactivation of this compound. It is important to note that complete and irreversible inactivation is difficult to achieve and verify.

ParameterConditionEfficacyReference(s)
Temperature 121°C for 2 hoursExtremely stable; unlikely to be inactivated.[2][3]
126°C for 90 minutesCan withstand these conditions.[4][5]
pH Resistant to a wide range of pH (2-11).Stable.[2][4]
Combined 100°C at pH > 9.25 for 180 minutes (5 µg/mL)Inactivated, but the effect may be reversible upon neutralization. The effectiveness is dependent on the toxin's concentration.[1][6][1][6]
100°C at pH 8.6 for 90 minutes (0.5 µg/mL)Inactivated, but the effect may be reversible upon neutralization. The effectiveness is dependent on the toxin's concentration.[4][4]
Incineration >815°C (>1500°F)Recommended for low molecular weight toxins where autoclaving is ineffective.[1]

Experimental Protocols for this compound Waste Disposal

The following protocols are based on the chemical properties of this compound and general guidelines for the disposal of highly stable biological toxins.

Protocol 1: Disposal of Liquid Waste Contaminated with this compound

This protocol is intended for aqueous solutions containing this compound, such as culture supernatants or chromatography fractions.

  • Initial Chemical Treatment:

    • Working in a certified chemical fume hood, transfer the liquid waste to a designated, compatible hazardous waste container.

    • For each liter of waste, slowly add a solution of sodium hydroxide (NaOH) to raise the pH to ≥ 12. Use pH indicator strips to verify.

    • Add a solution of sodium hypochlorite (NaOCl) to a final concentration of at least 2.5%.

    • Seal the container, label it clearly as "this compound Waste: Undergoing Decontamination," and allow it to stand for a minimum of 4 hours.

  • Final Disposal:

    • Following the decontamination period, the treated liquid waste should still be considered hazardous.

    • Do not neutralize the solution, as this may reverse the inactivation of this compound.

    • The container should be properly labeled as hazardous chemical waste, indicating the contents (this compound, sodium hydroxide, sodium hypochlorite), and disposed of through your institution's hazardous waste management program.

Protocol 2: Disposal of Solid Waste Contaminated with this compound

This protocol applies to items such as pipette tips, centrifuge tubes, gloves, bench paper, and glassware.

  • Segregation and Collection:

    • Collect all solid waste potentially contaminated with this compound in a designated, leak-proof, and puncture-resistant hazardous waste container.

    • This container should be clearly labeled with a biohazard symbol and "this compound-Contaminated Waste for Incineration."

  • Primary Decontamination (for non-incinerable items):

    • For equipment or surfaces that cannot be incinerated, a thorough decontamination procedure is required.

    • Prepare a fresh solution of 2.5% sodium hypochlorite in 0.25 N sodium hydroxide.

    • Submerge the items in the solution or thoroughly wipe all surfaces, ensuring a contact time of at least 4 hours.

    • After decontamination, rinse the items with water and manage them as hazardous chemical waste.

  • Final Disposal:

    • All disposable solid waste contaminated with this compound should be disposed of via high-temperature incineration (>815°C).

    • Arrange for pickup and disposal through your institution's hazardous waste management service, ensuring they are aware of the nature of the waste. Standard autoclaving is not sufficient for these materials.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound-contaminated materials.

CereulideDisposalWorkflow This compound Waste Disposal Workflow start This compound-Contaminated Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., supernatants, buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., tips, gloves, glassware) waste_type->solid_waste Solid chem_treat Chemical Inactivation: - Adjust pH to >=12 with NaOH - Add NaOCl to 2.5% - 4-hour minimum contact time liquid_waste->chem_treat collect_solid Collect in Designated Puncture-Proof Container solid_waste->collect_solid haz_liquid Manage as Hazardous Liquid Chemical Waste chem_treat->haz_liquid end Secure Disposal Complete haz_liquid->end incinerate Dispose via High-Temperature Incineration (>815°C) collect_solid->incinerate haz_solid Manage as Hazardous Solid Chemical Waste incinerate->haz_solid haz_solid->end

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guidance is designed to mitigate the risks associated with the handling and disposal of the highly stable toxin this compound. By implementing these procedures, laboratories can ensure a safer working environment and prevent environmental contamination. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and national regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cereulide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Safe Handling and Disposal of Cereulide.

This compound, a potent emetic toxin produced by Bacillus cereus, presents unique challenges in a laboratory setting due to its exceptional stability. This guide provides essential, step-by-step safety and logistical information to ensure the well-being of personnel and the integrity of research when working with this non-proteinaceous, lipophilic, cyclic peptide.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the lack of a specific Safety Data Sheet (SDS) for pure this compound, a conservative approach to PPE is paramount. The following recommendations are based on guidelines for handling potent, non-volatile cytotoxic agents and other non-proteinaceous toxins.

Core PPE Requirements

A designated area for handling this compound should be established, and at a minimum, the following PPE must be worn:

PPE ComponentSpecifications and Best Practices
Gloves Double gloving is mandatory. - Inner Glove: Nitrile, powder-free. - Outer Glove: Butyl rubber or Viton. These materials are recommended for handling aggressive solvents and toxic compounds and offer greater chemical resistance than nitrile or latex alone.[1][2] - Inspection: Always inspect gloves for tears or punctures before use. - Replacement: Change outer gloves every 30-60 minutes or immediately upon suspected contamination. Remove gloves using a technique that avoids skin contact with the outer surface.
Eye Protection Chemical splash goggles are required. For procedures with a high risk of splashes, a full-face shield worn over safety goggles is recommended.
Lab Coat A disposable, solid-front, back-closing lab coat with tight-fitting cuffs is required. This provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection For handling solid (powdered) this compound or when aerosolization is possible (e.g., during vortexing, sonicating, or reconstitution), a NIOSH-approved respirator is necessary. - Respirator Type: A half-mask or full-face respirator. - Cartridge Type: A combination of organic vapor and P100 (high-efficiency particulate) cartridges is recommended.[3][4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and cross-contamination.

Preparation and Reconstitution
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to control potential aerosols.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads. These should be disposed of as contaminated waste after each procedure.

  • Reconstitution: If working with powdered this compound, carefully unseal the container within the containment of the fume hood or biosafety cabinet. Use a dedicated set of tools (e.g., spatulas, weighing paper) that are either disposable or can be decontaminated. Reconstitute the entire vial where possible to avoid handling the powder repeatedly. This compound is poorly soluble in water and is typically dissolved in solvents like methanol or ethanol.[6]

Handling and Experiments
  • Use of Sharps: Avoid the use of needles and syringes whenever possible to prevent accidental injections. If their use is unavoidable, use locking syringes and needle-protective devices. Do not recap needles. Dispose of all sharps in a designated sharps container for cytotoxic waste.

  • Centrifugation: Use sealed centrifuge rotors or safety cups to prevent aerosol generation in the event of a tube failure. Rotors and cups should be opened only within a chemical fume hood or biosafety cabinet.

  • Transport: When moving this compound solutions, use sealed, shatter-resistant secondary containers.

Disposal Plan: Managing this compound Waste

This compound's stability against heat and a wide pH range means that standard biological waste decontamination methods like autoclaving are ineffective.[7][8] Therefore, all this compound-contaminated waste must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., used gloves, lab coats, absorbent pads, plasticware) - Place in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag. - Do not mix with regular or biohazardous waste.
Liquid Waste (e.g., unused solutions, contaminated buffers) - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain.
Sharps (e.g., needles, syringes, glass Pasteur pipettes) - Place directly into a designated, puncture-resistant sharps container for cytotoxic/chemical waste.
Contaminated Glassware (non-disposable) - Decontaminate using the procedures outlined below before washing.

Decontamination Protocol

Due to its high stability, a robust decontamination protocol is essential for all surfaces and reusable equipment.

Decontamination StepProcedure
Initial Decontamination - Prepare a fresh 2.5% sodium hypochlorite solution containing 0.25 M sodium hydroxide. - Apply the solution to the contaminated surface or equipment, ensuring complete coverage.
Contact Time - Allow a minimum contact time of 1 hour. For heavily contaminated items, a longer contact time may be necessary.
Rinsing - After the required contact time, thoroughly rinse the surface or equipment with water to remove the decontamination solution, which can be corrosive. - A final rinse with 70% ethanol is recommended to aid in drying and remove any residual chlorine.
Verification - For critical applications or after a significant spill, analytical testing (e.g., LC-MS) may be necessary to confirm the absence of residual this compound.

This compound's Mechanism of Mitochondrial Toxicity

This compound acts as a potassium ionophore, disrupting the electrochemical gradient across the inner mitochondrial membrane. This leads to a cascade of events culminating in cellular dysfunction and apoptosis.

Cereulide_Pathway This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane Inserts into membrane Depolarization Membrane Depolarization Mitochondrial_Membrane->Depolarization Disrupts potential K_Ion K+ Ion K_Ion->Mitochondrial_Membrane Transports across membrane Swelling Mitochondrial Swelling Depolarization->Swelling Uncoupling Uncoupling of Oxidative Phosphorylation Depolarization->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Apoptosis Apoptosis Cellular_Dysfunction->Apoptosis

Caption: this compound acts as a K+ ionophore, leading to mitochondrial dysfunction and apoptosis.

By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.